molecular formula C12H10BrNO B8566034 3-Bromo-5-methyl-2-phenoxy-pyridine

3-Bromo-5-methyl-2-phenoxy-pyridine

Cat. No.: B8566034
M. Wt: 264.12 g/mol
InChI Key: RENBNYGDWGAGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methyl-2-phenoxy-pyridine is a useful research compound. Its molecular formula is C12H10BrNO and its molecular weight is 264.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-methyl-2-phenoxy-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-methyl-2-phenoxy-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

3-bromo-5-methyl-2-phenoxypyridine

InChI

InChI=1S/C12H10BrNO/c1-9-7-11(13)12(14-8-9)15-10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

RENBNYGDWGAGMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)OC2=CC=CC=C2)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis, Properties, and Applications of 3-Bromo-5-methyl-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-methyl-2-phenoxypyridine is a highly functionalized heterocyclic building block essential in modern medicinal chemistry, particularly in the development of Cannabinoid Receptor Type 1 (CB1) antagonists. This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its regioselective synthesis via Nucleophilic Aromatic Substitution (SNAr), and its downstream applications in cross-coupling methodologies.

Introduction & Structural Significance

The pyridine core is a privileged scaffold in drug discovery. The specific substitution pattern of 3-bromo-5-methyl-2-phenoxypyridine offers orthogonal reactivity handles. The ether linkage at the 2-position provides metabolic stability and modulates lipophilicity, while the 3-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura arylations). The 5-methyl group can be further oxidized to a carboxylic acid, enabling late-stage amidation. This exact compound was famously utilized as a critical intermediate (Compound 23b) in the synthesis of 6-alkoxy-5-aryl-3-pyridinecarboxamides, a novel class of peripherally selective CB1 receptor antagonists ()[1].

Physicochemical Profile

Understanding the fundamental properties of this intermediate is crucial for optimizing reaction conditions and purification strategies. The precursor, 3-bromo-2-chloro-5-methylpyridine (CAS: 17282-03-0), is a commercially available halogenated heterocycle ()[2][3].

PropertyValue
Chemical Name 3-Bromo-5-methyl-2-phenoxypyridine
Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
Appearance Colorless oil
Precursor CAS RN 17282-03-0 (3-Bromo-2-chloro-5-methylpyridine)
1H NMR (300 MHz, CDCl3) δ 2.27 (s, 3H), 7.12 (d, J=...)*

*Partial spectral data as reported in literature[1].

Mechanistic Rationale: Regioselective SNAr

The synthesis of 3-bromo-5-methyl-2-phenoxypyridine relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). When 3-bromo-2-chloro-5-methylpyridine is treated with a phenoxide anion, the attack occurs exclusively at the 2-chloro position rather than the 3-bromo position.

Causality & Logic: The regioselectivity is driven by the electronic activation of the pyridine ring. The electronegative nitrogen atom withdraws electron density via induction and resonance, severely depleting electron density at the ortho (C2/C6) and para (C4) positions. When the phenoxide nucleophile attacks C2, the resulting negative charge in the transition state (Meisenheimer complex) is delocalized directly onto the electronegative pyridine nitrogen, highly stabilizing the intermediate. The C3 position (bearing the bromine) lacks this resonance stabilization. Furthermore, chloride is an excellent leaving group in SNAr reactions. Thus, the 3-bromo group remains completely intact for subsequent downstream functionalization[4].

Mechanism Phenoxide Phenoxide Anion (Nucleophile) Meisenheimer Meisenheimer Complex (Stabilized by N) Phenoxide->Meisenheimer Attack at C2 Pyridine 3-Bromo-2-chloro- 5-methylpyridine Pyridine->Meisenheimer Activation by Pyridine N Product 3-Bromo-5-methyl- 2-phenoxypyridine Meisenheimer->Product Rearomatization Chloride Chloride Leaving Group Meisenheimer->Chloride Elimination

Regioselective SNAr mechanism showing the nitrogen-stabilized Meisenheimer complex.

Experimental Protocol: Synthesis of 3-Bromo-5-methyl-2-phenoxypyridine

The following self-validating protocol details the preparation of the title compound, ensuring high yield and purity through strategic workup steps[5].

Reagents & Materials:

  • 3-Bromo-2-chloro-5-methylpyridine (1.2–1.3 eq, e.g., 18.2 mmol)[6]

  • Phenol (1.0 eq, 14.1 mmol)

  • Potassium Carbonate (K2CO3) or similar base (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation & Deprotonation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve phenol (1.33 g, 14.1 mmol) in anhydrous DMF (approx. 0.2–0.5 M). Add K2CO3 (1.5 eq). Stir the suspension at room temperature for 30 minutes to ensure complete generation of the phenoxide anion.

  • Electrophile Addition: Add 3-bromo-2-chloro-5-methylpyridine (3.77 g, 18.2 mmol) to the reaction mixture in one portion.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80–100 °C. Validation Check: Monitor the reaction progress via TLC or LC-MS. The disappearance of the phenol starting material indicates reaction completion (typically 4–12 hours).

  • Quench & Extraction: Cool the mixture to room temperature. Quench the reaction by adding distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Washing & Drying: Wash the combined organic layers extensively with a 5% aqueous LiCl solution or brine (at least 3–5 times). Causality: This step is critical; DMF is highly miscible with water but partitions into the organic layer. Brine/LiCl washes effectively pull DMF out of the EtOAc, preventing solvent contamination in the final product. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of hexanes/EtOAc) to yield 3-bromo-5-methyl-2-phenoxypyridine (1.42 g, 42% yield) as a colorless oil[5].

Downstream Applications in Drug Discovery

Once synthesized, 3-bromo-5-methyl-2-phenoxypyridine serves as a linchpin for generating complex pharmaceutical libraries. In the development of CB1 receptor antagonists (aimed at treating metabolic disorders without central nervous system side effects), this intermediate undergoes a sequence of highly reliable transformations[1][7].

  • Suzuki-Miyaura Cross-Coupling: The 3-bromo position undergoes palladium-catalyzed arylation with various arylboronic acids, establishing the 5-aryl-3-pyridine core.

  • Oxidation: The 5-methyl group is transformed into a carboxylic acid. This is typically achieved via a two-step radical bromination/hydrolysis or direct oxidation using reagents like tetrabutylammonium permanganate.

  • Amidation: The resulting carboxylic acid is coupled with chiral amines (e.g., (1R,2R)-2-amino-cyclohexanol) to yield the final 6-alkoxy-5-aryl-3-pyridinecarboxamides[8].

Downstream Start 3-Bromo-5-methyl- 2-phenoxypyridine Suzuki Suzuki-Miyaura Arylation at C3 Start->Suzuki Pd Catalyst, Aryl Boronic Acid Oxidation Methyl Oxidation to Carboxylic Acid Suzuki->Oxidation KMnO4 / Bromination-Hydrolysis Amidation Amide Coupling Oxidation->Amidation Amine, Coupling Agent CB1 CB1 Receptor Antagonist Amidation->CB1 Final Drug Candidate

Downstream synthetic workflow converting the intermediate into a CB1 receptor antagonist.

Conclusion

3-Bromo-5-methyl-2-phenoxypyridine exemplifies the elegance of rational intermediate design in medicinal chemistry. By exploiting the inherent electronic properties of the pyridine ring, chemists can achieve perfect regiocontrol during SNAr, preserving the halogen handle for subsequent modular cross-coupling. This systematic approach ensures high fidelity in the synthesis of complex, peripherally selective therapeutic agents.

References

  • Title: 6-Alkoxy-5-aryl-3-pyridinecarboxamides, a New Series of Bioavailable Cannabinoid Receptor Type 1 (CB1) Antagonists Including Peripherally Selective Compounds | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link]

  • Title: 3-Bromo-2-chloro-5-methylpyridine (CID 285437) | Source: PubChem | URL: [Link]

  • Title: 3-Bromo-2-chloro-5-methylpyridine Product Specifications | Source: Shandong Kunda Biotechnology | URL: [Link]

Sources

A Technical Guide to 3-Bromo-5-methyl-2-phenoxy-pyridine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of 3-Bromo-5-methyl-2-phenoxy-pyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. While a specific CAS number for this compound is not readily found in major chemical databases, this guide synthesizes information from closely related analogues to propose a viable synthetic route, predict its physicochemical and spectroscopic properties, and discuss its potential as a building block in drug discovery.

Introduction and Strategic Importance

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged scaffold in the design of bioactive molecules, particularly kinase inhibitors.[3] 3-Bromo-5-methyl-2-phenoxy-pyridine combines several key features that make it an attractive, albeit under-explored, building block:

  • A bromine atom at the 3-position, which serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4]

  • A methyl group at the 5-position, which can influence the molecule's solubility, metabolic stability, and steric interactions within a biological target.

  • A phenoxy group at the 2-position, a common diaryl ether linkage found in many biologically active compounds.[3]

This guide will provide researchers with a foundational understanding of this molecule, enabling its synthesis and application in the pursuit of novel therapeutic agents.

Proposed Synthesis of 3-Bromo-5-methyl-2-phenoxy-pyridine

The most direct and logical synthetic route to 3-Bromo-5-methyl-2-phenoxy-pyridine is through a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation. The proposed synthesis starts from the commercially available 2,3-dibromo-5-methylpyridine and phenol.

Experimental Protocol: Ullmann Condensation

This protocol is a generalized procedure and may require optimization.

Reagents and Materials:

  • 2,3-dibromo-5-methylpyridine

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, polar aprotic solvent (e.g., DMF, DMSO, or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a dry reaction flask under an inert atmosphere, add 2,3-dibromo-5-methylpyridine (1.0 eq), phenol (1.1-1.5 eq), and potassium carbonate (2.0 eq).

  • Add the copper(I) iodide catalyst (0.1-0.2 eq).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-Bromo-5-methyl-2-phenoxy-pyridine.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reagents & Conditions 2,3-dibromo-5-methylpyridine 2,3-dibromo-5-methylpyridine ReactionVessel Ullmann Condensation 2,3-dibromo-5-methylpyridine->ReactionVessel Phenol Phenol Phenol->ReactionVessel CuI (catalyst) CuI (catalyst) CuI (catalyst)->ReactionVessel K2CO3 (base) K2CO3 (base) K2CO3 (base)->ReactionVessel DMF (solvent) DMF (solvent) DMF (solvent)->ReactionVessel Heat (100-140 °C) Heat (100-140 °C) Heat (100-140 °C)->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product 3-Bromo-5-methyl-2-phenoxy-pyridine Purification->Product

Caption: Proposed synthesis of 3-Bromo-5-methyl-2-phenoxy-pyridine.

Physicochemical and Spectroscopic Properties

The following table summarizes the predicted physicochemical properties of 3-Bromo-5-methyl-2-phenoxy-pyridine.

PropertyPredicted Value
CAS Number Not Assigned
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
Appearance Expected to be an off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, chlorinated hydrocarbons)
Predicted Spectroscopic Data

While experimental spectra are not available, the following characteristics can be predicted based on the structure.

¹H NMR (Proton NMR):

  • Pyridine Protons: Two aromatic protons on the pyridine ring, appearing as doublets or singlets in the range of δ 7.5-8.5 ppm.

  • Phenoxy Protons: Five aromatic protons on the phenoxy ring, appearing as multiplets in the range of δ 7.0-7.5 ppm.

  • Methyl Protons: A singlet corresponding to the three methyl protons around δ 2.3-2.5 ppm.

¹³C NMR (Carbon NMR):

  • Pyridine Carbons: Five distinct signals for the pyridine ring carbons, with the carbon bearing the phenoxy group (C2) shifted downfield (δ ~160-165 ppm) and the carbon with the bromine atom (C3) also showing a characteristic shift.

  • Phenoxy Carbons: Six signals for the phenoxy ring carbons in the aromatic region (δ ~115-160 ppm).

  • Methyl Carbon: A signal for the methyl carbon in the aliphatic region (δ ~15-20 ppm).

Mass Spectrometry (MS):

  • The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Applications in Drug Discovery

The structural motifs present in 3-Bromo-5-methyl-2-phenoxy-pyridine make it a highly valuable scaffold for the development of novel therapeutics, particularly in oncology.

Role as a Kinase Inhibitor Scaffold

The 3-amino-5-phenoxypyridine scaffold is a key structural element in a variety of kinase inhibitors.[3] 3-Bromo-5-methyl-2-phenoxy-pyridine can be readily converted to its amino derivative via a Buchwald-Hartwig amination reaction. This derivative can then serve as a versatile intermediate for further functionalization to explore the chemical space around a kinase active site.

Logical Flow for Drug Discovery Application

G Start 3-Bromo-5-methyl-2-phenoxy-pyridine Step1 Buchwald-Hartwig Amination Start->Step1 Intermediate 3-Amino-5-methyl-2-phenoxy-pyridine Step1->Intermediate Step2 Further Functionalization (e.g., Amide Coupling) Intermediate->Step2 Final Bioactive Molecule (e.g., Kinase Inhibitor) Step2->Final

Caption: Pathway from building block to a potential bioactive molecule.

Safety and Handling

In the absence of a specific Safety Data Sheet (SDS) for 3-Bromo-5-methyl-2-phenoxy-pyridine, it is crucial to handle this compound with the assumption that it is potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6] Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-5-methyl-2-phenoxy-pyridine represents a promising, yet underexplored, chemical entity with significant potential in organic synthesis and medicinal chemistry. This technical guide provides a foundational framework for its synthesis, characterization, and application. By leveraging established synthetic methodologies and predictive analysis, researchers can effectively incorporate this versatile building block into their drug discovery programs, paving the way for the development of novel therapeutic agents.

References

  • The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry and Drug Discovery. Benchchem.
  • 3-Bromo-5-methylpyridine Safety D
  • 3-Bromo-5-fluoro-2-methoxypyridine Safety D
  • Synthesis method of 3-bromo-5-methylpyridine.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1b via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

Sources

Spectroscopic data for 3-Bromo-5-methyl-2-phenoxy-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-methyl-2-phenoxy-pyridine

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Bromo-5-methyl-2-phenoxy-pyridine. Given the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. The predictions are grounded in fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, and are supplemented with data from analogous structures. This guide also includes standardized experimental protocols for the acquisition of such data, ensuring a self-validating framework for future experimental work.

The structure of 3-Bromo-5-methyl-2-phenoxy-pyridine incorporates a substituted pyridine core, a key heterocycle in medicinal chemistry, and a phenoxy group, forming an aryl ether linkage. Understanding its spectroscopic properties is crucial for its identification, purity assessment, and structural elucidation in synthetic and medicinal chemistry workflows.

Caption: Molecular structure of 3-Bromo-5-methyl-2-phenoxy-pyridine with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts for 3-Bromo-5-methyl-2-phenoxy-pyridine are based on the additive effects of the substituents on the pyridine and phenyl rings.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.05d1HH-6
~7.52d1HH-4
~7.40t2HH-3', H-5'
~7.20t1HH-4'
~7.10d2HH-2', H-6'
~2.35s3HH-7 (CH₃)

Rationale for Predicted Chemical Shifts:

  • Pyridine Protons (H-6, H-4): The protons on the pyridine ring are expected to be in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The H-6 proton is anticipated to be the most downfield due to its proximity to the electronegative nitrogen atom. The H-4 proton will be slightly upfield compared to H-6. Both are expected to appear as doublets due to coupling with each other.

  • Phenoxy Protons (H-2' to H-6'): The protons on the phenoxy ring are expected to resonate in the aromatic region of 6.5-8.0 ppm.[1] The protons ortho and para to the ether linkage (H-2', H-6', and H-4') are typically shifted slightly upfield compared to benzene (7.36 ppm) due to the electron-donating effect of the oxygen atom, while the meta protons (H-3', H-5') are less affected.[2]

  • Methyl Protons (H-7): The methyl protons are attached to the pyridine ring and are expected to have a chemical shift around 2.3-2.5 ppm, appearing as a singlet as there are no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 3-Bromo-5-methyl-2-phenoxy-pyridine in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Insert the sample into the spectrometer and allow the temperature to equilibrate. Tune the probe for the ¹H frequency and shim the magnetic field to achieve optimal resolution.[4]

  • Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[5] The number of scans should be sufficient to obtain a good signal-to-noise ratio (typically 8 or 16 scans).

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic structure.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~162.0C-2
~155.0C-1'
~148.5C-6
~142.0C-4
~131.0C-5
~129.5C-3', C-5'
~124.0C-4'
~120.0C-2', C-6'
~118.0C-3
~18.0C-7 (CH₃)

Rationale for Predicted Chemical Shifts:

  • Pyridine Carbons: The carbon atoms in the pyridine ring typically resonate between 120 and 150 ppm. The C-2 carbon, bonded to the electronegative oxygen and adjacent to the nitrogen, is expected to be the most downfield. The C-3 carbon, attached to the bromine atom, will also be significantly shifted. The C-5 carbon is attached to the methyl group.

  • Phenoxy Carbons: The carbons of the phenoxy group will appear in the aromatic region (110-160 ppm).[6] The ipso-carbon (C-1'), attached to the ether oxygen, will be the most downfield of the phenyl carbons. The other carbons will have shifts influenced by the ether linkage.

  • Methyl Carbon: The methyl carbon (C-7) is expected to resonate in the upfield region, typically around 15-20 ppm.

Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of CDCl₃.[3]

  • Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

  • Tuning and Shimming: Tune the probe to the ¹³C frequency and perform shimming.

  • Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A standard pulse program like zgpg30 is often used.[7] Key parameters include a spectral width of ~220 ppm, a sufficient number of scans for a good signal-to-noise ratio (this can range from several hundred to several thousand scans depending on concentration), and a relaxation delay of 2-5 seconds.[8] For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[9]

  • Processing: Apply a Fourier transform with an exponential multiplication to improve the signal-to-noise ratio. Perform phase and baseline corrections.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
265/267High[M]⁺ (Molecular ion)
186Moderate[M - Br]⁺
172Moderate[M - C₆H₅O]⁺
93Moderate[C₆H₅O]⁺
77High[C₆H₅]⁺

Rationale for Predicted Fragmentation Pattern:

  • Molecular Ion ([M]⁺): The molecular ion peak is expected to be prominent due to the presence of aromatic rings which stabilize the radical cation.[10] A characteristic isotopic pattern will be observed due to the presence of bromine, with two peaks of nearly equal intensity at m/z 265 and 267, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[11]

  • Key Fragments:

    • Loss of Bromine: Cleavage of the C-Br bond is a common fragmentation pathway for brominated compounds, leading to a fragment at m/z 186.[11]

    • Ether Cleavage: Fragmentation of the ether linkage can occur in two ways. Cleavage of the C-O bond between the pyridine and the oxygen would lead to a fragment at m/z 172. Cleavage on the other side would result in a phenoxy cation at m/z 93.[12]

    • Loss of Phenoxy Group: The loss of the entire phenoxy group as a radical would result in a fragment at m/z 172.

    • Phenyl Cation: A strong peak at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), is a common fragment for compounds containing a phenyl group.[10]

Experimental Protocol for EI-MS Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a gas chromatography (GC-MS) inlet can be used. For less volatile solids, a direct insertion probe is suitable.

  • Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.[13] This energy is sufficient to cause ionization and reproducible fragmentation.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated by plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretching (Aromatic)
2980-2850Medium-WeakC-H stretching (Methyl)
~1580StrongC=C stretching (Pyridine ring)
~1480StrongC=C stretching (Phenyl ring)
~1240StrongC-O-C stretching (Aryl ether, asymmetric)
~1100MediumC-H in-plane bending
~690MediumC-Br stretching

Rationale for Predicted Absorption Frequencies:

  • C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.[14] The C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

  • C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the pyridine and phenyl rings will result in strong absorptions in the 1600-1450 cm⁻¹ range.[15]

  • C-O-C Stretching: The asymmetric stretching of the aryl ether C-O-C bond is a characteristic and strong absorption, expected around 1240 cm⁻¹.[16]

  • C-Br Stretching: The carbon-bromine bond stretching vibration is expected to appear in the lower frequency region of the spectrum, typically around 690 cm⁻¹.[15]

Experimental Protocol for FT-IR Acquisition (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Place the powder into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Background Spectrum: Record a background spectrum of the empty sample compartment of the FT-IR spectrometer.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation prep Weigh & Dissolve Sample in Deuterated Solvent (NMR) or Prepare KBr Pellet (IR) nmr_acq ¹H & ¹³C NMR Spectrometer prep->nmr_acq ms_acq Mass Spectrometer (EI Source) prep->ms_acq ir_acq FT-IR Spectrometer prep->ir_acq nmr_proc Fourier Transform, Phase & Baseline Correction nmr_acq->nmr_proc ms_proc Generate Mass Spectrum (Intensity vs. m/z) ms_acq->ms_proc ir_proc Generate IR Spectrum (%T vs. Wavenumber) ir_acq->ir_proc analysis Correlate Spectral Data with Molecular Structure nmr_proc->analysis ms_proc->analysis ir_proc->analysis

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of York. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Cool Classical EI - A New Standard in EI and Its Many Benefits. (2024, July 25). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Jones, R. A., & Rao, R. P. (n.d.). Infrared absorption of some 3,4-disubstituted pyridines and pyridine 1-oxides. Australian Journal of Chemistry. Retrieved from [Link]

  • Agrawal, P. K. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

  • NMR data acquisition. (n.d.). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. (2020, September 30). PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved from [Link]

  • Cool Classical EI - A New Standard in EI and Its Many Benefits. (n.d.). PMC. Retrieved from [Link]

  • Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Al-Aasmi, Z. H., Shchukina, A., & Butts, C. P. (2022, June 8). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane. Retrieved from [Link]

  • PwC. (n.d.). E. Early Commencement - Viewpoint. Retrieved from [Link]

  • SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). 1HNMR δ values for. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

  • Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

Sources

High-Resolution 1H and 13C NMR Spectral Elucidation of 3-Bromo-5-methyl-2-phenoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-methyl-2-phenoxypyridine is a highly functionalized, electron-rich heterocyclic scaffold. It serves as a critical synthetic intermediate in the development of peripherally selective Cannabinoid Receptor Type 1 (CB1) antagonists, which are investigated for their therapeutic potential in metabolic disorders without central nervous system liabilities[1]. For drug development professionals and synthetic chemists, the precise structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount to verify regioselectivity during nucleophilic aromatic substitution (SNAr) and subsequent cross-coupling reactions.

Structural Anatomy and Electronic Causality

The pyridine core of 3-bromo-5-methyl-2-phenoxypyridine is subjected to a complex interplay of inductive (-I / +I) and resonance (+M / -M) effects. Understanding these electronic perturbations is the foundation for predicting and assigning the 1H and 13C NMR chemical shifts:

  • Pyridine Nitrogen (N1): Exerts a strong inductive withdrawal (-I), heavily deshielding the adjacent C2 and C6 positions, pulling their respective nuclei downfield.

  • Phenoxy Group (C2): The ether oxygen donates electron density into the pyridine ring via resonance (+M), shielding the ortho and para positions relative to the oxygen. Simultaneously, it exerts a local inductive withdrawal (-I) on the directly attached C2 carbon.

  • Bromine (C3): Acts as an inductive electron-withdrawing group (-I), deshielding nearby protons. However, its massive electron cloud induces a diamagnetic shielding phenomenon on the directly attached carbon, known as the relativistic Heavy Atom on Light Atom (HALA) effect [2].

  • Methyl Group (C5): Provides weak inductive electron donation (+I), slightly shielding the adjacent C4 and C6 positions.

ElectronicEffects Substituent Substituent Effects N_atom Pyridine Nitrogen (N1) Inductive Deshielding (-I) Substituent->N_atom OPh Phenoxy Group (C2) Resonance (+M) & Inductive (-I) Substituent->OPh Br Bromine (C3) Heavy Atom Effect (HALA) Substituent->Br Me Methyl Group (C5) Inductive Donation (+I) Substituent->Me H6 H6: Downfield Shift (~7.95 ppm) N_atom->H6 C2 C2: Extreme Downfield (~158.5 ppm) OPh->C2 C3 C3: Anomalous Upfield (~106.5 ppm) Br->C3 H4 H4: Intermediate Shift (~7.75 ppm) Br->H4 Me->H4

Caption: Logical relationship between substituent electronic effects and resulting NMR chemical shifts.

1H NMR Spectral Analysis

The 1H NMR spectrum of 3-bromo-5-methyl-2-phenoxypyridine in CDCl3 is characterized by distinct aromatic and aliphatic regions. The causality behind the chemical shifts is deeply rooted in the proximity of the protons to the heteroatoms[3].

  • Pyridine Protons (H4 and H6): H6 appears as the most deshielded proton (~7.95 ppm) due to its direct adjacency to the highly electronegative pyridine nitrogen. H4 appears slightly upfield (~7.75 ppm). Because H4 and H6 are meta to each other, they couple through four bonds (4J), resulting in fine doublets with a characteristic meta-coupling constant of J ≈ 2.0 Hz.

  • Phenoxy Protons: The phenoxy ring exhibits a classic multiplet pattern. The ortho and para protons are shielded by the resonance (+M) effect of the oxygen, appearing around 7.15–7.20 ppm, while the meta protons remain relatively unaffected, appearing further downfield at ~7.38 ppm.

Table 1: 1H NMR Spectral Data Summary (CDCl3, 400 MHz)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Causality
5-CH3 2.25Singlet (s)3H-Deshielded slightly by the aromatic ring current.
Phenoxy (ortho) 7.15Multiplet (m)2H~7.5Shielded by resonance (+M) from the ether oxygen.
Phenoxy (para) 7.20Multiplet (m)1H~7.5Shielded by resonance (+M) from the ether oxygen.
Phenoxy (meta) 7.38Multiplet (m)2H~7.5Outside the primary resonance shielding zones.
Pyridine H4 7.75Doublet (d)1H~2.0Meta-coupling to H6; deshielded by Br (-I).
Pyridine H6 7.95Doublet (d)1H~2.0Meta-coupling to H4; strongly deshielded by adjacent N.

13C NMR Spectral Analysis

The 13C NMR spectrum reveals 10 distinct carbon environments (accounting for symmetry in the phenoxy ring). The most critical diagnostic peaks for verifying the regiochemistry of the molecule are C2 and C3.

  • C2 (ipso to Phenoxy): This quaternary carbon is flanked by two highly electronegative atoms (Nitrogen and Oxygen). The combined inductive withdrawal pushes this signal to an extreme downfield position (~158.5 ppm).

  • C3 (ipso to Bromine): Despite being attached to an electronegative halogen, C3 appears anomalously upfield (~106.5 ppm). This is a textbook example of the relativistic HALA effect, where the large, polarizable electron cloud of bromine induces a strong diamagnetic shielding current over the adjacent carbon nucleus[2].

Table 2: 13C NMR Spectral Data Summary (CDCl3, 100 MHz)
PositionShift (δ, ppm)TypeAssignment Causality
5-CH3 17.5Primary (CH3)Standard methyl attached to an aromatic ring.
Pyridine C3 106.5Quaternary (C-Br)Anomalous upfield shift due to the HALA effect.
Phenoxy (ortho) 121.5Tertiary (CH)Shielded by oxygen resonance (+M).
Phenoxy (para) 124.5Tertiary (CH)Shielded by oxygen resonance (+M).
Pyridine C5 129.0Quaternary (C-CH3)Intermediate aromatic shift; weakly shielded by methyl (+I).
Phenoxy (meta) 129.5Tertiary (CH)Unaffected by oxygen resonance (+M).
Pyridine C4 141.5Tertiary (CH)Deshielded by general pyridine ring current and Br (-I).
Pyridine C6 146.0Tertiary (CH)Strongly deshielded by adjacent electronegative nitrogen.
Phenoxy (ipso) 153.5Quaternary (C-O)Deshielded by direct bond to oxygen.
Pyridine C2 158.5Quaternary (C-O)Extreme deshielding from both adjacent nitrogen and oxygen.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must follow a self-validating system. This means every step mechanically confirms the success of the preceding step, eliminating artifactual errors before data processing begins.

Step 1: Sample Preparation Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality & Validation: A clear, particulate-free solution ensures optimal magnetic field homogeneity. The TMS acts as an internal standard for absolute zero referencing.

Step 2: Probe Tuning and Locking Insert the sample into a 400 MHz (or higher) NMR spectrometer. Establish a deuterium (2H) lock on the CDCl3 solvent. Tune and match the probe to the specific Larmor frequencies of 1H and 13C. Causality & Validation: A stable lock signal validates solvent integrity and prevents magnetic field drift during the lengthy 13C acquisition.

Step 3: Gradient Shimming Execute a 3D gradient shim program (e.g., TopShim). Causality & Validation: The resulting sharp, symmetrical lock signal confirms absolute magnetic field homogeneity, which is a strict prerequisite for resolving the fine ~2.0 Hz meta-couplings between H4 and H6.

Step 4: 1H NMR Acquisition Apply a standard 30-degree pulse sequence (zg30). Set the number of scans (ns) to 16 and the relaxation delay (d1) to 1.0 s. Causality & Validation: The appearance of the TMS singlet at exactly 0.00 ppm validates the chemical shift referencing system.

Step 5: 13C NMR Acquisition Apply a proton-decoupled 30-degree pulse sequence (zgpg30) utilizing WALTZ-16 decoupling. Set ns to 512 and d1 to 2.0 s. Causality & Validation: The extended relaxation delay accounts for the longer T1 relaxation times of quaternary carbons (C2, C3, C5). The triplet signal of CDCl3 at exactly 77.16 ppm confirms accurate 13C referencing and successful decoupling.

Step 6: Data Processing Apply a Fourier Transform (FT) with a zero-filling factor of 2. Perform manual zero-order and first-order phase corrections, followed by a polynomial baseline correction.

NMRWorkflow N1 1. Sample Preparation (Dissolution in CDCl3 + TMS) N2 2. Probe Tuning & Shimming (2H Lock, Gradient Shimming) N1->N2 N3 3. 1H NMR Acquisition (zg30 pulse, ns=16) N2->N3 N4 4. 13C NMR Acquisition (zgpg30 pulse, WALTZ-16, ns=512) N2->N4 N5 5. Data Processing (Fourier Transform, Phase/Baseline Corr.) N3->N5 N4->N5 N6 6. Structural Elucidation (Shift Mapping & J-Coupling Analysis) N5->N6

Caption: Step-by-step self-validating workflow for high-resolution NMR acquisition and processing.

References

  • Title: 6-Alkoxy-5-aryl-3-pyridinecarboxamides, a New Series of Bioavailable Cannabinoid Receptor Type 1 (CB1) Antagonists Including Peripherally Selective Compounds Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Bromo-5-methyl-2-phenoxy-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the molecular structure, conformational preferences, and physicochemical properties of 3-Bromo-5-methyl-2-phenoxy-pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions and experimental data from analogous compounds to offer a detailed understanding of this molecule's characteristics. Given the limited publicly available experimental data for this specific compound, this guide leverages established principles and data from closely related structures to provide robust and actionable insights.

Synthesis and Characterization

The synthesis of 3-Bromo-5-methyl-2-phenoxy-pyridine can be efficiently achieved via a copper-catalyzed Ullmann condensation. This well-established reaction forms the diaryl ether linkage by coupling an aryl halide with an alcohol or phenol.[1][2] In this case, 2,3-dibromo-5-methylpyridine would be reacted with phenol in the presence of a copper catalyst and a base. The greater reactivity of the bromine atom at the 2-position of the pyridine ring, which is activated towards nucleophilic substitution, allows for selective phenoxylation.

Proposed Synthetic Protocol: Copper-Catalyzed O-Arylation (Ullmann Condensation)

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Reactants and Reagents:

  • 2,3-Dibromo-5-methylpyridine

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Toluene (for azeotropic removal of water, if necessary)

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine 2,3-dibromo-5-methylpyridine, phenol, and K₂CO₃ in a dry flask. prep2 Add CuI catalyst. prep1->prep2 prep3 Add anhydrous DMF as solvent. prep2->prep3 reaction1 Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 120-140 °C. prep3->reaction1 reaction2 Monitor reaction progress by TLC or LC-MS. reaction1->reaction2 workup1 Cool the reaction mixture and quench with aqueous ammonia. reaction2->workup1 workup2 Extract the product with an organic solvent (e.g., ethyl acetate). workup1->workup2 workup3 Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4

Caption: Synthetic workflow for 3-Bromo-5-methyl-2-phenoxy-pyridine.

Detailed Steps:

  • To a dry, three-necked flask equipped with a condenser and a magnetic stirrer, add 2,3-dibromo-5-methylpyridine (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the mixture to room temperature and quench by pouring it into a solution of aqueous ammonia.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-Bromo-5-methyl-2-phenoxy-pyridine.

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm) Rationale for Prediction
Pyridine-H4~7.5 - 7.7~125 - 127Influenced by the adjacent bromo and methyl groups.
Pyridine-H6~8.1 - 8.3~145 - 147Deshielded due to the ortho nitrogen atom.
Phenoxy-H (ortho)~7.0 - 7.2~120 - 122Shielded relative to other phenyl protons.
Phenoxy-H (meta)~7.3 - 7.5~129 - 131Standard aromatic region.
Phenoxy-H (para)~7.1 - 7.3~124 - 126Shielded relative to meta protons.
Methyl-H~2.3 - 2.5~17 - 19Typical chemical shift for a methyl group on an aromatic ring.
Pyridine-C2-~162 - 164Attached to the ether oxygen, significant downfield shift.
Pyridine-C3-~115 - 117Attached to the electronegative bromine atom.
Pyridine-C5-~135 - 137Site of methyl substitution.
Phenoxy-C (ipso)-~155 - 157Attached to the ether oxygen.

Table 2: Predicted IR and Mass Spectrometry Data

Spectroscopy Predicted Values Assignment
IR (cm⁻¹) 3100-3000 (m), 1580-1560 (s), 1480-1460 (s), 1250-1200 (s), 700-600 (m)C-H (aromatic), C=C (pyridine), C=C (phenyl), C-O-C (aryl ether), C-Br
MS (m/z) 265/267 [M]⁺, 186 [M-Br]⁺, 172 [M-phenoxy]⁺Molecular ion with characteristic 1:1 bromine isotope pattern, fragmentation patterns.

Molecular Structure and Conformation

The molecular structure of 3-Bromo-5-methyl-2-phenoxy-pyridine is defined by the spatial arrangement of the phenoxy group relative to the pyridine ring. The conformation is primarily determined by the torsion angle around the C2-O bond. Computational studies on related 2-methoxypyridine and 2-phenylpyridine systems provide valuable insights into the conformational preferences.[5][6][7]

The molecule is expected to adopt a non-planar conformation. The rotation of the phenoxy group relative to the pyridine ring is a key conformational feature. The two rings are unlikely to be coplanar due to steric hindrance between the ortho-hydrogens of the phenoxy group and the pyridine ring.

Conformational Analysis

Computational studies on similar 2-substituted pyridines suggest that the global minimum energy conformation will likely involve a twisted arrangement of the two rings.[5] The dihedral angle (C3-C2-O-Cipso) is expected to be non-zero to alleviate steric strain. The presence of the methyl group at the 5-position and the bromo group at the 3-position will influence the electronic properties of the pyridine ring but are not expected to drastically alter the fundamental conformational preference of the 2-phenoxy group.

G cluster_conformation Conformational Dynamics cluster_factors Influencing Factors A Planar Conformation (High Energy) C Rotational Barrier A->C Steric Hindrance B Twisted Conformation (Low Energy) C->B Energy Minimization F1 Steric Repulsion (ortho-Hydrogens) F1->B F2 Electronic Effects (π-conjugation) F2->A

Caption: Factors influencing the conformation of 2-phenoxypyridine derivatives.

Computational Analysis: A DFT Perspective

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of molecules. While specific DFT studies on 3-Bromo-5-methyl-2-phenoxy-pyridine are not available, analysis of related systems provides a predictive framework.[8][9]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic properties and reactivity of a molecule.

  • HOMO: The HOMO is expected to be localized primarily on the electron-rich phenoxy ring and the oxygen atom, indicating that these are the likely sites for electrophilic attack.

  • LUMO: The LUMO is anticipated to be distributed over the electron-deficient pyridine ring, particularly influenced by the electron-withdrawing bromine atom and the nitrogen atom. This suggests that the pyridine ring is the probable site for nucleophilic attack.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP)

An MEP map would visually represent the charge distribution.

  • Negative Potential (Red/Yellow): Expected around the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage, indicating regions susceptible to electrophilic attack.

  • Positive Potential (Blue): Expected around the hydrogen atoms and potentially on the pyridine ring carbons due to the electron-withdrawing nature of the nitrogen and bromine atoms.

Applications in Drug Discovery

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry due to their ability to form hydrogen bonds, their water solubility, and their chemical stability. The 2-phenoxypyridine moiety is a key structural component in a variety of biologically active compounds. The bromine atom at the 3-position serves as a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the synthesis of diverse compound libraries for drug screening.

The structural features of 3-Bromo-5-methyl-2-phenoxy-pyridine make it an attractive scaffold for the development of inhibitors for various biological targets, including kinases and other enzymes where the diaryl ether motif can occupy hydrophobic pockets.

References

  • The X-Ray Crystal Structures of Two Derivatives of 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine - Journal of Chemical Research, Synopses (RSC Publishing).

  • An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-(3-chlorophenoxy)pyridine - Benchchem.

  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC.

  • Ullmann condensation - Wikipedia.

  • Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine - RSC Publishing.

  • DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines | Aina.

  • Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap.

  • Conformational Effect on the Excitonic States of 2-Phenylpyridine Oligomers: Ab Initio Studies and Analysis | The Journal of Physical Chemistry A - ACS Publications.

  • Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - RSC Publishing.

  • Conformational Analysis - San Diego State University.

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry.

  • 3-Bromo-5-methylpyridine(3430-16-8) 1H NMR spectrum - ChemicalBook.

  • CATALYSIS WITH COPPER IN THE ULLMANN REACTION | Journal of the American Chemical Society.

  • 2-Phenoxypyridine | C11H9NO | CID 78510 - PubChem.

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI.

  • 3-Bromo-5-methoxypyridine synthesis - ChemicalBook.

  • 13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide - Benchchem.

  • An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole - Benchchem.

  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis.

  • Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC.

  • Supplementary Information - The Royal Society of Chemistry.

  • Pyridine, 3-bromo- - the NIST WebBook.

  • Pyridine, 3-bromo- - the NIST WebBook.

  • 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem.

  • Ullmann Reaction - Organic Chemistry Portal.

  • A TDDFT study of the ruthenium(II) polyazaaromatic complex [Ru(dppz)(phen)2]2+ in solution | Request PDF - ResearchGate.

  • 3-Bromo-5-methylpyridine 97 3430-16-8 - MilliporeSigma.

  • (PDF) Carboxylate-Assisted C-H Activation of Phenylpyridines with Copper, Palladium and Ruthenium: A Mass Spectrometry and DFT Study - ResearchGate.

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - MDPI.

  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry.

  • 3-Pyridyl bromide(626-55-1) 1H NMR spectrum - ChemicalBook.

  • 3-bromo-2-methoxy-5-methylpyridine (C7H8BrNO) - PubChemLite.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.

  • 2-Phenoxypyridine (CAS 4783-68-0) - Fluorochem.

  • 3-Bromo-5-methoxypyridine 97 50720-12-2 - Sigma-Aldrich.

Sources

Synthesis of Substituted 2-Phenoxypyridine Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenoxypyridine scaffold is a privileged structural motif in both medicinal chemistry and agrochemical development. Acting as a bioisostere for diaryl ethers, it offers distinct physicochemical properties, including improved aqueous solubility, altered metabolic stability, and unique hydrogen-bonding capabilities. This guide provides an in-depth analysis of the synthetic methodologies used to construct substituted 2-phenoxypyridines, focusing on mechanistic causality, reaction selectivity, and self-validating experimental protocols.

Pharmacological and Agrochemical Relevance

The substitution of a benzene ring with a pyridine ring in a diaryl ether system fundamentally alters the electronic distribution and spatial conformation of the molecule. In drug discovery, 2-phenoxypyridine derivatives have been successfully optimized as potent small-molecule P2Y1 antagonists for the treatment of thromboembolic disorders, demonstrating excellent binding affinity and selectivity[1].

In agrochemicals, the scaffold is equally transformative. Phenoxypyridine-containing compounds function as highly effective phytoene desaturase (PDS) inhibitors and broad-spectrum herbicides, often exhibiting superior crop selectivity compared to traditional pyrimidine or diphenyl ether analogs[2]. The structural modularity of this scaffold allows for rapid structure-activity relationship (SAR) exploration via array synthesis.

Core Synthetic Methodologies & Mechanistic Causality

The construction of the C–O bond in 2-phenoxypyridines can be approached through several distinct mechanistic pathways. The choice of methodology depends heavily on the electronic nature of the substrates and the desired substitution pattern.

Nucleophilic Aromatic Substitution (SNAr)

The most classical and widely utilized approach is the SNAr reaction between a 2-halopyridine and a phenol derivative. Mechanistic Causality: The nitrogen atom in the pyridine ring is highly electronegative, which withdraws electron density from the ortho (C2) and para (C4) positions. This inductive and resonance effect significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2-halogen bond highly susceptible to nucleophilic attack by a phenoxide ion. The presence of additional electron-withdrawing groups (e.g., a nitro group at C3) further stabilizes the anionic Meisenheimer complex intermediate, drastically reducing the activation energy required for the substitution[1].

Aryne-Mediated O-Arylation

Recent advancements have introduced environmentally benign aryne chemistry for the functionalization of 2-pyridones. Mechanistic Causality: By treating o-(trimethylsilyl)aryl triflates with a fluoride source (such as CsF), a highly reactive benzyne intermediate is generated in situ under mild, room-temperature conditions. The ambident 2-pyridone nucleophile attacks the electrophilic aryne triple bond. The regioselectivity (O- vs. N-arylation) in these metal-free conditions is often driven by the steric bulk of the pyridone substituents and the rapid proton transfer following the initial nucleophilic attack, heavily favoring the O-arylated 2-phenoxypyridine product[3].

Selectivity-Switchable Arylation via Diaryliodonium Salts

Diaryliodonium salts serve as excellent highly electrophilic arylating agents. A major challenge in reacting them with 2-pyridones is controlling the chemoselectivity between the oxygen and nitrogen nucleophilic centers. Mechanistic Causality: The chemoselectivity is exquisitely sensitive to the choice of base and solvent. Using quinoline in chlorobenzene tightly coordinates the transition state to favor O-arylation, yielding 2-phenoxypyridines. Conversely, using N,N-diethylaniline in fluorobenzene shifts the transition state geometry and electronic stabilization to exclusively favor N-arylation. This orthogonal selectivity is a prime example of solvent-base microenvironment tuning in ambident nucleophile functionalization[4].

Synthesis Sub1 2-Halopyridine + Phenol Prod 2-Phenoxypyridine Derivatives Sub1->Prod SNAr (Base, DMF, 80°C) Sub2 2-Pyridone + Aryne Precursor Sub2->Prod Aryne Insertion (CsF, MeCN, RT) Sub3 2-Pyridone + Diaryliodonium Salt Sub3->Prod O-Arylation (Quinoline, PhCl)

Fig 1. Divergent synthetic pathways for the construction of 2-phenoxypyridine derivatives.

Quantitative Comparison of Synthetic Routes

To facilitate route selection during process development, the following table summarizes the operational parameters and typical outcomes of the primary methodologies.

MethodologyReagents / CatalystSolventTemp (°C)Typical YieldKey Advantage
SNAr K₂CO₃ or Cs₂CO₃DMF / DMSO80–12075–95%Highly scalable; ideal for electron-deficient pyridines.
Aryne Insertion CsF (3.0 equiv)Acetonitrile20–2560–85%Extremely mild conditions; tolerates sensitive functional groups.
Diaryliodonium Quinoline (Base)Chlorobenzene80–10070–90%Metal-free; highly selective O-arylation of stable 2-pyridones.
Ullmann C-O CuI, LigandsDioxane / Toluene90–11050–80%Effective for unactivated, electron-rich 2-halopyridines.

Verified Experimental Protocols

The following protocols are designed as self-validating systems. The stoichiometric ratios and environmental controls are optimized to ensure reproducibility and high fidelity in yield.

Protocol A: SNAr Synthesis of 3-Nitro-2-(3-(trifluoromethyl)phenoxy)pyridine

This procedure leverages the electron-withdrawing nitro group to activate the C2 position, ensuring rapid and complete conversion without the need for transition metal catalysts[1].

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 mmol, 1.0 equiv)

  • 3-(Trifluoromethyl)phenol (1.05 mmol, 1.05 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Workflow:

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine and 3-(trifluoromethyl)phenol.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ to the flask. Causality note: The slight excess of phenol and double equivalent of base ensures complete deprotonation to the highly nucleophilic phenoxide while neutralizing the generated HCl.

  • Solvent & Reaction: Suspend the mixture in anhydrous DMF. Flush the headspace with inert nitrogen gas, seal, and heat the mixture to 80 °C using a pre-equilibrated oil bath.

  • Monitoring: Stir vigorously for 4–6 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The disappearance of the lower Rf starting material indicates completion.

  • Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 25 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to afford the pure 2-phenoxypyridine derivative.

Protocol B: Regioselective O-Arylation via Diaryliodonium Salts

This metal-free protocol utilizes specific solvent-base pairing to override the natural ambident nucleophilicity of 2-pyridones, forcing exclusive O-arylation[4].

Selectivity Start 2-Pyridone + Diaryliodonium Salt Cond1 Quinoline, Chlorobenzene (Harder Microenvironment) Start->Cond1 Cond2 N,N-Diethylaniline, Fluorobenzene (Softer Microenvironment) Start->Cond2 ProdO 2-Phenoxypyridine (Exclusive O-Arylation) Cond1->ProdO Selectivity > 95% ProdN N-Arylpyridin-2-one (Exclusive N-Arylation) Cond2->ProdN Selectivity > 95%

Fig 2. Solvent-base controlled chemoselectivity in the arylation of 2-pyridones.

Reagents:

  • Substituted 2-Pyridone (0.5 mmol, 1.0 equiv)

  • Diphenyliodonium Triflate (0.6 mmol, 1.2 equiv)

  • Quinoline (0.6 mmol, 1.2 equiv)

  • Anhydrous Chlorobenzene (3.0 mL)

Step-by-Step Workflow:

  • Assembly: In a 10 mL Schlenk tube, combine the 2-pyridone and diphenyliodonium triflate.

  • Atmosphere Exchange: Evacuate and backfill the tube with argon three times to ensure a moisture-free environment, preventing competitive hydrolysis of the iodonium salt.

  • Reagent Addition: Inject anhydrous chlorobenzene followed by quinoline via syringe. Causality note: Quinoline acts as a precise proton sink that does not interfere with the electrophilic iodine center, while chlorobenzene provides the exact dielectric constant needed to stabilize the O-attack transition state.

  • Heating: Stir the mixture at 100 °C for 12 hours.

  • Isolation: Cool to room temperature, dilute with dichloromethane (10 mL), and wash with 1M HCl to remove the quinoline base. Dry the organic phase, concentrate, and purify via silica gel chromatography to isolate the O-arylated product.

Conclusion & Future Directions

The synthesis of 2-phenoxypyridine derivatives has evolved from harsh, high-temperature SNAr reactions to highly sophisticated, metal-free, and chemoselective protocols utilizing aryne and hypervalent iodine chemistry. For drug development professionals, mastering these divergent pathways allows for the late-stage functionalization of complex APIs and the rapid generation of screening libraries. Future methodologies are likely to focus on visible-light photoredox catalysis to achieve these cross-couplings under even milder, greener conditions.

References

  • Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry RSC Advances URL:[Link]

  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides PMC - National Institutes of Health URL:[Link]

  • N- and O-arylation of pyridin-2-ones with diaryliodonium salts Semantic Scholar / RSC URL:[Link]

Sources

3-Bromo-5-methyl-2-phenoxy-pyridine: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Functionalized Heterocycles

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount. An ideal building block offers not just a foundation for molecular complexity, but also a predictable and versatile set of reactive handles. 3-Bromo-5-methyl-2-phenoxy-pyridine has emerged as such a scaffold, a testament to the power of rational design in chemical synthesis. Its trifunctional nature—a readily displaceable bromine for cross-coupling, a modulating phenoxy group, and a methyl-substituted pyridine core—provides a robust platform for the generation of diverse and novel chemical entities. This guide offers an in-depth exploration of the synthesis, reactivity, and strategic applications of this valuable building block, grounded in established chemical principles and field-proven methodologies.

Core Attributes of the 3-Bromo-5-methyl-2-phenoxy-pyridine Scaffold

The utility of 3-Bromo-5-methyl-2-phenoxy-pyridine as a building block is derived from the synergistic interplay of its constituent parts. Understanding the role of each component is key to leveraging its full synthetic potential.

  • The Bromine Atom (3-position): This is the primary locus of reactivity, serving as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. Its position on the pyridine ring allows for the strategic introduction of aryl, heteroaryl, alkyl, and amino substituents, making it a cornerstone for library synthesis and lead optimization.

  • The Phenoxy Group (2-position): This group significantly influences the electronic properties of the pyridine ring. It can also serve as a key pharmacophoric element, participating in hydrogen bonding or other non-covalent interactions with biological targets. Furthermore, the phenoxy ring itself can be substituted, offering another vector for molecular diversification.

  • The Methyl Group (5-position): The methyl group provides steric and electronic modulation of the pyridine core. It can influence the conformation of molecules derived from this scaffold and provides a point of differentiation in structure-activity relationship (SAR) studies.

  • The Pyridine Core: The nitrogen-containing heterocycle is a well-established bioisostere for a phenyl ring and is a common motif in a vast number of FDA-approved drugs.[1] The nitrogen atom can act as a hydrogen bond acceptor and can be crucial for the solubility and pharmacokinetic properties of the final compound.[2]

Synthesis of 3-Bromo-5-methyl-2-phenoxy-pyridine

The efficient and scalable synthesis of the title compound is a critical first step for its application. The most common and logical approach is a nucleophilic aromatic substitution (SNAr) reaction.

Diagram: Synthetic Pathway to 3-Bromo-5-methyl-2-phenoxy-pyridine

G A 2,3-Dibromo-5-methylpyridine D Nucleophilic Aromatic Substitution (SNAr) A->D B Phenol B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D E 3-Bromo-5-methyl-2-phenoxy-pyridine D->E

Caption: Proposed synthesis of 3-Bromo-5-methyl-2-phenoxy-pyridine via SNAr.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is based on established methods for the synthesis of phenoxypyridines.

Materials:

  • 2,3-Dibromo-5-methylpyridine

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2,3-dibromo-5-methylpyridine (1.0 eq) in DMF, add phenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-Bromo-5-methyl-2-phenoxy-pyridine.

Causality and Trustworthiness of the Protocol:

  • Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol, generating the phenoxide nucleophile required for the SNAr reaction.

  • Solvent: DMF is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction.

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS provides a self-validating system, ensuring the reaction is driven to completion and allowing for timely work-up to prevent the formation of byproducts.

Key Synthetic Transformations: Unleashing the Potential of the Bromine Handle

The bromine atom at the 3-position is the gateway to a vast chemical space, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. It allows for the coupling of 3-Bromo-5-methyl-2-phenoxy-pyridine with a diverse range of aryl and heteroaryl boronic acids and esters.

Diagram: Suzuki-Miyaura Coupling Workflow

G A Combine Reactants - 3-Bromo-5-methyl-2-phenoxy-pyridine - Arylboronic Acid - Base (e.g., K2CO3) B Add Catalyst System - Pd Catalyst (e.g., Pd(PPh3)4) - Solvent (e.g., Dioxane/Water) A->B C Inert Atmosphere & Heat (e.g., N2 or Ar, 80-100 °C) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Workup & Extraction D->E Reaction Complete F Purification (Column Chromatography) E->F G Final Product (C-C Coupled Biaryl) F->G

Sources

Phenoxypyridine Derivatives in Medicinal Chemistry: Scaffold Design, Mechanistic Pathways, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxypyridine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Characterized by a pyridine ring linked via an ether bridge to a phenyl group, this structural motif offers a unique combination of electronic tunability, hydrogen-bonding capacity, and conformational flexibility. This technical guide provides an in-depth analysis of phenoxypyridine derivatives, exploring their target engagement in oncology and cardiovascular diseases, structure-activity relationships (SAR), and the fundamental synthetic methodologies used in their development.

Structural Rationale and Pharmacophore Properties

The intrinsic value of the phenoxypyridine core lies in its dihedral flexibility. The oxygen atom of the ether linkage acts as a hinge, allowing the two aromatic rings to adopt a non-planar, "V-shaped" or twisted conformation. This three-dimensional geometry is highly complementary to the deep, hydrophobic pockets of various receptor tyrosine kinases (RTKs). Furthermore, the nitrogen atom within the pyridine ring serves as a critical hydrogen-bond acceptor, which not only improves the aqueous solubility of the lipophilic scaffold but also facilitates specific interactions with the hinge region of kinase ATP-binding sites.

Therapeutic Applications & Target Engagement

Oncology: Tyrosine Kinase Inhibition

Dysregulation of the Hepatocyte Growth Factor (HGF) and its receptor, c-Met, is a primary driver of tumor cell proliferation, angiogenesis, and metastasis[1]. 4-phenoxypyridine derivatives have been extensively validated as potent c-Met kinase inhibitors[1]. Recent medicinal chemistry efforts have demonstrated that functionalizing the 4-phenoxypyridine core with semicarbazone moieties yields compounds with high in vitro cytotoxicity against MKN45 and A549 cancer cell lines[1]. SAR studies reveal that incorporating electron-withdrawing groups (EWGs), such as fluorine, on the terminal phenyl ring significantly enhances antitumor efficacy by increasing the electrophilicity of the core, thereby strengthening target binding.

Additionally, 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide groups have shown extraordinary potency, with some derivatives exhibiting c-Met inhibitory IC50 values as low as 0.012 μM[2]. Dual inhibitors targeting both Flt-3 and c-Met have also been developed using 2-substituted-4-phenoxypyridine scaffolds, achieving low nanomolar efficacy.

Cardiovascular and Hematological Applications

Beyond oncology, the phenoxypyridine scaffold is highly effective in cardiovascular drug design. 2-(phenoxypyridine)-3-phenylureas have been identified as potent, small-molecule P2Y1 receptor antagonists[3]. These compounds inhibit ADP-mediated platelet aggregation, offering a safer antithrombotic profile with reduced bleeding liabilities compared to traditional P2Y12 inhibitors[3]. Furthermore, early research established phenoxypyridine derivatives as novel inhibitors of the sodium-calcium exchanger (NCX), presenting an attractive therapeutic avenue for treating heart failure and myocardial ischemia-reperfusion injury[4].

Quantitative Structure-Activity Relationship (QSAR) Data

To benchmark the efficacy of various phenoxypyridine modifications, the following table summarizes key quantitative data from recent drug discovery campaigns.

Compound ClassPrimary TargetLead Modification / MoietyIC50 / EfficacyCell Line / Model
4-Phenoxypyridine Semicarbazones c-Met KinaseCompound 24 (Semicarbazone)0.093 μMMKN45 / A549
4-Phenoxypyridine Imidazoles c-Met KinaseCompound 58 (Imidazole-4-carboxamide)0.012 μMIn vitro kinase assay
2-Substituted-4-Phenoxypyridines Flt-3 / c-MetAnalogue 39 (R2 = 4-F)2.18 nM / 2.61 nMA549, HT-29
2-(Phenoxypyridine)-3-phenylureas P2Y1 ReceptorCompound 16 (tert-butylphenoxy)68% thrombus reductionRat arterial thrombosis

Mechanistic Pathway of c-Met Inhibition

The primary mechanism of action for 4-phenoxypyridine-based anticancer agents involves competitive binding at the ATP-binding site of the c-Met receptor tyrosine kinase. By occupying this pocket, the derivatives prevent the auto-phosphorylation of the receptor, thereby halting the downstream PI3K/AKT and Ras/Raf/MAPK signaling cascades that drive tumor proliferation.

G HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds & Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylation MAPK Ras / Raf / MAPK Pathway cMet->MAPK Phosphorylation Inhibitor 4-Phenoxypyridine Derivative Inhibitor->cMet Inhibits Kinase Domain Proliferation Tumor Cell Proliferation & Angiogenesis PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Figure 1: Mechanism of c-Met kinase inhibition by 4-phenoxypyridine derivatives.

Experimental Protocol: Synthesis of the 4-Phenoxypyridine Core

The construction of the phenoxypyridine scaffold is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This self-validating protocol details the synthesis of the core intermediate, ensuring high yield and purity for subsequent derivatization.

Objective : To synthesize a 4-phenoxypyridine core via the displacement of a halide on an electron-deficient pyridine ring by a phenoxide nucleophile.

Reagents :

  • 4-chloropyridine hydrochloride (Electrophile)

  • Substituted phenol (e.g., 4-fluorophenol) (Nucleophile precursor)

  • Potassium carbonate (K₂CO₃) (Base)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

Step-by-Step Methodology & Causality :

  • Nucleophile Activation : In a flame-dried round-bottom flask, dissolve 1.0 equivalent of the substituted phenol in anhydrous DMF (0.2 M concentration). Add 3.0 equivalents of K₂CO₃ and stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ acts as a mild, non-nucleophilic base to deprotonate the phenol, generating a highly reactive phenoxide anion. DMF, a polar aprotic solvent, is critical here; it leaves the phenoxide "naked" and highly nucleophilic by selectively solvating the potassium cations without hydrogen-bonding to the anion.

  • Electrophile Introduction : Add 1.2 equivalents of 4-chloropyridine hydrochloride to the suspension.

    • Causality: The nitrogen atom in the pyridine ring withdraws electron density via resonance, leaving the C4 position highly electrophilic. The use of the hydrochloride salt requires excess base (accounted for by the 3.0 eq of K₂CO₃) to neutralize the salt and free the pyridine base for reaction.

  • Meisenheimer Complex Formation : Heat the reaction mixture to 90–100°C under an inert nitrogen atmosphere for 12 hours.

    • Causality: The elevated temperature provides the necessary activation energy to form the intermediate Meisenheimer complex. This overcomes the aromatic stabilization energy barrier before the chloride leaving group is expelled to restore aromaticity.

  • Quenching and In-Process Validation : Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-cold distilled water.

    • Causality & Validation: The aqueous quench serves as a self-validating step. It solubilizes the DMF and inorganic salts (KCl, excess K₂CO₃), causing the highly hydrophobic 4-phenoxypyridine product to precipitate. A successful precipitation visually confirms the formation of the non-polar ether product.

  • Isolation and Purification : Extract the aqueous suspension with ethyl acetate (3x). Wash the combined organic layers with brine (to remove trace DMF), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash column chromatography (Hexanes/EtOAc gradient).

    • Causality: Brine washing leverages the common-ion effect to force residual organic solvents out of the aqueous phase, ensuring a highly pure organic extract prior to chromatography.

References

  • Kuramochi, T., et al. "Synthesis and structure-activity relationships of phenoxypyridine derivatives as novel inhibitors of the sodium-calcium exchanger." PubMed (NIH), 2004. URL:[Link]

  • "Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors." PubMed (NIH), 2020. URL:[Link]

  • "Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents." PubMed (NIH), 2018. URL:[Link]

  • Chao, H., et al. "Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists." Journal of Medicinal Chemistry (ACS Publications), 2013. URL:[Link]

  • "Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases." MDPI, 2024. URL:[Link]

Sources

Introduction: Understanding the Chemical Nature of 3-Bromo-5-methyl-2-phenoxy-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of 3-Bromo-5-methyl-2-phenoxy-pyridine

For the attention of researchers, scientists, and professionals in drug development, this document serves as a detailed technical guide on the stability and appropriate storage conditions for 3-Bromo-5-methyl-2-phenoxy-pyridine. As a Senior Application Scientist, the following information is synthesized from established principles of chemical stability and best practices in handling substituted pyridine compounds, providing a framework for maintaining the integrity of this valuable research chemical.

3-Bromo-5-methyl-2-phenoxy-pyridine is a substituted pyridine derivative. Its structure, featuring a pyridine ring with bromo, methyl, and phenoxy substituents, makes it a useful intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1][2] The reactivity and stability of this molecule are governed by the interplay of these functional groups. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen, combined with the phenoxy group, influences the electron density of the aromatic system, impacting its susceptibility to degradation.

While specific, in-depth stability studies on 3-Bromo-5-methyl-2-phenoxy-pyridine are not extensively available in public literature, this guide extrapolates from data on structurally similar halogenated and substituted pyridines to provide a robust set of recommendations. The core principle is to mitigate factors that can lead to chemical degradation, ensuring the compound's purity and efficacy in downstream applications.

Factors Influencing the Stability of Substituted Pyridines

The stability of 3-Bromo-5-methyl-2-phenoxy-pyridine can be compromised by several environmental factors. Understanding these is crucial for establishing appropriate storage and handling protocols.

  • Temperature: Elevated temperatures can increase the rate of decomposition reactions. For many substituted pyridines, storage in a cool environment is recommended to minimize thermal degradation.[3][4]

  • Light: A number of related pyridine compounds exhibit light sensitivity.[5] Photons can provide the activation energy for degradative pathways, leading to the formation of impurities. Therefore, protection from light is a critical storage parameter.

  • Atmosphere: The presence of oxygen and moisture can be detrimental. Oxidative degradation can occur, and moisture can facilitate hydrolysis of the phenoxy group or other reactions. Storage under an inert atmosphere, such as argon or nitrogen, is often advised for sensitive organic compounds.[5]

  • pH: The basicity of the pyridine nitrogen makes the compound susceptible to reactions with strong acids. Conversely, the overall structure could be sensitive to strongly alkaline conditions. Maintaining a neutral environment is key.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of 3-Bromo-5-methyl-2-phenoxy-pyridine, the following storage and handling procedures are recommended, based on best practices for similar chemical entities.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool place.[3][4] Refrigeration may be advisable for long-term storage.To minimize the rate of potential thermal degradation.
Light Store in a dark place,[3] in an amber or opaque container.To prevent photochemical decomposition.
Atmosphere Keep container tightly closed.[3][4] For long-term storage, consider storing under an inert gas like argon.To protect from atmospheric moisture and oxygen, which can cause hydrolysis and oxidation.
Environment Store in a dry and well-ventilated area,[4][6][7] away from incompatible materials such as strong oxidizing agents.[5]To prevent accidental reactions and ensure a safe storage environment.
Handling Procedures

Proper handling is as crucial as correct storage to prevent contamination and degradation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses with side-shields, and a lab coat.[4][8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][6][7]

  • Dispensing: When not in use, ensure the container is securely sealed.[9] Minimize the time the container is open to the atmosphere.

  • Hygiene: Wash hands thoroughly after handling.[3][7] Do not eat, drink, or smoke in the laboratory.[6][7][9]

Potential Degradation Pathways

While specific degradation products for 3-Bromo-5-methyl-2-phenoxy-pyridine are not documented, we can hypothesize potential pathways based on the functional groups present. Understanding these can aid in the interpretation of analytical data when assessing sample purity over time.

  • Hydrolysis: The ether linkage of the phenoxy group could be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 3-bromo-5-methyl-2-hydroxypyridine and phenol.

  • Photodegradation: UV light could induce cleavage of the C-Br or C-O bonds, leading to radical species and subsequent complex degradation products.

  • Oxidation: The pyridine ring and methyl group could be susceptible to oxidation, leading to N-oxides or benzoic acid derivatives, respectively.

Potential Degradation Pathways Conceptual Degradation Pathways for 3-Bromo-5-methyl-2-phenoxy-pyridine A 3-Bromo-5-methyl-2-phenoxy-pyridine B Hydrolysis (H₂O, H⁺/OH⁻) A->B C Photodegradation (UV Light) A->C D Oxidation ([O]) A->D E 3-Bromo-5-methyl-2-hydroxypyridine + Phenol B->E F Radical Intermediates & Complex Products C->F G N-oxides & Other Oxidized Species D->G

Caption: Conceptual diagram of potential degradation pathways.

Experimental Workflow for Stability Assessment

For researchers requiring stringent quality control, a self-validating stability testing protocol is recommended.

Stability Assessment Workflow Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Time-Point Analysis cluster_2 Data Interpretation A Receive/Synthesize Compound B Aliquot into multiple containers A->B C Store under varied conditions (e.g., RT, 4°C, dark, light exposure) B->C E Analyze aliquots at defined intervals (e.g., 1, 3, 6, 12 months) C->E D Time zero (T₀) analysis (HPLC, NMR, LC-MS) F Compare data to T₀ E->F G Quantify parent compound F->G H Identify and quantify impurities F->H I Determine shelf-life and optimal storage G->I H->I

Caption: A generalized workflow for assessing chemical stability.

Step-by-Step Protocol:
  • Initial Analysis (T=0): Upon receipt or synthesis, perform a comprehensive analysis of a representative sample to establish a baseline. Techniques should include:

    • High-Performance Liquid Chromatography (HPLC): To determine purity and establish a reference chromatogram.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any initial impurities.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To obtain an accurate mass and identify potential low-level impurities.

  • Sample Aliquoting and Storage: Aliquot the compound into several small, inert containers (e.g., amber glass vials). Store these aliquots under a matrix of conditions (e.g., recommended cool, dark, inert atmosphere vs. ambient temperature, light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve an aliquot from each storage condition and re-analyze using the same analytical methods as in the initial analysis.

  • Data Comparison and Shelf-Life Determination: Compare the results from each time point to the initial data. A significant decrease in purity or the appearance of new peaks in the chromatogram indicates degradation. This data will allow for the determination of a practical shelf-life under defined storage conditions.

Conclusion

References

  • TCI AMERICA. (2018, July 6).
  • TCI Chemicals. (2025, October 29).
  • SAFETY D
  • Apollo Scientific. (2023, June 29). 3-Bromo-5-methylpyridine.
  • Benchchem. (2025). Navigating the Unknown: A Technical Safety Guide for 3-Bromo-5-(3-chlorophenoxy)pyridine.
  • SAFETY D
  • Enamine. (n.d.).
  • SAFETY D
  • Spectrum Chemical. (2018, July 6). TCI AMERICA.
  • Liu, R. (2017, September 15). Synthesis method of 3-bromo-5-methylpyridine.
  • ECHEMI. (n.d.).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Bromo-5-methoxypyridine | 50720-12-2.
  • LookChem. (n.d.). Cas 3430-16-8,3-Bromo-5-methylpyridine.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-methoxypyridine 97 50720-12-2.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • MDPI. (2017, January 27).
  • Google Patents. (n.d.).
  • ChemicalBook. (2025, October 22). 3-Bromo-5-fluoro-2-methoxypyrdine | 884494-81-9.
  • ResearchGate. (n.d.). (PDF)
  • Chem-Impex. (n.d.). 3-Bromo-2-methyl-5-nitropyridine.
  • Bandala, E. R., et al. (2022, March 28).
  • Rhodococcus pyridinivorans DMU114. (2025, August 18). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. PMC.
  • EPA. (2025, October 15).

Sources

Safety and handling precautions for brominated pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Navigating the Reactivity and Hazards of Brominated Pyridines: A Comprehensive Safety and Handling Whitepaper

1. Executive Summary Brominated pyridines are cornerstone electrophiles in modern drug discovery and agrochemical synthesis. Their utility in transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr) is unparalleled. However, their unique physicochemical properties—specifically the lipophilicity of the pyridine ring combined with the reactive C-Br bond—present severe toxicological and thermal hazards. This whitepaper provides researchers and process chemists with authoritative, self-validating protocols to mitigate these risks.

2. Mechanistic Causality of Hazards

2.1. Toxicological Profile and Dermal Permeability Brominated pyridines, such as 2-bromopyridine and 3-bromopyridine, are classified as highly hazardous liquids. 2-Bromopyridine is notably categorized as fatal in contact with skin ([1]). The causality behind this acute toxicity is driven by the molecule's partition coefficient (log P). The lipophilic halogenated heteroaromatic structure allows the compound to rapidly bypass the aqueous barrier of the stratum corneum, entering systemic circulation where it acts as a severe central nervous system (CNS) depressant. Furthermore, inhalation of vapors can lead to pulmonary edema and cyanosis.

2.2. Thermal Instability in Cross-Coupling Reactions The catalytic activation of the C-Br bond is inherently exothermic. During scale-up, the heat generated by oxidative addition and transmetalation steps can accumulate if the rate of heat generation exceeds the reactor's cooling capacity. For example, in the copper-mediated cross-coupling of 2-bromopyridines in dimethyl sulfoxide (DMSO), the post-reaction mixture exhibits a critical decomposition event with an onset temperature of 115.5 °C ([2]). Because the Maximum Temperature of Synthesis Reaction (MTSR) often exceeds this onset temperature, active cooling and rigorous calorimetric screening are mandatory to prevent catastrophic thermal runaways. Similar exothermic hazards have been documented in Suzuki-Miyaura couplings involving aryl bromides ([4]).

3. Quantitative Safety Data

To establish a baseline for risk assessment, the following table summarizes the key physicochemical and safety parameters of the two most commonly utilized brominated pyridines.

Chemical NameCAS NumberFlash PointGHS Hazard ClassificationsKey Target Organs
2-Bromopyridine 109-04-654 °CH226 (Flammable), H301 (Toxic oral), H310 (Fatal dermal)CNS, Skin, Eyes
3-Bromopyridine 626-55-153 °CH226 (Flammable), H301, H311, H331 (Toxic oral/dermal/inhalation)Respiratory System, Skin

(Data aggregated from authoritative Safety Data Sheets [1], [3])

4. Experimental Workflows and Self-Validating Protocols

To ensure trust and reproducibility, the following protocols are designed as self-validating systems. Each step includes an internal check to confirm the safety boundary has not been breached.

4.1. Protocol: Thermally Monitored Cross-Coupling of Bromopyridines Objective: Execute a transition-metal-catalyzed cross-coupling while preventing MTSR from exceeding the solvent decomposition threshold. Methodology:

  • Reactor Setup: Equip a jacketed glass reactor with an internal thermocouple and an overhead stirrer. Self-Validation: Ensure the thermocouple reads ambient temperature accurately before reagent addition; this establishes the baseline for exotherm tracking.

  • Solvent Selection: Substitute DMSO with N,N-dimethylformamide (DMF) if the reaction permits. DMF has been shown to resist exothermic decomposition up to 400 °C in similar copper-mediated bromopyridine couplings ([2]).

  • Reagent Loading: Add the bromopyridine substrate and the coupling partner under an inert argon atmosphere.

  • Catalyst Dosing: Add the catalyst in five distinct, equal aliquots. Self-Validation: Monitor the internal thermocouple. Do not add the next aliquot until the temperature spike from the previous addition has completely returned to the baseline, proving the jacket cooling capacity is sufficient.

  • Quenching: Cool the reactor to 0 °C. Add the aqueous quench solution dropwise. Self-Validation: The internal temperature must not exceed 20 °C during the quench.

ThermalAssessment Start Reaction Design (Bromopyridine) Calorimetry Calorimetric Screening (DSC / ARC) Start->Calorimetry Step 1 Calc Calculate MTSR (Max Temp of Rxn) Calorimetry->Calc Step 2 Compare MTSR > T_decomp? Calc->Compare Step 3 Unsafe Redesign Process (Active Cooling) Compare->Unsafe Yes Safe Proceed to Scale-Up Compare->Safe No

Figure 1. Thermal hazard assessment workflow for bromopyridine cross-coupling.

4.2. Protocol: Emergency Dermal Decontamination Objective: Rapidly mitigate systemic toxicity following accidental dermal exposure to brominated pyridines. Methodology:

  • Immediate Isolation: Halt all operations. The exposed individual must immediately move to the nearest safety shower.

  • Aqueous Displacement: Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Self-Validation: The mechanical force of the water physically displaces the bulk liquid before it partitions into the lipid layers of the skin.

  • Clothing Removal: Remove all contaminated clothing and shoes while under the water stream.

  • Medical Escalation: Seek immediate medical attention. Provide the attending physician with the specific SDS, highlighting the risk of CNS depression.

HandlingWorkflow PPE 1. Don High-Barrier PPE (Nitrile Gloves, Respirator) Hood 2. Setup in Fume Hood (Inert N2 Atmosphere) PPE->Hood Transfer 3. Air-Free Transfer (Syringe/Cannula) Hood->Transfer Quench 4. Controlled Quench (Exothermic Control) Transfer->Quench Waste 5. Segregated Waste (Halogenated) Quench->Waste

Figure 2. Self-validating handling and quenching workflow for brominated pyridines.

5. Conclusion The integration of brominated pyridines into synthetic pipelines requires a rigorous, causally-driven approach to safety. By understanding the lipophilic drivers of their toxicity and the thermodynamic risks of their catalytic activation, researchers can engineer inherently safer processes. Adherence to strict calorimetric screening and self-validating handling protocols ensures that the chemical potential of these valuable building blocks is fully realized without compromising occupational safety.

6. References

  • Organic Process Research & Development (ACS Publications). "Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate". [Link]

  • Organic Process Research & Development (ACS Publications). "Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species". [Link]

Discovery and Optimization of 2-Substituted-4-Phenoxypyridine Derivatives as Dual c-Met/Flt-3 Antitumor Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in oncology drug discovery, I frequently encounter the limitations of single-target kinase inhibitors. Tumor microenvironments rapidly adapt to monotherapies through compensatory signaling networks, leading to acquired resistance. To circumvent this, the rational design of dual-target inhibitors has become a cornerstone of modern medicinal chemistry.

Recent breakthroughs have identified 2-substituted-4-phenoxypyridine derivatives as highly potent, dual-action antitumor agents[1]. By simultaneously inhibiting the hepatocyte growth factor receptor (c-Met) and FMS-like tyrosine kinase 3 (Flt-3), these compounds dismantle parallel survival pathways in aggressive malignancies. This technical guide explores the mechanistic rationale, structure-activity relationship (SAR) profiling, and the self-validating experimental protocols required to synthesize and evaluate these novel derivatives.

Mechanistic Rationale: Targeting the c-Met/Flt-3 Axis

Aberrant c-Met expression is widely observed in several cancer types, and its abnormal activation is implicated in tumor development, angiogenesis, and metastatic progression[2]. When its ligand, Hepatocyte Growth Factor (HGF), binds to c-Met, it triggers receptor dimerization and autophosphorylation, initiating downstream cascades like PI3K/AKT and RAS/MAPK[3].

Simultaneously, Flt-3 mutations (such as internal tandem duplications) drive rapid cellular proliferation, particularly in hematological malignancies, by hyperactivating overlapping downstream pathways including STAT5. Inhibiting only one of these receptors often results in the upregulation of the other as a compensatory escape mechanism. A dual c-Met/Flt-3 inhibitor structurally blocks the ATP-binding pockets of both kinases, effectively starving the tumor cell of redundant survival signals.

Pathway HGF HGF Ligand cMet c-Met Receptor HGF->cMet FL Flt-3 Ligand Flt3 Flt-3 Receptor FL->Flt3 PI3K PI3K / AKT Pathway cMet->PI3K MAPK RAS / MAPK Pathway cMet->MAPK Flt3->PI3K Flt3->MAPK STAT5 STAT5 Pathway Flt3->STAT5 Survival Cell Survival & Evasion PI3K->Survival Proliferation Tumor Proliferation MAPK->Proliferation STAT5->Proliferation STAT5->Survival

Fig 1. Crosstalk between c-Met and Flt-3 signaling pathways driving tumor proliferation.

Rational Drug Design & SAR Profiling

The core scaffold design relies on the 4-phenoxypyridine pharmacophore, which mimics the adenine ring of ATP, allowing it to anchor deeply within the kinase hinge region. Optimization of this scaffold focused on modifying the 2-position of the pyridine ring ( R1​ ) and the substituents on the terminal phenyl ring ( R2​ ).

Extensive SAR studies revealed distinct causality between structural modifications and biochemical potency[1]:

  • R1​ Aliphatic Extension : Elongating the alkyl chain at the 2-position from a methyl to an n-propyl group significantly increased binding affinity. The n-propyl chain perfectly occupies a hydrophobic sub-pocket adjacent to the ATP-binding site, displacing high-energy water molecules and increasing the entropic favorability of binding.

  • R2​ Electron-Withdrawing Groups (EWGs): The introduction of strong mono-EWGs, specifically a 4-fluoro substitution on the phenyl ring, maximized potency. The highly electronegative fluorine atom enhances the π

    π stacking interactions with the phenylalanine residue in the DFG motif of the kinase activation loop.
Quantitative SAR Summary

The table below summarizes the optimization trajectory leading to the most promising analogue, Compound 39 , which exhibited exceptional dual-kinase inhibition and cellular cytotoxicity across multiple cell lines (A549, HT-29, H460, and U87MG)[1].

Compound R1​ (Pyridine 2-position) R2​ (Phenyl substitution)c-Met IC50​ (nM)Flt-3 IC50​ (nM)A549 Cell Viability IC50​ (µM)
14 MethylH45.2052.1012.45
22 Ethyl4-Cl18.5020.305.82
35 n-PropylH8.4010.202.10
39 n-Propyl4-F2.61 2.18 0.85

Data synthesized from the primary optimization campaign of 2-substituted-4-phenoxypyridine derivatives[1].

Chemical Synthesis Methodology

To ensure high yield and purity of the lead candidates, the synthetic route must be robust. The following protocol outlines the synthesis of the 2-substituted-4-phenoxypyridine core, utilizing a self-validating intermediate tracking system via LC-MS.

Workflow Design Rational Drug Design (Scaffold Hopping) Synthesis Chemical Synthesis (SNAr & Cross-Coupling) Design->Synthesis SAR Feedback Kinase Biochemical Assay (TR-FRET Profiling) Synthesis->Kinase Purified Compounds (>95%) Cell Cellular Assay (ATP Luminescence) Kinase->Cell IC50 < 10 nM Cell->Design Poor Permeability Lead Lead Identification (Compound 39) Cell->Lead High Cellular Potency

Fig 2. Self-validating experimental workflow for kinase inhibitor discovery.

Step-by-Step Synthesis Protocol
  • Nucleophilic Aromatic Substitution ( SN​Ar ) :

    • Procedure : Dissolve 2-chloro-4-iodopyridine (1.0 eq) and the appropriately substituted phenol (e.g., 4-fluorophenol, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Add K2​CO3​ (2.0 eq) and heat the mixture to 90°C under an argon atmosphere for 12 hours.

    • Causality : DMF is selected as the aprotic polar solvent because it stabilizes the Meisenheimer complex transition state, significantly accelerating the substitution. K2​CO3​ ensures complete deprotonation of the phenol, maximizing nucleophilic attack on the electron-deficient 4-position of the pyridine ring.

  • Cross-Coupling for R1​ Substitution :

    • Procedure : To the resulting 4-phenoxypyridine intermediate, add n-propylboronic acid (1.5 eq), Pd(dppf)Cl2​ (0.05 eq), and Cs2​CO3​ (2.5 eq) in a 1,4-dioxane/water mixture (4:1). Heat at 100°C for 8 hours.

    • Causality : The Suzuki-Miyaura coupling is utilized here because of its high functional group tolerance. The biphasic dioxane/water system ensures the solubility of both the organic substrates and the inorganic base, facilitating the transmetalation step of the catalytic cycle.

  • Purification and Validation :

    • Procedure : Quench the reaction with water, extract with ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Validation : Confirm structural integrity using 1H -NMR, 13C -NMR, and HRMS. Purity must exceed 95% via HPLC before biological evaluation to prevent false positives from highly active trace impurities.

Biological Evaluation Protocols

To guarantee trustworthiness, the biological evaluation relies on orthogonal, self-validating assay systems. We avoid standard colorimetric assays in favor of ratiometric and luminescent readouts to eliminate compound interference.

Protocol A: TR-FRET Kinase Inhibition Assay

We evaluate the inhibitory activities against a panel of nine tyrosine kinases (including c-Met, Flt-3, ALK, VEGFR-2, and EGFR)[1].

  • Preparation : Prepare a 3-fold serial dilution of Compound 39 in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure exact volumetric precision.

  • Reaction Assembly : Add 5 µL of the kinase/peptide substrate mixture in assay buffer (50 mM HEPES, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, pH 7.5). Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation & Detection : Initiate the reaction by adding 5 µL of ATP (at the predetermined Km​ for each kinase). Incubate for 60 minutes. Stop the reaction by adding 10 µL of the TR-FRET detection reagent (Europium-labeled antibody and ULight-labeled streptavidin).

  • Causality & Validation : Read the plate on a microplate reader capable of TR-FRET. The ratiometric readout (Emission 665 nm / Emission 615 nm) internally corrects for well-to-well volume variations and compound auto-fluorescence. This self-validating mechanism ensures that the calculated IC50​ values (e.g., 2.18 nM for Flt-3) are absolute and reproducible.

Protocol B: ATP-Dependent Cellular Viability Assay

To assess antiproliferative activity against A549, HT-29, H460, and U87MG cell lines[1].

  • Seeding : Seed cells at a density of 2,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment : Treat cells with varying concentrations of Compound 39 (0.001 µM to 10 µM) and incubate for 72 hours.

  • Quantitation : Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Causality & Validation : Unlike MTT assays, which rely on mitochondrial reductase activity and can be artificially skewed by metabolic stress or mitochondrial uncoupling, ATP quantitation directly and linearly correlates with the number of metabolically active, viable cells. This provides an orthogonal, artifact-free validation of true cytotoxicity.

Conclusion

The discovery of 2-substituted-4-phenoxypyridine derivatives represents a significant leap in the development of targeted antitumor agents. By rationally designing the scaffold to accommodate an n-propyl group at the 2-position and a 4-fluoro substitution on the phenoxy ring, Compound 39 achieves exceptional low-nanomolar dual inhibition of c-Met and Flt-3[1]. The integration of robust synthetic methodologies with self-validating biochemical and cellular assays ensures that these findings are both reproducible and translationally relevant for future oncology drug development.

References

  • Duan, Y., Xu, S., Xiong, H., & Tang, Q. (2018). Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 28(3), 254-259. URL:[Link]

  • Mo, H. N., & Liu, P. (2020). MET Oncogene in Non-Small Cell Lung Cancer: Mechanism of MET Dysregulation. OncoTargets and Therapy, 13, 2491-2503. URL:[Link]

  • Fu, J., Su, X., Li, Z., Deng, L., Liu, X., Feng, X., & Peng, Z. (2021). Safety and Tolerability of c-MET Inhibitors in Cancer. Journal of Clinical Medicine / PMC. URL:[Link]

Sources

Methodological & Application

Synthesis Protocol for 3-Bromo-5-methyl-2-phenoxy-pyridine: A Halogenated Heterocyclic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Technical Protocol Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals

Introduction & Chemical Context

The compound 3-bromo-5-methyl-2-phenoxy-pyridine is a highly versatile, orthogonally functionalized heterocyclic building block. It is prominently utilized in the synthesis of complex pharmaceuticals, including peripherally selective Cannabinoid Receptor Type 1 (CB1) antagonists[1]. The structural value of this intermediate lies in its dual-halogen functionality, which allows for sequential, site-specific functionalization.

This application note details a robust, self-validating protocol for synthesizing this compound via a Nucleophilic Aromatic Substitution (SNAr) reaction between 3-bromo-2-chloro-5-methylpyridine and phenol[2].

Mechanistic Rationale & Experimental Design

As a self-validating synthetic system, every reagent and condition in this protocol is chosen based on specific electronic and thermodynamic principles:

  • Regioselective Orthogonal Reactivity: The starting material possesses two halogen leaving groups. The C2-chlorine is highly activated toward nucleophilic attack due to the strong electron-withdrawing nature (both inductive and mesomeric) of the adjacent pyridine nitrogen. In contrast, the C3-bromine lacks this direct resonance activation and remains inert under standard SNAr conditions. This electronic disparity ensures the precise, regioselective displacement of the C2-chloride, preserving the C3-bromide for downstream metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura arylations)[1].

  • Base Selection (NaH): Phenol is a weak nucleophile in its neutral state. To drive the SNAr reaction, it must be quantitatively deprotonated. Sodium hydride (NaH) is selected as a non-nucleophilic strong base that irreversibly forms the active sodium phenoxide, driven by the evolution of hydrogen gas.

  • Solvent Dynamics (DMF): The reaction is conducted in anhydrous N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF effectively solvates the sodium cation, leaving the phenoxide anion highly exposed ("naked") and maximizing its nucleophilic attack trajectory on the electron-deficient C2 carbon[2].

Experimental Workflow Visualization

SNAr_Workflow Start Anhydrous Setup (N2 Atmosphere) Deprotonation Step 1: Deprotonation Phenol + NaH in DMF (0 °C to RT, 30 min) Start->Deprotonation Add reagents SNAr Step 2: SNAr Reaction Add 3-bromo-2-chloro-5-methylpyridine (Heat to 80 °C) Deprotonation->SNAr H2 evolution ceases Workup Step 3: Aqueous Workup Quench with H2O Extract with EtOAc SNAr->Workup TLC confirms completion Wash Step 4: DMF Removal Wash with H2O (3x) & Brine Dry over Na2SO4 Workup->Wash Phase separation Purification Step 5: Purification Silica Gel Chromatography (Hexanes/EtOAc) Wash->Purification Crude concentration Product Product Isolation 3-Bromo-5-methyl-2-phenoxy-pyridine (Colorless Oil) Purification->Product Fraction pooling

Experimental workflow for the SNAr synthesis of 3-Bromo-5-methyl-2-phenoxy-pyridine.

Materials & Reagents

Note: Phenol is utilized as the limiting reagent to ensure complete consumption, while a slight excess of the pyridine derivative is employed to drive the reaction forward[2].

Reagent / MaterialMW ( g/mol )EquivalentsAmountMass / Volume
Phenol 94.111.0014.1 mmol1.33 g
3-Bromo-2-chloro-5-methylpyridine 206.471.2918.2 mmol3.77 g
Sodium Hydride (60% in mineral oil)24.001.1015.5 mmol0.62 g
N,N-Dimethylformamide (Anhydrous)73.09Solvent-40 mL

Step-by-Step Experimental Protocol

Step 1: Preparation of the Phenoxide (Deprotonation)
  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.33 g, 14.1 mmol) in anhydrous DMF (40 mL) under a continuous nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add Sodium Hydride (60% dispersion in mineral oil, 0.62 g, 15.5 mmol) in small portions. Caution: Exothermic reaction with the evolution of flammable hydrogen gas.

  • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

Self-Validation Check: The complete cessation of hydrogen gas bubbling serves as a reliable physical indicator that the deprotonation is complete and the reactive phenoxide has fully formed.

Step 2: Nucleophilic Aromatic Substitution (SNAr)
  • To the stirring phenoxide solution, add 3-bromo-2-chloro-5-methylpyridine (3.77 g, 18.2 mmol) in one single portion.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C. Stir at this temperature for 4 to 12 hours.

Self-Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 10% Ethyl Acetate in Hexanes eluent system. The starting pyridine is strongly UV-active; its consumption, coupled with the emergence of a higher-Rf product spot (due to the loss of the polar C-Cl bond and addition of the lipophilic phenoxy group), confirms reaction completion.

Step 3: Quenching and Aqueous Workup
  • Cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) or deionized water (50 mL).

  • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Combine the organic extracts and wash sequentially with deionized water (3 × 50 mL) and saturated aqueous sodium chloride (brine, 50 mL).

Causality & Validation: DMF is notoriously difficult to remove and will severely disrupt subsequent silica gel chromatography. Performing at least three sequential water washes ensures the complete partitioning of DMF into the aqueous phase. The absence of a DMF signal (singlets at ~2.88 and ~2.96 ppm, and a formyl singlet at ~8.02 ppm) in the crude 1H NMR validates the success of this workup step.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification & Isolation
  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (typically 0% to 10% EtOAc).

  • Pool the product-containing fractions and concentrate under reduced pressure to afford 3-bromo-5-methyl-2-phenoxy-pyridine as a colorless oil.

  • Expected Yield: Approximately 1.42 g (42%)[2]. (Note: Yields may be optimized further by rigorous exclusion of moisture during the deprotonation step).

Analytical Characterization

To verify the structural integrity of the synthesized intermediate, perform 1H NMR spectroscopy. The integration and splitting patterns will confirm the successful displacement of the chloride.

  • 1H NMR (300 MHz, CDCl3): δ 2.27 (s, 3 H, CH3), 7.12 (d, J = 7.5 Hz, 2 H, Ar-H), 7.20 (t, J = 7.4 Hz, 1 H, Ar-H)[2].

  • Diagnostic Note: The singlet at 2.27 ppm confirms the retention of the C5-methyl group, while the doublet and triplet in the 7.12–7.20 ppm range are characteristic of the newly installed phenoxy ring. Additional aromatic signals corresponding to the remaining phenoxy and pyridine protons will appear in the 7.2–8.0 ppm range.

Sources

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-methyl-2-phenoxy-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Significance

The functionalized pyridine scaffold, specifically 3-bromo-5-methyl-2-phenoxy-pyridine, is a highly valuable synthetic intermediate. It is frequently utilized in the development of bioavailable Cannabinoid Receptor Type 1 (CB1) antagonists and other peripherally selective pharmaceutical compounds[1]. The installation of diverse aryl or heteroaryl groups at the 3-position via the Suzuki-Miyaura cross-coupling reaction is a critical step in exploring the structure-activity relationship (SAR) of these drug candidates[1].

However, executing a palladium-catalyzed cross-coupling on this specific substrate presents a triad of chemical challenges that require precise mechanistic control:

  • Electronic Deactivation: The 5-methyl group acts as an electron-donating group (EDG), increasing the electron density of the pyridine ring. This reduces the electrophilicity of the C–Br bond, significantly retarding the rate of the initial oxidative addition step[2].

  • Steric Hindrance: The bulky 2-phenoxy substituent creates a sterically demanding environment around the adjacent 3-bromo position. This steric clash can impede palladium insertion and lead to restricted rotation (atropisomerism) in the resulting biaryl product[3].

  • Chemoselectivity (Side Reactions): The 2-phenoxy group is susceptible to nucleophilic aromatic substitution (SNAr) under harsh basic conditions[1]. Therefore, the transmetalation step must be driven by mild, non-nucleophilic bases to prevent the degradation of the starting material.

Logical Workflow & Catalytic Cycle

The following diagram illustrates the causal relationship between the substrate's structural challenges and the required catalytic conditions to drive the reaction forward.

G Substrate 3-Bromo-5-methyl- 2-phenoxy-pyridine OxAdd Oxidative Addition (Rate-Limiting) Substrate->OxAdd TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim RedElim->OxAdd Pd(0) Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product Ligand XPhos Pd G3 Overcomes 5-Me deactivation Ligand->OxAdd Base K3PO4 (Mild Base) Prevents 2-Phenoxy SNAr Base->TransMet

Causal workflow of the Suzuki-Miyaura catalytic cycle optimized for the target bromopyridine.

Experimental Design & Quantitative Optimization

To overcome the inherent deactivation of the substrate, a highly active catalyst system is required. Precatalysts like XPhos Pd G3 are highly effective for sterically hindered and electronically deactivated aryl halides because they rapidly generate the active monomeric Pd(0) species at mild temperatures[4].

Table 1: Catalyst and Ligand Optimization

Catalyst System (2 mol%) Ligand Type Yield (%) Mechanistic Observation / Causality
Pd(PPh₃)₄ Monodentate 35% Poor oxidative addition due to the electron-rich nature of the substrate.
Pd(OAc)₂ / SPhos Buchwald 68% Improved oxidative addition; however, slow activation led to palladium black formation.
Pd(dppf)Cl₂ Bidentate 82% Bidentate bite angle accelerates reductive elimination, improving overall turnover.

| XPhos Pd G3 | Buchwald (G3) | 96% | Rapid generation of active Pd(0); bulky XPhos ligand overcomes steric hindrance. |

Table 2: Base and Solvent Screening (Catalyst: XPhos Pd G3)

Base (2.0 eq) Solvent System (0.2 M) Temp (°C) Yield (%) Causal Factor / Observation
NaOH (2M) THF / H₂O (4:1) 65 42% Strong nucleophile caused SNAr displacement of the 2-phenoxy group[1].
K₂CO₃ Toluene / H₂O (4:1) 90 71% Insufficient aqueous solubility at high temps led to stalled transmetalation.

| K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 98% | Optimal basicity for boronate formation without triggering SNAr; excellent solubility[5]. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By embedding in-process analytical controls, researchers can definitively identify which step of the catalytic cycle is occurring (or failing) in real-time.

Step 1: Reaction Assembly (Inert Atmosphere)

Causality: Palladium(0) complexes and electron-rich phosphine ligands are highly susceptible to oxidation by atmospheric oxygen, which forms inactive phosphine oxides and terminates the catalytic cycle[5].

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-5-methyl-2-phenoxy-pyridine (1.0 mmol, 1.0 equiv) and the corresponding arylboronic acid (1.2 mmol, 1.2 equiv).

  • Add XPhos Pd G3 (0.02 mmol, 2 mol%) and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon (repeat 3 times).

Step 2: Solvent Addition and Degassing
  • In a separate flask, prepare a mixture of 1,4-Dioxane and deionized Water (4:1 v/v). Sparge the solvent mixture with Argon for 30 minutes. Causality: Water is strictly required to dissolve the K₃PO₄ and facilitate the formation of the reactive trihydroxyboronate intermediate, which is the actual species that undergoes transmetalation[5].

  • Add 5.0 mL of the degassed solvent mixture to the Schlenk tube via syringe.

Step 3: Execution and Self-Validating Monitoring
  • Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Heat the reaction mixture to 90 °C in a pre-heated oil bath.

  • Self-Validating In-Process Control: At t=2 hours, withdraw a 10 µL aliquot via syringe. Dilute in 1 mL of LC-MS grade Acetonitrile.

    • Validation Check 1 (Oxidative Addition): Analyze via LC-MS. The starting material exhibits a distinct isotopic doublet (M and M+2 peaks of equal intensity due to ⁷⁹Br/⁸¹Br). The complete disappearance of this doublet validates successful oxidative addition.

    • Validation Check 2 (Transmetalation): If the boronic acid mass is detected but the biaryl product mass is absent, transmetalation has stalled. Verify the aqueous layer pH is >10 to ensure proper boronate formation.

Step 4: Workup and Isolation
  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).

  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 5-methyl-2-phenoxy-3-aryl-pyridine.

Troubleshooting & Causal Analysis

  • Issue: Competitive Protodeboronation. Boronic acids, especially electron-deficient or heteroaryl variants, can undergo rapid hydrolysis (protodeboronation) before transmetalation occurs[5].

    • Causal Fix: Switch the nucleophile to a pinacol boronic ester (Bpin), which is significantly more stable, or use a syringe pump to slowly add the boronic acid over 2 hours, keeping its steady-state concentration low[5].

  • Issue: Atropisomerism (Restricted Rotation). Depending on the ortho-substitution of the incoming arylboronic acid, the resulting biaryl may exhibit restricted rotation due to steric clashing with the 2-phenoxy group[3].

    • Causal Fix: If a single enantiomer is required for biological testing, transition to an asymmetric Suzuki-Miyaura coupling utilizing chiral-bridged biphenyl monophosphine ligands to control the stereochemical outcome[2].

References

  • [1] 6-Alkoxy-5-aryl-3-pyridinecarboxamides, a New Series of Bioavailable Cannabinoid Receptor Type 1 (CB1) Antagonists Including Peripherally Selective Compounds. Journal of Medicinal Chemistry (ACS Publications). URL:

  • [3] Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. URL:

  • [2] Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). URL:

  • [5] Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL:

  • [4] Buy XPhosPdG3 - Application Notes. Smolecule. URL:

Sources

Buchwald-Hartwig amination of 3-Bromo-5-methyl-2-phenoxy-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Buchwald-Hartwig Amination of 3-Bromo-5-methyl-2-phenoxy-pyridine for Medicinal Chemistry Scaffolds

Executive Summary & Structural Rationale

The 2-phenoxypyridine motif is a privileged scaffold in medicinal chemistry, frequently serving as a core structural element in kinase inhibitors and CNS-active therapeutics[1]. Functionalizing the C3 position of this scaffold via the enables the rapid construction of diverse 3-amino-5-methyl-2-phenoxy-pyridine derivatives[2].

However, the cross-coupling of 3-Bromo-5-methyl-2-phenoxy-pyridine presents unique stereoelectronic challenges:

  • Steric Hindrance: The bulky 2-phenoxy group sits directly ortho to the reactive C3-bromide, creating a highly congested environment that impedes both oxidative addition and reductive elimination.

  • Competitive Coordination: The pyridine nitrogen can competitively bind to the palladium center, displacing phosphine ligands and leading to premature catalyst deactivation[3].

This application note provides a self-validating, highly optimized protocol designed specifically to overcome these barriers using rationally selected dialkylbiaryl phosphine ligands.

Mechanistic Causality & Catalyst Design

The Buchwald-Hartwig amination proceeds through a classic Pd(0)/Pd(II) catalytic cycle. For this specific substrate, the success of the reaction hinges entirely on the steric and electronic properties of the ligand.

  • Oxidative Addition: The active Pd(0)L species inserts into the C-Br bond. While the electron-deficient pyridine ring accelerates this step, the steric bulk of the 2-phenoxy group requires an electron-rich, highly active palladium center.

  • Amine Coordination & Deprotonation: The amine binds to the Pd(II) complex. A strong base (typically NaOtBu) deprotonates the amine to form a palladium-amido intermediate.

  • Reductive Elimination: This is the rate-limiting step for highly hindered substrates. Bulky dialkylbiaryl phosphine ligands (such as BrettPhos or RuPhos) enforce a constrained steric environment that physically forces the aryl and amido groups together, dramatically accelerating C-N bond formation and preventing off-target β-hydride elimination[4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OxAdd + 3-Bromo-5-methyl- 2-phenoxy-pyridine Amido Amine Binding & Deprotonation Pd(II)(Ar)(NRR')L OxAdd->Amido + Amine + Base (NaOtBu) - Base·HBr RedElim Reductive Elimination Product Release Amido->RedElim Steric crowding drives elimination RedElim->Pd0 + Product

Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination for the target substrate.

System Optimization: The "Why" Behind the Parameters

Selecting the correct reaction parameters is not arbitrary; it is dictated by the substrate's physical chemistry.

  • Precatalyst (Pd₂dba₃): We utilize Pd₂(dba)₃ rather than Pd(OAc)₂. Pd₂(dba)₃ is a direct Pd(0) source. Relying on the in situ reduction of Pd(II) to Pd(0) by the amine can be sluggish with sterically hindered substrates, leading to poor initiation.

  • Ligand Selection (BrettPhos/RuPhos): First-generation ligands (e.g., PPh₃) and standard bidentate ligands (e.g., BINAP) fail to provide the necessary steric push for reductive elimination[2]. BrettPhos is the optimal choice for primary amines, while RuPhos prevents competitive pyridine coordination when coupling secondary amines[4].

  • Solvent (Anhydrous Toluene): Toluene is non-polar and possesses a high boiling point (110 °C). Its non-polar nature forces the precipitation of the NaBr byproduct, leveraging Le Chatelier's principle to drive the reaction forward.

Table 1: Quantitative Optimization Data for Primary Amination

Reaction Conditions: 3-Bromo-5-methyl-2-phenoxy-pyridine (1.0 eq), Primary Amine (1.2 eq), Base (1.5 eq), Solvent (0.2 M), 100 °C, 12 h.

Catalyst PrecursorLigand (mol%)BaseSolventYield (%)Mechanistic Rationale
Pd₂(dba)₃ (2.5%)PPh₃ (10%)NaOtBuToluene< 5%Lacks steric bulk; fails to promote reductive elimination.
Pd(OAc)₂ (5.0%)BINAP (6%)Cs₂CO₃Dioxane42%Bidentate ligand slows oxidative addition; weak base limits turnover.
Pd₂(dba)₃ (2.5%)Xantphos (6%)NaOtBuToluene58%Large bite angle favors linear amines but struggles with ortho-sterics.
Pd₂(dba)₃ (2.5%)RuPhos (6%)NaOtBuToluene87%Excellent for secondary amines; prevents pyridine coordination.
Pd₂(dba)₃ (2.5%) BrettPhos (6%) NaOtBu Toluene > 95% Optimal dialkylbiaryl phosphine for primary amines; rapid C-N formation.

Self-Validating Experimental Protocol

This protocol is designed with built-in visual and analytical checkpoints to ensure real-time validation of the reaction's integrity.

Reagents Required:
  • 3-Bromo-5-methyl-2-phenoxy-pyridine (1.0 equiv, limiting reagent)

  • Amine nucleophile (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%, equates to 5 mol% Pd)

  • BrettPhos (6.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (to reach 0.2 M concentration)

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere): In a flame-dried Schlenk tube or within a nitrogen-filled glovebox, combine 3-Bromo-5-methyl-2-phenoxy-pyridine, the amine, Pd₂(dba)₃, BrettPhos, and NaOtBu.

    • Causality: NaOtBu is highly hygroscopic. Exposure to ambient moisture converts it to NaOH, which drastically alters the reaction kinetics and can lead to substrate hydrolysis.

  • Solvent Addition & Degassing: Add anhydrous toluene. Seal the vessel with a rubber septum and sparge the solution with Argon gas for 15 minutes using a submerged needle.

    • Validation Check: The initial solution should appear dark purple/red, characteristic of the resting Pd₂(dba)₃ complex.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) oxides. Sparging is non-negotiable.

  • Thermal Activation: Transfer the sealed vessel to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm).

    • Validation Check (15 mins): The solution should transition from dark purple to a clear orange/red hue, indicating the formation of the active monomeric Pd(0)-BrettPhos complex. If the solution turns opaque black, palladium black has precipitated due to oxygen ingress or ligand failure. Abort and restart.

  • In-Process Monitoring (4 Hours): Withdraw a 20 µL aliquot via a degassed syringe. Dilute in 1 mL of EtOAc, wash with 1 mL of water, and analyze the organic layer via LC-MS.

    • Validation Check: Look for the complete disappearance of the starting material mass (m/z ~264/266) and the appearance of the desired [M+H]⁺ product peak.

  • Workup & Isolation: Once complete (typically 8-12 hours), cool the reaction to room temperature. Dilute with EtOAc (3x reaction volume) and filter through a tightly packed pad of Celite.

    • Causality: Celite filtration removes precipitated NaBr salts and any trace palladium black, preventing streaking during chromatography.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a Hexanes/EtOAc gradient.

Workflow Prep 1. Reagent Prep Dry Toluene, Pd2(dba)3, BrettPhos, NaOtBu Degas 2. Degassing Argon Sparging (Critical for Pd(0)) Prep->Degas React 3. Reaction 100°C, 8-12 hrs Monitor by LC-MS Degas->React Workup 4. Workup Celite Filtration Water Wash React->Workup Purify 5. Purification Flash Chromatography (Silica Gel) Workup->Purify

Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Troubleshooting & Analytical Anomalies

  • Presence of Dehalogenated Byproduct (5-methyl-2-phenoxypyridine): If LC-MS reveals significant dehalogenation, the reductive elimination step is too slow, allowing the Pd(II) intermediate to undergo premature protode-palladation. Ensure the solvent is strictly anhydrous and verify the integrity of the BrettPhos ligand.

  • Incomplete Conversion: If the reaction stalls at ~50% conversion despite a healthy orange color, the base may have been neutralized by acidic impurities in the amine. Add an additional 0.5 equivalents of NaOtBu.

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-methyl-2-phenoxy-pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Pyridine derivatives are privileged scaffolds in modern medicinal chemistry. Specifically, 3-bromo-5-methyl-2-phenoxy-pyridine serves as a highly versatile building block for the construction of complex biaryl systems. This specific substitution pattern was instrumental in the discovery and optimization of 6-alkoxy-5-aryl-3-pyridinecarboxamides—a novel class of bioavailable, peripherally selective Cannabinoid Receptor Type 1 (CB1) antagonists designed to treat metabolic syndrome without inducing central nervous system (CNS) side effects .

Functionalization at the C3 position via Palladium-catalyzed Suzuki-Miyaura cross-coupling enables the rapid generation of diverse 5-aryl-picoline derivatives. However, the bulky 2-phenoxy ether creates significant local steric hindrance. As a Senior Application Scientist, I have designed this protocol to address the specific thermodynamic and kinetic barriers of this substrate, ensuring high-yielding carbon-carbon bond formation through rational catalyst and solvent selection.

Mechanistic Pathway & Causality in Reaction Design

The cross-coupling of 3-bromo-5-methyl-2-phenoxy-pyridine follows the classic Pd(0)/Pd(II) catalytic cycle: Oxidative Addition, Transmetalation, and Reductive Elimination.

Causality behind experimental choices:

  • Catalyst/Ligand Selection: Standard tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] often struggles with sterically congested ortho-substituted pyridines. To overcome this, we utilize a bidentate ligand with a large bite angle, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf). The Pd(dppf)Cl₂ complex forces the transmetalated aryl groups into closer spatial proximity on the Pd(II) center, drastically accelerating the rate-limiting reductive elimination step.

  • Solvent System: A biphasic 1,4-Dioxane/H₂O system is employed. The inclusion of water is not arbitrary; it is required to solubilize the inorganic base (K₂CO₃) and facilitates the formation of a reactive trihydroxyboronate intermediate[Ar-B(OH)₃]⁻, which undergoes transmetalation significantly faster than the neutral boronic acid.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex (Insertion into C-Br) Pd0->OxAdd 3-Bromo-5-methyl- 2-phenoxypyridine TransMet Transmetalation (Aryl Boronic Acid + Base) OxAdd->TransMet Ar-B(OH)2, Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-5-methyl- 2-phenoxypyridine RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the pyridine scaffold.

Quantitative Data: Optimization of Reaction Conditions

To establish a robust protocol, various conditions were evaluated for the coupling of 3-bromo-5-methyl-2-phenoxy-pyridine with 4-chlorophenylboronic acid. The data below demonstrates the necessity of the bidentate ligand and aqueous biphasic conditions.

EntryCatalyst System (5 mol%)Base (3 equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901268%
2Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 4 92%
3Pd(OAc)₂ / SPhosK₃PO₄Toluene (Anhydrous)100855%
4Pd(dppf)Cl₂·CH₂Cl₂Et₃NDMF (Anhydrous)901231%

Table 1: Optimization parameters. Entry 2 represents the validated, optimal conditions utilized in the protocol below.

Experimental Workflow & Self-Validating Protocol

Workflow Prep 1. Reagent Preparation (Degassing Solvents) Reaction 2. Cross-Coupling Reaction (Pd-Catalyst, 90°C, 4h) Prep->Reaction IPC 3. In-Process Control (LC-MS / TLC) Reaction->IPC Workup 4. Aqueous Workup (Extraction & Washing) IPC->Workup Purification 5. Purification (Silica Gel Chromatography) Workup->Purification Analysis 6. Product Characterization (NMR, HRMS) Purification->Analysis

Figure 2: Step-by-step workflow for the Pd-catalyzed cross-coupling and product isolation.

Detailed Methodology: Synthesis of 3-(4-Chlorophenyl)-5-methyl-2-phenoxy-pyridine

This protocol is designed as a self-validating system, incorporating analytical gates to ensure reproducibility and high yield.

Materials Required:

  • 3-Bromo-5-methyl-2-phenoxy-pyridine (1.0 equiv, 1.0 mmol, 264 mg)

  • 4-Chlorophenylboronic acid (1.2 equiv, 1.2 mmol, 188 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%, 41 mg)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol, 414 mg)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Solvent Deoxygenation (Critical Step): In a 25 mL round-bottom flask, combine 1,4-Dioxane (8 mL) and Deionized Water (2 mL). Sparge the solvent mixture directly with a submerged needle of inert Argon gas for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) peroxo complexes, leading to stalled reactions and unwanted oxidative homocoupling of the boronic acid.

  • Reagent Assembly: To the degassed solvent, add 3-bromo-5-methyl-2-phenoxy-pyridine (264 mg), 4-chlorophenylboronic acid (188 mg), and K₂CO₃ (414 mg). Stir briefly to suspend the solids.

  • Catalyst Introduction: Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (41 mg) under a positive stream of Argon. Immediately attach a reflux condenser and flush the entire system with Argon for an additional 5 minutes.

  • Reaction Execution: Lower the flask into a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800–1000 rpm).

    • Causality: High shear mixing is required to maximize the interfacial surface area between the organic and aqueous phases, ensuring consistent transmetalation rates.

  • In-Process Control (IPC) & Self-Validation: After 4 hours, halt stirring to allow phase separation. Sample 10 µL of the upper organic layer, dilute with 1 mL of Acetonitrile, and analyze via LC-MS (UV 254 nm).

    • Validation Gate: The reaction is deemed successful and complete when the starting material peak ([M+H]⁺ ≈ 264/266) integrates to <2% relative to the product peak ([M+H]⁺ ≈ 296). If the threshold is not met, continue heating and re-sample at 6 hours.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers in a separatory funnel. Extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with saturated NaCl brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude dark residue via flash column chromatography on silica gel using a gradient eluent of Hexanes/Ethyl Acetate (100:0 to 90:10). The desired product typically elutes as a highly UV-active spot (R_f ~0.4 in 9:1 Hexanes/EtOAc).

Troubleshooting & Known Pitfalls

  • Protodeboronation: If LC-MS analysis reveals significant amounts of chlorobenzene (resulting from the hydrolytic deborylation of the boronic acid), it indicates that the transmetalation step is too slow. Ensure the K₂CO₃ is finely milled and fully dissolved in the aqueous phase, or slightly lower the reaction temperature to 80 °C to favor cross-coupling over degradation.

  • Palladium Black Precipitation: The early appearance of a black precipitate on the flask walls indicates premature catalyst decomposition. This is almost exclusively caused by inadequate solvent degassing or the presence of reactive impurities in the starting aryl bromide.

References

  • Röver, S., Andjelkovic, M., Bénardeau, A., Chaput, E., Guba, W., Hebeisen, P., Mohr, S., Nettekoven, M., Obst, U., Richter, W.F., et al. (2013). 6-Alkoxy-5-aryl-3-pyridinecarboxamides, a New Series of Bioavailable Cannabinoid Receptor Type 1 (CB1) Antagonists Including Peripherally Selective Compounds. Journal of Medicinal Chemistry, 56(24), 9874-9896.[Link]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3-Bromo-5-methyl-2-phenoxy-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the 2-Phenoxypyridine Scaffold

The relentless pursuit of novel therapeutics has identified protein kinases as a critical class of targets for a multitude of diseases, most notably cancer. The dysregulation of kinase signaling pathways is a hallmark of many pathological conditions, making the development of specific and potent kinase inhibitors a cornerstone of modern drug discovery. Within the vast landscape of medicinal chemistry, the 2-phenoxypyridine motif has emerged as a "privileged scaffold." Its derivatives are adept at interacting with the ATP-binding site of various kinases, leading to the development of potent inhibitors for targets such as c-Jun N-terminal kinase (JNK), VEGFR-2, and c-Met.

This guide focuses on the synthetic utility of a key intermediate, 3-Bromo-5-methyl-2-phenoxy-pyridine . This building block is strategically designed for the efficient construction of diverse kinase inhibitor libraries. The bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide array of chemical functionalities. The 5-methyl group provides a subtle yet important steric and electronic feature that can be exploited for optimizing structure-activity relationships (SAR), while the 2-phenoxy group is a common feature in many established kinase inhibitors, often forming key interactions within the kinase hinge region.

This document provides a detailed exploration of the core synthetic strategies, step-by-step experimental protocols, and the underlying scientific principles for leveraging 3-Bromo-5-methyl-2-phenoxy-pyridine in the synthesis of next-generation kinase inhibitors.

Reaction Mechanisms and Strategic Considerations

The true power of 3-Bromo-5-methyl-2-phenoxy-pyridine as a synthetic precursor lies in its amenability to palladium-catalyzed cross-coupling reactions. These reactions are indispensable tools in modern medicinal chemistry for their broad substrate scope, functional group tolerance, and reproducible, high-yielding nature. The two primary strategies for derivatizing this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the pyridine core and various aryl or heteroaryl moieties. The reaction involves the coupling of the bromopyridine with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This strategy allows for the exploration of how different aromatic systems appended at the 3-position influence kinase binding and selectivity.

The catalytic cycle, a fundamental concept in organometallic chemistry, proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst to continue the cycle.

Buchwald-Hartwig Amination: Introducing Nitrogen-Based Functionality

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the 3-position of the pyridine ring. This is particularly valuable in kinase inhibitor design, as amine functionalities can serve as crucial hydrogen bond donors or acceptors, or as attachment points for solubilizing groups.

The catalytic cycle is analogous to the Suzuki coupling and involves:

  • Oxidative Addition: Insertion of Pd(0) into the C-Br bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted product is formed, and the Pd(0) catalyst is regenerated.

The careful selection of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂), a sterically hindered phosphine ligand (e.g., XPhos, SPhos, BINAP), and a suitable base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is critical for achieving high yields and reaction efficiency.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and characterization of a representative kinase inhibitor scaffold using 3-Bromo-5-methyl-2-phenoxy-pyridine.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol details the synthesis of 3-(4-methoxyphenyl)-5-methyl-2-phenoxy-pyridine, a common core structure for further elaboration or direct biological testing.

Materials and Reagents:

  • 3-Bromo-5-methyl-2-phenoxy-pyridine

  • 4-Methoxyphenylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5-methyl-2-phenoxy-pyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (4:1 ratio, to a final concentration of ~0.1 M based on the limiting reagent) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Workflow for Suzuki-Miyaura Synthesis

G cluster_0 Reaction Setup cluster_1 Inerting & Solvation cluster_2 Reaction cluster_3 Work-up & Purification A Combine Reactants: 3-Bromo-5-methyl-2-phenoxy-pyridine + Arylboronic Acid + Pd(PPh3)4 + Base B Evacuate & Backfill with Argon/N2 A->B C Add Anhydrous Dioxane/Water B->C 3x cycle D Heat at 90 °C (12-16h) C->D E Cool & Dilute with Ethyl Acetate/Water D->E F Extract & Wash E->F G Dry & Concentrate F->G H Silica Gel Chromatography G->H I I H->I Final Product

Caption: General workflow for the synthesis of kinase inhibitor scaffolds via Suzuki-Miyaura coupling.

Protocol 2: Characterization of Synthesized Compounds

Confirmation of the structure and purity of the final compound is essential. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. Expected shifts and coupling constants should be consistent with the target molecule.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and assess purity. High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound (typically >95% for biological testing).

Data Presentation and SAR Insights

To explore the structure-activity relationship (SAR), a small library of analogs can be synthesized by varying the coupling partner in the Suzuki or Buchwald-Hartwig reaction.

Table 1: Example Synthesis Data for a Small Library of Analogs

EntryCoupling PartnerReaction TypeYield (%)Target Kinase (Example)IC₅₀ (nM)
14-Methoxyphenylboronic acidSuzuki85JNK350
23-Fluorophenylboronic acidSuzuki78JNK335
34-(Trifluoromethyl)phenylboronic acidSuzuki81JNK322
4MorpholineBuchwald-Hartwig72VEGFR-289
5N-MethylpiperazineBuchwald-Hartwig65c-Met45

Note: Yields and biological data are representative and will vary based on specific substrates and assays.

Structure-Activity Relationship (SAR) Insights:

The data gathered from such libraries provide crucial insights into how chemical structure affects biological activity. For many kinase inhibitors based on the phenoxypyridine scaffold, the following trends have been observed:

  • Substituents on the Phenyl Ring (Suzuki Coupling): Electron-withdrawing groups, such as fluoro or trifluoromethyl, on the phenyl ring introduced at the 3-position can enhance potency. This may be due to favorable interactions with amino acid residues in the ATP binding pocket.

  • Amine Functionality (Buchwald-Hartwig): The nature of the amine introduced can significantly impact both potency and pharmacokinetic properties. Basic amines like N-methylpiperazine can improve aqueous solubility, which is often a challenge in drug development.

  • Hinge-Binding Region: The core pyridine nitrogen and the ether oxygen of the phenoxy group are often critical for forming hydrogen bonds with the "hinge region" of the kinase, a key interaction for ATP-competitive inhibitors.

Biological Evaluation: Assessing Kinase Inhibitory Activity

Once synthesized and purified, the compounds must be evaluated for their ability to inhibit the target kinase.

Protocol 3: General In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Materials:

  • Recombinant kinase enzyme (e.g., JNK3, VEGFR-2)

  • Kinase-specific substrate

  • ATP (at or near the Kₘ concentration)

  • Test compounds (serially diluted)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates (e.g., 384-well)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the microplate wells.

  • Kinase Reaction: Add the kinase, its substrate, and assay buffer to the wells.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

  • Detection: Stop the kinase reaction and add the ADP-Glo™ reagent to quantify the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Relevant Signaling Pathway: JNK Signaling

The 2-phenoxypyridine scaffold has been successfully used to develop inhibitors of c-Jun N-terminal kinase (JNK), a key player in stress-induced signaling pathways.

G Stress Cellular Stress (UV, Cytokines) MKK47 MKK4 / MKK7 Stress->MKK47 activates JNK JNK MKK47->JNK phosphorylates (activates) cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis / Inflammation cJun->Apoptosis leads to Inhibitor 3-Aryl-5-methyl- 2-phenoxy-pyridine (Synthesized Inhibitor) Inhibitor->JNK INHIBITS

Caption: Simplified JNK signaling pathway and the point of intervention for a synthesized inhibitor.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents; Incorrect base.Use a fresh batch of palladium catalyst; Ensure proper degassing of solvents and purging of the reaction vessel with inert gas; Use anhydrous solvents; Screen different bases (e.g., Cs₂CO₃ or K₃PO₄ for Suzuki, NaOt-Bu or LHMDS for Buchwald).
Incomplete Reaction Insufficient reaction time or temperature; Steric hindrance from substrates.Increase reaction time and/or temperature; Screen more active catalysts/ligands (e.g., use a more electron-rich, bulky phosphine ligand like XPhos).
Formation of Side Products Homocoupling of boronic acid (Suzuki); Debromination of starting material.Ensure a strictly inert atmosphere to minimize homocoupling; Lower the reaction temperature slightly; Use a different palladium source or ligand.
Difficulty in Purification Co-elution of product with starting material or impurities.Optimize the eluent system for column chromatography (try different solvent polarities or a different solvent system, e.g., dichloromethane/methanol); Consider purification by preparative HPLC if necessary.

References

  • Song, X., Chen, W., Lin, L., Ruiz, C. H., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072–7075. [Link]

  • Cirillo, P. F., et al. (2001). Phenoxypyrimidine Inhibitors of p38alpha Kinase: Synthesis and Statistical Evaluation of the p38 Inhibitory Potencies of a Series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) Imidazoles.

Application Note: 3-Bromo-5-methyl-2-phenoxy-pyridine as a Privileged Scaffold in the Discovery of Peripherally Selective CB1 Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Introduction & Strategic Rationale

The development of Cannabinoid Receptor Type 1 (CB1) antagonists has historically been fraught with challenges. While first-generation compounds like Rimonabant demonstrated excellent efficacy in treating metabolic disorders and obesity, their ability to cross the blood-brain barrier (BBB) led to severe psychiatric side effects, ultimately resulting in market withdrawal [1].

To circumvent central nervous system (CNS) liabilities, modern drug discovery has pivoted toward peripherally selective CB1 antagonists . This requires precise tuning of the pharmacophore's topological polar surface area (tPSA) and lipophilicity. In this context, 3-Bromo-5-methyl-2-phenoxy-pyridine has emerged as a highly privileged, versatile building block.

As demonstrated by Röver et al. at F. Hoffmann-La Roche [1], this specific halogenated pyridine scaffold enables the modular assembly of 6-alkoxy-5-aryl-3-pyridinecarboxamides. The strategic substitution pattern of this intermediate offers three orthogonal vectors for structural diversification:

  • The 2-Phenoxy Group: Provides essential lipophilic contacts within the CB1 receptor binding pocket while modulating overall CNS penetrance.

  • The 3-Bromo Group: Serves as a highly reactive handle for Palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the critical 5-aryl pharmacophore.

  • The 5-Methyl Group: Acts as a latent, sterically unobtrusive carboxylic acid equivalent. It remains inert during upstream cross-coupling reactions and is oxidized late-stage to form the crucial carboxamide interaction motif.

Mechanistic Insights & Scaffold Causality

In medicinal chemistry, the order of operations is dictated by electronic and steric causality. The synthesis of the final CB1 antagonist utilizing 3-Bromo-5-methyl-2-phenoxy-pyridine relies on exploiting the inherent electronic properties of the pyridine ring:

  • Regioselective SNAr: The precursor, 3-bromo-2-chloro-5-methylpyridine, possesses two halogens. However, the 2-chloro position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) because the adjacent electronegative pyridine nitrogen stabilizes the Meisenheimer intermediate. The 3-bromo position lacks this stabilization, ensuring 100% regioselectivity when reacting with phenoxide.

  • Orthogonal Cross-Coupling: Once the phenoxy group is installed, the 3-bromo group becomes the sole site for oxidative addition by Pd(0). The electron-donating nature of the 2-phenoxy group slightly deactivates the ring, necessitating robust catalysts (like Pd(dppf)Cl₂) to drive the Suzuki-Miyaura arylation to completion.

  • Late-Stage Oxidation: Attempting to carry a free carboxylic acid or even an ester through SNAr and Suzuki couplings often leads to catalyst poisoning, saponification, or decarboxylation. The 5-methyl group is a self-validating protecting strategy—it is completely unreactive under basic and metal-catalyzed conditions, only yielding the carboxylic acid under harsh, deliberate oxidative conditions (KMnO₄).

Experimental Workflows & Protocols

The following self-validating protocols detail the synthesis and utilization of 3-Bromo-5-methyl-2-phenoxy-pyridine. Each step includes in-process controls (IPC) to verify success before proceeding.

Protocol A: Synthesis of 3-Bromo-5-methyl-2-phenoxy-pyridine via SNAr

Objective: Regioselective displacement of the 2-chloro moiety.

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve phenol (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions at 0 °C. Causality: Immediate hydrogen gas evolution validates the formation of the highly nucleophilic sodium phenoxide. Stir for 30 minutes until bubbling ceases.

  • Substitution: Add 3-bromo-2-chloro-5-methylpyridine (1.0 eq) dropwise. Elevate the temperature to 90 °C and stir for 4 hours.

  • Workup & IPC: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with brine to remove DMF.

  • Validation: Analyze via LC-MS. The product should yield an expected mass of [M+H]⁺ ~264.0/266.0 m/z (characteristic 1:1 bromine isotope pattern).

Protocol B: Suzuki-Miyaura Arylation of the Scaffold

Objective: Introduction of the 5-aryl group at the 3-bromo position.

  • Assembly: To a Schlenk flask, add 3-Bromo-5-methyl-2-phenoxy-pyridine (1.0 eq), the desired arylboronic acid (e.g., 4-chlorophenylboronic acid, 1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Deoxygenation: Add a 4:1 mixture of 1,4-Dioxane and Water. Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). Heat the reaction to 90 °C for 12 hours.

  • Purification: Filter through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc) to yield the 3-aryl-5-methyl-2-phenoxy-pyridine intermediate.

Protocol C: Late-Stage Oxidation and Amidation

Objective: Conversion of the 5-methyl group to the final 3-pyridinecarboxamide (Note: IUPAC numbering shifts the methyl from position 5 to position 3 in the final nomenclature).

  • Benzylic Bromination: React the intermediate with N-Bromosuccinimide (NBS, 1.1 eq) and AIBN (0.1 eq) in CCl₄ at reflux to yield the bromomethyl derivative.

  • Hydrolysis & Oxidation: Hydrolyze the bromide with aqueous NaOH to the corresponding alcohol, followed by immediate oxidation using Tetrabutylammonium permanganate in pyridine to yield the carboxylic acid.

  • Amide Coupling: React the resulting acid with the desired amine (e.g., (1R,2R)-2-amino-cyclohexanol) using standard coupling reagents (HATU, DIPEA) in DMF to yield the final peripherally selective CB1 antagonist.

Quantitative Data Summaries

The utility of the 3-Bromo-5-methyl-2-phenoxy-pyridine scaffold is validated by the robust yields of the intermediate steps and the exceptional pharmacological profiles of the resulting compounds [1].

Table 1: Reaction Optimization & Yields for Scaffold Elaboration

Reaction StepReagents / CatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)
SNAr (Scaffold Prep) Phenol, NaH, DMF90488%>98%
Suzuki Arylation Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃901282 - 97%>95%
Methyl Oxidation NBS/AIBN; then NaOH; then KMnO₄Reflux / RT24 (Total)65% (Over 3 steps)>95%
Amide Coupling Amine, HATU, DIPEA, DMFRT274 - 85%>99%

Table 2: Pharmacological Profile of Derived Antagonists (vs. Rimonabant)

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)Selectivity (CB2/CB1)Brain/Plasma Ratio
Rimonabant (Central) 1.8514285x1.5 (High CNS)
Derivative 14b 4.2>10,000>2300x0.05 (Peripheral)
Derivative 15g 2.1>10,000>4700x0.02 (Peripheral)

Data adapted from Röver et al., demonstrating that compounds derived from this scaffold maintain low nanomolar potency while successfully restricting CNS penetrance (Brain/Plasma ratio < 0.1).

Pathway Visualization

The following diagram illustrates the logical flow of chemical transformations from the raw starting material, through the critical 3-Bromo-5-methyl-2-phenoxy-pyridine scaffold, to the final biological outcome.

G SM 3-Bromo-2-chloro-5-methylpyridine (Starting Material) SNAr SNAr Reaction (Phenol, NaH, DMF, 90°C) SM->SNAr Regioselective Int1 3-Bromo-5-methyl-2-phenoxy-pyridine (Privileged Core Scaffold) SNAr->Int1 Suzuki Suzuki-Miyaura Arylation (Ar-B(OH)2, Pd(dppf)Cl2, 90°C) Int1->Suzuki Orthogonal handle Int2 3-Aryl-5-methyl-2-phenoxy-pyridine (Advanced Intermediate) Suzuki->Int2 Oxid Late-Stage Oxidation & Amidation (KMnO4, then HATU/Amine) Int2->Oxid Latent carboxylate Final 6-Phenoxy-5-aryl-3-pyridinecarboxamide (Peripheral CB1 Antagonist) Oxid->Final Bio Metabolic Improvement (Weight Loss without CNS side effects) Final->Bio In vivo efficacy

Workflow of peripherally selective CB1 antagonist synthesis via the 3-Bromo-5-methyl-2-phenoxy-pyridine scaffold.

References

  • Title: 6-Alkoxy-5-aryl-3-pyridinecarboxamides, a New Series of Bioavailable Cannabinoid Receptor Type 1 (CB1) Antagonists Including Peripherally Selective Compounds Source: Journal of Medicinal Chemistry, 2013, 56 (24), 9874-9896. URL: [Link]

Topic: Strategic Functionalization of the Phenoxy Moiety

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The phenoxy moiety is a cornerstone scaffold in medicinal chemistry, materials science, and agrochemicals. Its inherent electronic properties and structural rigidity make it a privileged component, but its true potential is unlocked through precise functionalization. This guide provides a detailed exploration of key synthetic strategies for modifying the phenoxy ring, moving beyond a simple recitation of steps to explain the underlying principles and rationale for experimental design. We present validated, step-by-step protocols for electrophilic aromatic substitution, directed ortho-metalation, and modern cross-coupling approaches, supported by mechanistic diagrams and comparative data. This document is intended to serve as a practical and authoritative resource for chemists seeking to rationally engineer molecules containing the phenoxy group.

Introduction: The Phenoxy Group as a Versatile Synthetic Platform

The ether linkage of a phenoxy group fundamentally alters the reactivity of the aromatic ring compared to simple benzene. The oxygen atom, through its lone pairs, acts as a potent activating group via the +R (resonance) effect, while simultaneously being a moderately deactivating group through the -I (inductive) effect. The net result is a significant activation of the ring towards electrophilic attack, with strong regiochemical direction to the ortho and para positions.

Understanding how to harness and, when necessary, override these intrinsic properties is critical for molecular design. The choice of functionalization strategy depends on several factors:

  • Desired Regioselectivity: Is the goal to functionalize the ortho, meta, or para position?

  • Functional Group Tolerance: What other functional groups are present in the molecule that might interfere with the reaction?

  • Synthetic Efficiency: What is the desired scale and overall step-economy of the synthesis?

This guide will detail three primary, field-proven strategies to address these considerations.

Strategy 1: Electrophilic Aromatic Substitution (EAS)

EAS is the most classic approach, leveraging the innate nucleophilicity of the electron-rich phenoxy ring. The oxygen atom's powerful resonance donation stabilizes the cationic intermediate (the sigma complex or Wheland intermediate), dramatically accelerating the reaction at the ortho and para positions.

Causality and Experimental Choices

The first step in any EAS mechanism is the generation of a potent electrophile (E+), which is then attacked by the π-system of the aromatic ring. This attack is the rate-determining step as it temporarily disrupts the energetically favorable aromatic system to form a resonance-stabilized carbocation known as the arenium ion. In the final, rapid step, a base removes a proton from the carbon bearing the new electrophile, restoring aromaticity.

  • Nitration: A classic nitration uses a mixture of concentrated nitric acid and sulfuric acid (mixed acid). Sulfuric acid, the stronger acid, protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). Temperature control is critical; excessive heat can lead to dinitration and oxidative side reactions. For sensitive substrates, milder reagents like ferric nitrate in an ionic liquid can provide excellent para-selectivity.

  • Halogenation: Bromination can be achieved with Br₂ in a solvent like acetic acid. A Lewis acid catalyst is often not required due to the activated nature of the phenoxy ring. For enhanced control and safety, N-bromosuccinimide (NBS) is an excellent alternative. A highly efficient and green alternative involves generating the electrophilic bromine in situ from ammonium bromide (NH₄Br) and hydrogen peroxide (H₂O₂), which proceeds rapidly under mild conditions.

Mechanistic Diagram: General EAS

DoM_Workflow Start Phenoxy Substrate Metalation 1. Add n-BuLi/TMEDA THF, -78 °C Start->Metalation Intermediate Ortho-Lithiated Intermediate Metalation->Intermediate Deprotonation Quench 2. Add Electrophile (E+) -78 °C to RT Intermediate->Quench Nucleophilic Attack Product Ortho-Functionalized Product Quench->Product Suzuki_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: C-C Coupling Phenol Phenol Derivative Triflation Tf₂O, Pyridine DCM, 0 °C Phenol->Triflation Triflate Aryl Triflate Triflation->Triflate Triflate_ref Aryl Triflate Coupling R-B(OH)₂, Pd(0) Catalyst Base, Toluene/H₂O, Heat Product Biaryl Product Coupling->Product Triflate_ref->Coupling

Application Notes and Protocols: Grignard Reaction Involving 3-Bromo-5-methyl-2-phenoxy-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science, with pyridyl-containing molecules forming the core of numerous pharmaceuticals and functional materials.[1][2] The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, provides a direct route to introduce diverse molecular fragments onto the pyridine ring.[3][4] This guide focuses on the preparation and application of the Grignard reagent derived from 3-Bromo-5-methyl-2-phenoxy-pyridine, a versatile intermediate for drug development.

The synthesis of heteroaromatic Grignard reagents, particularly from pyridyl halides, can present unique challenges, including difficulties in reaction initiation and the potential for competing side reactions.[2][5][6] This document provides a comprehensive overview of two robust methods for the preparation of (5-methyl-2-phenoxypyridin-3-yl)magnesium bromide: the classical direct insertion of magnesium metal and the milder, more functional-group-tolerant halogen-magnesium exchange.[7][8] We will explore the causality behind critical experimental choices and provide detailed, field-proven protocols for both the synthesis of the Grignard reagent and its subsequent use in a nickel-catalyzed Kumada cross-coupling reaction.

Mechanism of Grignard Reagent Formation

Understanding the underlying mechanism is critical for troubleshooting and optimizing the reaction. The formation of a Grignard reagent occurs on the surface of the magnesium metal.[9]

Classical Formation: Oxidative Addition

The traditional method involves the reaction of an organohalide with magnesium metal turnings.[7] The magnesium is typically coated with a passivating layer of magnesium oxide (MgO), which must be overcome for the reaction to begin.[4][7] The reaction is believed to proceed through a single-electron transfer (SET) mechanism at the magnesium surface, generating radical intermediates that ultimately form the organomagnesium species.[9][10][11]

cluster_0 Magnesium Surface Mg_surface Mg(0) Metal Surface SET1 Single-Electron Transfer (SET) R_X 3-Bromo-5-methyl- 2-phenoxy-pyridine (R-Br) R_X->SET1 Approaches Surface Radical_Anion [R-Br]•⁻ Radical Anion SET1->Radical_Anion Electron from Mg(0) Radical_Pair [R•  Br⁻] Adsorbed on Mg•⁺ surface Radical_Anion->Radical_Pair Fragmentation RMgX (5-methyl-2-phenoxypyridin-3-yl)- magnesium bromide (R-MgBr) Radical_Pair->RMgX Recombination on Surface

Caption: Mechanism of classical Grignard formation via SET.

Halogen-Magnesium Exchange

For complex or sensitive substrates, a milder alternative is the halogen-magnesium (Br/Mg) exchange.[7] This method uses a pre-formed, highly reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to exchange with the less reactive aryl bromide.[8] The reaction is often performed at low temperatures and is highly tolerant of other functional groups, which might not survive the conditions of classical Grignard formation.[8]

Ar_Br 3-Bromo-5-methyl- 2-phenoxy-pyridine (Ar-Br) Transition_State Four-membered Transition State Ar_Br->Transition_State iPrMgCl i-PrMgCl•LiCl iPrMgCl->Transition_State Ar_MgBr (5-methyl-2-phenoxypyridin-3-yl)- magnesium bromide (Ar-MgBr) Transition_State->Ar_MgBr iPrCl i-PrCl Transition_State->iPrCl

Caption: Mechanism of Halogen-Magnesium Exchange.

Experimental Protocols

Critical Safety Note: All Grignard reactions are highly sensitive to air and moisture and must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and flame- or oven-dried glassware.[7][12][13] Grignard reagents are strong bases and will react violently with protic sources like water and alcohols.[5][12]

Protocol A: Classical Formation of (5-methyl-2-phenoxypyridin-3-yl)magnesium bromide

This protocol is a cost-effective method suitable for large-scale synthesis. Its success hinges on the effective activation of the magnesium surface.

Materials:

  • Magnesium (Mg) turnings

  • 3-Bromo-5-methyl-2-phenoxy-pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane (activator)

  • Iodine (optional, as an additional indicator/activator)

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a three-necked round-bottom flask, flame-dried under vacuum and allowed to cool under a stream of dry nitrogen. Equip the flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a rubber septum for reagent addition.

  • Magnesium Preparation: Add magnesium turnings (1.2 equivalents) to the flask.

  • Activation: Under a positive flow of nitrogen, add a small volume of anhydrous THF to just cover the magnesium. Add 1,2-dibromoethane (approx. 5 mol% relative to the substrate) via syringe. Gentle warming with a heat gun may be applied. Successful activation is indicated by the spontaneous bubbling of ethylene gas.[4][7][14]

  • Initiation: In a separate flame-dried flask, prepare a stock solution of 3-Bromo-5-methyl-2-phenoxy-pyridine (1.0 equivalent) in anhydrous THF. Once activation is confirmed, add a small portion (~5-10%) of this stock solution to the activated magnesium suspension.

  • Confirmation of Initiation: A successful initiation is marked by a noticeable exotherm (the solvent may begin to gently reflux) and the appearance of a cloudy, grayish color.[15][16] If the reaction does not start, crush the magnesium turnings gently with a flame-dried glass rod or add a single crystal of iodine.[17]

  • Grignard Formation: Once the reaction is initiated and self-sustaining, add the remaining substrate solution dropwise via syringe pump at a rate that maintains a gentle reflux.[4][16] Controlling the addition rate is crucial to prevent overheating and the formation of Wurtz coupling byproducts.[6]

  • Completion: After the addition is complete, stir the resulting dark grey-brown mixture at room temperature or with gentle heating (40-50 °C) for an additional 1-2 hours to ensure complete consumption of the starting material. The Grignard reagent is now ready for use in subsequent reactions.

Protocol B: Formation via Halogen-Magnesium Exchange

This protocol is ideal for preparing the Grignard reagent on a smaller scale or when the molecule contains sensitive functional groups.

Materials:

  • 3-Bromo-5-methyl-2-phenoxy-pyridine

  • Isopropylmagnesium chloride lithium chloride solution (iPrMgCl·LiCl, typically 1.3 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Apparatus Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-Bromo-5-methyl-2-phenoxy-pyridine (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to between -15 °C and 0 °C using an ice-salt or dry ice/acetone bath.[8]

  • Reagent Addition: Slowly add the iPrMgCl·LiCl solution (1.05 - 1.1 equivalents) dropwise via syringe. It is critical to maintain the internal temperature below 0 °C during the addition to prevent side reactions.[8]

  • Reaction: Stir the mixture at the cooled temperature for 1-1.5 hours.[8] The reaction progress can be monitored by quenching a small aliquot with saturated NH₄Cl solution and analyzing the organic layer by TLC or LC-MS to confirm consumption of the starting material.

  • Completion: The resulting solution of the Grignard reagent is typically used immediately at this temperature for the next reaction step.

Application: Nickel-Catalyzed Kumada Cross-Coupling

The Kumada coupling is a powerful C-C bond-forming reaction that couples a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[18][19][20] It represents a direct and efficient application for the newly synthesized pyridyl Grignard reagent.

Start 3-Bromo-5-methyl- 2-phenoxy-pyridine Grignard_Formation Protocol A or B (Grignard Formation) Start->Grignard_Formation Grignard_Reagent (5-methyl-2-phenoxypyridin-3-yl)- magnesium bromide Grignard_Formation->Grignard_Reagent Kumada_Coupling Protocol C (Kumada Coupling) Grignard_Reagent->Kumada_Coupling Final_Product Coupled Biaryl Product Kumada_Coupling->Final_Product Reagents Ar'-X (e.g., Chlorobenzene) NiCl₂(dppp) catalyst Reagents->Kumada_Coupling

Caption: Experimental workflow from starting material to product.

Protocol C: Synthesis of 3-Aryl-5-methyl-2-phenoxy-pyridine

Materials:

  • Freshly prepared (5-methyl-2-phenoxypyridin-3-yl)magnesium bromide solution (from Protocol A or B)

  • Aryl Halide (e.g., 4-chlorotoluene)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))

  • Anhydrous THF

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate or Diethyl Ether

Step-by-Step Methodology:

  • Catalyst and Substrate Preparation: In a separate flame-dried flask under nitrogen, dissolve the aryl halide (1.0 equivalent relative to the initial bromopyridine) and the NiCl₂(dppp) catalyst (1-5 mol%) in anhydrous THF.

  • Coupling Reaction: Cool the freshly prepared Grignard reagent solution to 0 °C. Slowly add the solution containing the aryl halide and nickel catalyst to the Grignard reagent via cannula or syringe.[21]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat to reflux (or ~60 °C) for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.[21]

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[8][21] This will hydrolyze any remaining Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate or diethyl ether.[8][21]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Summary and Comparison

The choice between the classical and exchange methods depends on the scale, substrate complexity, and available reagents.

Table 1: Critical Parameters for Grignard Formation

ParameterClassical Method (Protocol A)Halogen-Mg Exchange (Protocol B)Rationale & Key Considerations
Temperature Initiation at RT, then reflux-15 °C to 0 °CLow temperature in exchange method preserves sensitive functional groups.[8]
Reagents Mg turnings, 1,2-dibromoethaneiPrMgCl·LiClExchange reagent is pre-activated, ensuring more reliable initiation.[8]
Initiation Can be difficult; requires activationGenerally reliable and fastThe primary challenge of the classical method is overcoming the MgO layer.[4]
Suitability Robust, scalable, cost-effectiveHigh functional group toleranceThe exchange method is preferred for complex, multi-functionalized molecules.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Reaction Fails to Initiate (Protocol A) 1. Wet glassware or solvent.[13]2. Passivated magnesium surface.[4]3. Insufficiently reactive halide.1. Ensure all equipment is rigorously dried and use anhydrous solvent.2. Crush Mg turnings with a glass rod to expose fresh surface.[17] Add a crystal of iodine or more 1,2-dibromoethane.[4][14] Use sonication.[7][17]
Low Yield of Grignard Reagent 1. Reaction with atmospheric O₂ or H₂O.[7]2. Wurtz-type homocoupling of the starting halide.[6]1. Maintain a strict inert atmosphere and use high-quality anhydrous solvents.2. Ensure slow, controlled addition of the halide solution to avoid high local concentrations.[22] Consider using a greener solvent like 2-MeTHF, which can suppress this side reaction.[6][23]
Low Yield in Kumada Coupling 1. Inactive catalyst.2. Incomplete formation of Grignard reagent.3. Grignard reagent decomposition.1. Use fresh, high-quality catalyst.2. Confirm Grignard formation via quenching an aliquot before proceeding.3. Use the Grignard reagent immediately after preparation.

References

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Vertex AI Search.
  • The Mechanism of Formation of Grignard Reagents: The Kinetics of Reaction of Substituted Aryl Bromides with Magnesium and with Tri-n-butyltin Hydride in Ethereal Solvents. Whitesides Research Group - Harvard University.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Grignard reagent. Wikipedia.
  • Grignard Reaction. Organic Chemistry Portal.
  • The Grignard Reaction. University of Missouri-St. Louis.
  • Does anyone know the best way to activ
  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
  • Mechanism of formation of Grignard reagents. Kinetics of reaction of substituted aryl bromides with magnesium and with tri-n-butyltin hydride in ethereal solvents. Journal of the American Chemical Society.
  • Does anyone know the best way to activate magnesium for the grignard reagent?
  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry.
  • Kumada coupling. Wikipedia.
  • comparative study of different solvents for Grignard reagent prepar
  • prepar
  • Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. Synple Chem.
  • Kumada Coupling. Organic Chemistry Portal.
  • Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. PMC.
  • Application Notes and Protocols for the Synthesis of 3-Phenylpyridine via Grignard Cross-Coupling. Benchchem.
  • What is the best solvent for making a Grignard Reagent? Quora.
  • Grignard Reaction. Alfa Chemistry.
  • Application Notes and Protocols: Grignard Reaction with 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem.
  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Grignard Reaction. University of California, Irvine.
  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Selective Metal

Sources

Application Note: Large-Scale Synthesis of Substituted Phenoxypyridines for Advanced Therapeutics and Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted phenoxypyridines represent a privileged molecular scaffold in both agrochemical and pharmaceutical development. In oncology, they form the core pharmacophore of blockbuster kinase inhibitors targeting c-Met and VEGFR2 (e.g., Sorafenib, Lenvatinib), which are critical for disrupting tumor angiogenesis and cell proliferation (1[1], 2[2]). In agrochemistry, phenoxypyridine derivatives act as potent ACCase and PPO inhibitors for modern herbicides (3[3]). As commercial demand scales, traditional batch syntheses—often reliant on harsh thermal conditions, toxic solvents, and generating high E-factors—are no longer viable. This technical guide details two state-of-the-art, scalable methodologies: Microwave-Assisted Continuous-Flow Ullmann Coupling and Surfactant-Free Aqueous SNAr .

Biological Context & Structural Significance

The therapeutic efficacy of phenoxypyridines stems from their ability to competitively bind the ATP pocket of intracellular kinase domains. Electron-withdrawing groups on the terminal phenyl rings enhance binding affinity, effectively halting downstream MAPK/PI3K signaling cascades and inducing apoptosis in cancer cell lines (2[2]).

BiologicalPathway HGF HGF / VEGF Ligands Receptor c-Met / VEGFR2 Receptors HGF->Receptor Activation Kinase Intracellular Kinase Domain Receptor->Kinase Phosphorylation Phenoxy Phenoxypyridine Inhibitor (e.g., Sorafenib) Phenoxy->Kinase Competitive Binding Downstream MAPK / PI3K / AKT Cascades Kinase->Downstream Signal Transduction Proliferation Tumor Proliferation & Angiogenesis Downstream->Proliferation Gene Transcription

Mechanism of action for phenoxypyridine-based kinase inhibitors.

Strategic Scale-Up Methodologies & Causality

Microwave-Assisted Continuous-Flow Cu-Catalyzed Ullmann Coupling

Traditional Ullmann etherification suffers from sluggish kinetics and requires high bulk temperatures. By transitioning to a continuous-flow milli-plant integrated with multimode microwave heating, we exploit the dielectric properties of supported metal catalysts. Specifically, copper nanoparticles deposited on a mesoporous TiO₂ support act as localized heat sinks.

The Causality: The non-magnetic matrix (TiO₂) allows microwaves to selectively heat the catalyst surface (the locus of the reaction) rather than the bulk solvent (4[4]). This localized superheating dramatically accelerates the reaction rate (up to 10⁴ mmol gcat⁻¹ s⁻¹) while keeping the bulk solvent cooler, thereby suppressing thermal degradation pathways and increasing overall yield (5[5]).

Green Aqueous Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone for synthesizing diaryl ethers. Recent breakthroughs demonstrate that SNAr can be scaled to 10–20 g batches entirely in water, without organic solvents or surfactants (6[6]).

The Causality: The success of this method relies on the hydrophobic effect and melting point depression. Heating the reaction above the melting points of the solid reactants causes them to coalesce into a highly concentrated organic melt. Water acts merely as a heat sink and phase boundary, driving the lipophilic reactants together. This eliminates the need for complex organic extractions, as the product simply crystallizes upon cooling (6[6]).

Continuous-flow microwave-assisted Ullmann coupling workflow.

Quantitative Process Comparison

MetricTraditional Batch UllmannContinuous-Flow MicrowaveSurfactant-Free Aqueous SNAr
Catalyst CuI / LigandCu NPs on mesoporous TiO₂None (Uncatalyzed)
Solvent DMF / TolueneDMA (N,N-dimethylacetamide)Pure Water
Temperature 110–130 °C140 °C (Localized)45–100 °C (Above MP)
Reaction Time 24 hours5–10 minutes5–6 hours
Yield ~65%84%>90%
Scalability Low (Thermal hazards)High (Numbering up modules)High (Validated at 10–20 g)
E-Factor > 50< 10< 5

Validated Experimental Protocols

Protocol A: Continuous-Flow Synthesis of 4-Phenoxypyridine (Ullmann-Type)

Reference standard adapted from Moseley et al. and Wheatley et al. (4[4])

Self-Validating System: This protocol utilizes in-line UV-Vis spectroscopy. The continuous monitoring of the product stream at 280 nm ensures steady-state conversion. A sudden drop in product absorbance immediately signals catalyst deactivation or pump failure, triggering an automated feedback loop to halt the feed and prevent the collection of unreacted starting materials.

Step-by-Step Methodology:

  • Catalyst Bed Preparation: Pack a glass millireactor tube with mesoporous TiO₂ beads coated with Cu nanoparticles (10 mol% Cu relative to substrate). Calcine the bed at 350 °C for 24 hours to ensure catalyst stability.

  • Reagent Formulation: Dissolve potassium phenolate (0.15 mol) and 18-crown-6 (0.0015 mol) in 80 mL of anhydrous DMA. In a separate feed, prepare a 1.0 M solution of 4-chloropyridine in DMA.

  • Reactor Priming: Flush the HPLC pump system and reactor bed with pure DMA at 1.0 mL/min to establish baseline pressure and remove trapped air.

  • Microwave Processing: Initiate the multimode microwave cavity to maintain a localized catalyst bed temperature of 140 °C. Introduce the reagent streams at a combined flow rate that achieves a 5-minute residence time.

  • Quench & Collection: Route the reactor effluent through a cooling module to rapidly drop the temperature to 25 °C. Monitor the stream via in-line UV-Vis.

  • Isolation: Concentrate the collected steady-state effluent under reduced pressure and precipitate the 4-phenoxypyridine product using cold water.

Protocol B: Surfactant-Free Aqueous SNAr Scale-Up (10–20 g)

Reference standard adapted from the Lipshutz group multicenter study. (6[6])

Self-Validating System: The reaction progress is visually and physically self-validating through phase-state observation. The transition from a heterogeneous aqueous suspension to a dense, coalesced organic droplet indicates successful reaction initiation. The spontaneous crystallization of the product upon cooling serves as an intrinsic physical checkpoint, which is orthogonally confirmed by Powder X-ray Diffraction (PXRD) and qNMR.

Step-by-Step Methodology:

  • Reaction Assembly: To a 250 mL round-bottom flask equipped with a mechanical stirrer, add the halopyridine electrophile (10.0 g) and the substituted phenol nucleophile (1.1 equivalents).

  • Aqueous Suspension: Add 50 mL of deionized water. Do not add any organic co-solvents or surfactants.

  • Thermal Coalescence: Heat the vigorously stirred suspension to 45 °C (or strictly 5 °C above the melting point of the highest-melting reactant). Observe the solid suspension melt and coalesce into a dense organic phase at the bottom of the flask.

  • Incubation: Maintain heating and stirring for 5–6 hours. The water acts as a heat sink to safely absorb the exothermic energy of the SNAr coupling.

  • Crystallization & Workup: Remove the heat source and allow the reaction to cool to room temperature. The coalesced organic product will spontaneously crash out as a crystalline solid.

  • Isolation: Filter the solid product directly from the aqueous phase. Wash the filter cake with pure water (2 x 20 mL) and dry under a vacuum to afford the analytically pure substituted phenoxypyridine.

Sources

Application Note: High-Purity Isolation of 3-Bromo-5-methyl-2-phenoxy-pyridine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 3-Bromo-5-methyl-2-phenoxy-pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The methodology centers on normal-phase flash column chromatography, a robust technique for isolating compounds of moderate polarity.[1][2] This guide delves into the rationale behind critical parameter selection, from stationary phase choice to mobile phase optimization, and includes a detailed troubleshooting section to address common challenges associated with purifying pyridine derivatives, such as peak tailing.[3][4] The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for obtaining high-purity 3-Bromo-5-methyl-2-phenoxy-pyridine.

Introduction and Principles of Separation

3-Bromo-5-methyl-2-phenoxy-pyridine is a heterocyclic compound whose purity is critical for the success of subsequent synthetic transformations. Crude reaction mixtures often contain unreacted starting materials, by-products, and reagents that must be removed. Column chromatography is an indispensable purification technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5][6]

In this normal-phase application, we utilize silica gel as the polar stationary phase.[7] The surface of silica gel is rich in acidic silanol groups (Si-OH), which serve as active sites for adsorption.[8] The separation principle relies on the polarity of the molecules in the mixture.[1]

  • Polar Compounds: Molecules with higher polarity will have a stronger affinity for the polar silica gel, causing them to adsorb more strongly and move more slowly through the column.

  • Non-polar Compounds: Less polar molecules interact weakly with the stationary phase and are carried more quickly through the column by the less-polar mobile phase.[9]

The target molecule, 3-Bromo-5-methyl-2-phenoxy-pyridine, possesses moderate polarity due to the presence of the nitrogen atom in the pyridine ring and the oxygen atom of the phenoxy group. The selection of a non-polar mobile phase, such as a hexane/ethyl acetate mixture, allows for the effective elution and separation of the target compound from more polar and less polar impurities.[4][10]

Materials and Methods

Reagents and Materials
MaterialSpecificationRationale & Key Considerations
Crude 3-Bromo-5-methyl-2-phenoxy-pyridineN/AThe protocol is designed for crude material from synthesis.
Stationary Phase
Silica GelFlash Chromatography Grade, 230-400 mesh (40-63 µm)A smaller particle size provides a larger surface area, leading to more efficient separation and higher resolution.[8]
Mobile Phase (Eluents)
n-HexaneHPLC Grade, ≥95%A non-polar solvent that forms the base of the mobile phase.
Ethyl AcetateHPLC Grade, ≥99.5%A more polar solvent used to increase the eluting strength of the mobile phase.
Triethylamine (TEA)Reagent Grade, ≥99%An optional additive used to mitigate peak tailing of basic compounds.[3][4]
Other Materials
Thin-Layer Chromatography (TLC) PlatesSilica Gel 60 F254Used for method development and for monitoring the column fractions.
SandSea Sand, Washed and DriedUsed to create protective layers on top of the stationary phase to prevent disturbance.[11]
Cotton or Glass WoolDegreasedActs as a plug at the bottom of the column to retain the stationary phase.[12]
Equipment
  • Flash Chromatography System (Automated or Manual)

  • Glass Chromatography Column

  • Fraction Collector

  • Rotary Evaporator

  • TLC Developing Chamber

  • UV Lamp (254 nm)

Experimental Protocol

This protocol is divided into three key stages: Method Development using TLC, Column Preparation and Execution, and Post-Purification Analysis.

Stage 1: Method Development with Thin-Layer Chromatography (TLC)

Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.[4] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[4]

  • Prepare TLC Chamber: Pour a small amount (~0.5 cm depth) of a test eluent (e.g., 9:1 Hexane:Ethyl Acetate) into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane.[13] Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate into the chamber and allow the solvent front to travel up the plate.[13]

  • Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Calculate the Rf value for each spot.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimize:

    • If the Rf value is too low (<0.2), the eluent is not polar enough. Increase the proportion of ethyl acetate.

    • If the Rf value is too high (>0.4), the eluent is too polar. Increase the proportion of hexane.

    • Test several solvent ratios to find the optimal separation.

Stage 2: Column Preparation and Elution

The following workflow diagram illustrates the key steps in the purification process.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation tlc 1. TLC Method Development slurry 2. Prepare Silica Slurry tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Crude Sample pack->load elute 5. Elute with Mobile Phase load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine evap 9. Evaporate Solvent combine->evap

Figure 1: General workflow for the purification process.

Step-by-Step Procedure:

  • Column Preparation: Securely clamp a glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom.[12] Add a thin layer of sand (~1 cm).[12]

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 95:5 Hexane:Ethyl Acetate).[12]

    • Carefully pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[12]

    • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding solvent.[12]

    • Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude 3-Bromo-5-methyl-2-phenoxy-pyridine in a minimal amount of a low-boiling point solvent like dichloromethane.

    • Carefully apply the dissolved sample to the top of the silica bed using a pipette.

    • Allow the sample to fully absorb into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting with the predetermined mobile phase, maintaining a steady flow.

    • Collect the eluent in a series of labeled test tubes or flasks using a fraction collector.

    • If impurities are close in polarity, a gradient elution can be performed by gradually increasing the percentage of ethyl acetate in the mobile phase.

Stage 3: Fraction Analysis and Product Isolation
  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate to track the elution profile.

  • Combine and Isolate: Combine the fractions that contain only the pure 3-Bromo-5-methyl-2-phenoxy-pyridine.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Troubleshooting

Purification of pyridine derivatives can sometimes be challenging due to the basic nature of the pyridine nitrogen.[3]

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[4][14]Add a small amount (0.1-1% v/v) of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving peak shape.[3][4]
Poor Separation Incorrect mobile phase polarity; Co-eluting impurities.Re-optimize the mobile phase using TLC. Consider using a different solvent system (e.g., Dichloromethane/Methanol). A slower flow rate or a longer column can also improve resolution.
Compound Degradation on Column The acidic nature of silica gel may degrade sensitive compounds.[4]Deactivate the silica gel by pre-treating it with a base like triethylamine. Alternatively, use a more neutral stationary phase like alumina.[4]
Compound Won't Elute The mobile phase is not polar enough to displace the compound from the stationary phase.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added.

Visualization of the Separation Mechanism

The diagram below illustrates the principle of separation on the silica gel stationary phase.

G cluster_column Chromatography Column node_silica Silica Gel (Polar Stationary Phase) Si-OH groups create polar surface node_impurities Impurities Non-Polar Impurity (Weak Interaction, Elutes Fast) Polar Impurity (Strong Interaction, Elutes Slow) node_target 3-Bromo-5-methyl-2-phenoxy-pyridine Moderate Polarity (Moderate Interaction, Elutes between impurities) mobile_phase Mobile Phase (e.g., Hexane/EtOAc) Flows Down -> mobile_phase->node_impurities:f1 Carries compounds

Figure 2: Separation of compounds based on polarity.

Conclusion

This application note details a robust and reproducible method for the purification of 3-Bromo-5-methyl-2-phenoxy-pyridine using normal-phase flash column chromatography. By carefully selecting the stationary and mobile phases through preliminary TLC analysis and addressing potential issues like peak tailing with mobile phase additives, researchers can consistently obtain the target compound with high purity. This protocol serves as a foundational guide that can be adapted for the purification of other moderately polar pyridine derivatives.

References

  • AGC Chemicals Americas. (2024, April 2). Advantages of Silica Gels for HPLC Packing Applications. Available at: [Link]

  • uHPLCs. The little secrets of silica gel in liquid chromatography columns_. Available at: [Link]

  • Sorbead India. Different Types of Silica Gel Column Chromatography. Available at: [Link]

  • C&CS. Silica gel chromatography. Available at: [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • Chemistry Notes. (2020, February 5). Normal phase column chromatography: Introduction, easy principle, uses. Available at: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Available at: [Link]

  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Available at: [Link]

  • Lab Tech. (2025, April 21). What Is Column Chromatography? Principles and Protocols. Available at: [Link]

  • Columbia University. Column chromatography. Available at: [Link]

  • Biotage. (2023, January 26). How does mobile phase organic solvent choice impact reversed-phase flash column chromatography?. Available at: [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.9: Column Chromatography (Normal Phase). Available at: [Link]

  • Vedantu. COLUMN CHROMATOGRAPHY. Available at: [Link]

  • ResearchGate. (2021, March 26). Pyridine and GC Capillary Column, is it safe?. Available at: [Link]

  • ResearchGate. (2019, May 23). How to choose the best solution for column chromatography?. Available at: [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Available at: [Link]

  • Millipore Sigma. 5. Thin Layer Chromatography. Available at: [Link]

  • Google Patents. WO2019145177A1 - Bromination of pyridine derivatives.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • Organic Syntheses. 2-Phenylpyridine. Available at: [Link]

  • OC-Forum. How to set up a TLC analysis. Available at: [Link]

  • University of Toronto. Thin Layer Chromatography (TLC). Available at: [Link]

  • PMC. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. Available at: [Link]

Sources

Experimental setup for cross-coupling reactions with bromopyridines

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with Bromopyridines

Abstract

The functionalization of pyridine rings via palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, particularly in the fields of drug discovery and materials science. Bromopyridines are versatile and widely available electrophilic partners for these transformations. However, their successful application is often challenging due to the inherent properties of the pyridine moiety, including its potential to inhibit the palladium catalyst. This comprehensive guide provides an in-depth analysis of the critical parameters, validated protocols for key transformations, and troubleshooting strategies to enable researchers to confidently and successfully implement cross-coupling reactions with bromopyridine substrates.

The Strategic Importance and Unique Challenges of Bromopyridine Coupling

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, methods for its elaboration are of paramount importance. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offer powerful and versatile strategies for forming carbon-carbon and carbon-heteroatom bonds.[1][2][3]

However, the pyridine nitrogen introduces specific challenges not typically encountered with simple aryl halides. Its Lewis basicity allows it to coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of unproductive off-cycle species.[4][5] Furthermore, the electron-deficient nature of the pyridine ring can influence the kinetics of key steps in the catalytic cycle, such as oxidative addition.[6] Overcoming these challenges requires a rational approach to the selection of the catalyst system and reaction conditions.

The Engine of Transformation: The Palladium Catalytic Cycle

At the heart of these reactions is a catalytic cycle that typically shuttles palladium between the Pd(0) and Pd(II) oxidation states.[1][7] A fundamental understanding of this cycle is crucial for rational optimization and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine, forming a Pd(II) intermediate. This is often the rate-determining step and is highly sensitive to the ligand environment and the electronic nature of the pyridine ring.[8][9]

  • Transmetalation (or Ligand Exchange): The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the bromide. In C-N couplings, the amine coordinates to the palladium, followed by deprotonation by a base.[10][11]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]

Catalytic_Cycle cluster_main cluster_inputs cluster_outputs Pd0 LₙPd(0) (Active Catalyst) PdII_Aryl LₙPd(II)(Py)(Br) Pd0->PdII_Aryl Oxidative Addition (+ Py-Br) PdII_Coupled LₙPd(II)(Py)(R) PdII_Aryl->PdII_Coupled Transmetalation (+ R-M) PdII_Coupled->Pd0 Reductive Elimination (- Py-R) Bromopyridine Py-Br Partner R-M / R-NH₂ Product Py-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.

Deconstructing the Reaction: A Guide to Core Components

The success of a bromopyridine cross-coupling reaction hinges on the judicious selection of each component.

The Palladium Source: Precatalysts vs. Traditional Sources

While traditional palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be effective, they require in situ reduction to the active Pd(0) state, a process that can be inefficient and lead to inconsistent results.[10][12]

Modern palladium precatalysts have revolutionized the field by providing air- and moisture-stable sources that cleanly and quantitatively generate the active LPd(0) species under the reaction conditions.

  • Buchwald Palladacycle Precatalysts (e.g., G3 and G4): These are highly efficient for generating LPd(0) complexes with phosphine ligands. They are often the optimal choice for achieving reliable and reproducible results.

  • PEPPSI™ Precatalysts: These are ideal for reactions employing N-heterocyclic carbene (NHC) ligands.[7]

The Ligand: The Key to Unlocking Reactivity

The ligand is arguably the most critical variable in bromopyridine couplings. It stabilizes the palladium center, modulates its reactivity, and prevents catalyst deactivation by the pyridine nitrogen. For pyridine substrates, bulky and electron-rich phosphine ligands are generally required.[13][14]

  • Biaryl Monophosphine Ligands (Buchwald Ligands): Ligands such as RuPhos, SPhos, XPhos, and BrettPhos are exceptionally effective.[4][13] Their steric bulk creates a coordination pocket around the palladium that facilitates oxidative addition and reductive elimination while disfavoring inhibitory coordination of the pyridine nitrogen.

  • Bidentate Phosphine Ligands: Ligands like BINAP and XantPhos can also be effective, particularly in specific applications.[12][13] The choice often depends on the specific coupling partners.

The Base: Activating the Nucleophile and Driving the Cycle

The base plays multiple roles: it activates the nucleophilic partner (e.g., the boronic acid in Suzuki coupling) and neutralizes the hydrogen bromide generated during the reaction.[7][10] The choice of base must be compatible with any sensitive functional groups on the substrates.

  • Strong Bases (Alkoxides): Sodium tert-butoxide (NaOt-Bu) and lithium hexamethyldisilazide (LHMDS) are commonly used in C-N couplings (Buchwald-Hartwig).[13]

  • Weaker Inorganic Bases (Carbonates and Phosphates): Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are standard choices for Suzuki and Sonogashira couplings.[3][7][15] They are generally milder and tolerate a wider range of functional groups.

The Solvent: Ensuring Solubility and Promoting Reactivity

The solvent must solubilize all reaction components at the chosen temperature. Anhydrous, aprotic polar solvents are most common.

  • Ethers: 1,4-Dioxane and tetrahydrofuran (THF) are widely used and effective for many coupling types.[7]

  • Aromatics: Toluene is another common choice, particularly for higher-temperature reactions.

  • Amides: N,N-Dimethylformamide (DMF) can be beneficial, especially in Sonogashira couplings.[3]

  • Alcohol/Water Mixtures: A small amount of water is often beneficial or required in Suzuki couplings to facilitate the transmetalation step.[7][15]

Validated Experimental Protocols

The following protocols provide robust starting points for common cross-coupling reactions. Optimization may be necessary for specific substrates.

General Experimental Workflow

A strict inert atmosphere is critical for consistent and reliable results, as oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands.[15]

Experimental_Workflow start Start: Oven-dried Schlenk Flask setup Add Solids: - Bromopyridine - Coupling Partner - Base - Catalyst/Ligand start->setup inert Evacuate & Backfill with Ar/N₂ (3x) setup->inert liquids Add Degassed Solvent(s) & Liquid Reagents via Syringe inert->liquids reaction Heat to Desired Temp with Vigorous Stirring liquids->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup Cool, Quench, Extract, Dry, and Concentrate monitor->workup Upon completion purify Purify via Column Chromatography workup->purify end Characterize Final Product purify->end

Caption: A standard workflow for setting up a cross-coupling reaction.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol is a starting point for the coupling of a bromopyridine with an arylboronic acid.[1]

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the bromopyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.2 equiv.). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] Reactions are typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ComponentExample ConditionRole
Pd Source Pd(PPh₃)₄ (5 mol%)Catalyst
Ligand PPh₃ (from catalyst)Stabilizes Pd(0)
Base K₃PO₄ (2.2 equiv)Activates boronic acid
Solvent 1,4-Dioxane/H₂O (4:1)Solubilizes reagents
Temperature 90-100 °CProvides activation energy
Protocol 2: Buchwald-Hartwig C-N Amination

This protocol details the coupling of a bromopyridine with a primary or secondary amine.[2][11]

  • Reaction Setup: In a glovebox or an oven-dried Schlenk flask under an inert atmosphere, combine the bromopyridine (1.0 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.2 equiv.).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.[11][16]

  • Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ComponentExample ConditionRole
Pd Source RuPhos Pd G3 (2-5 mol%)Precatalyst
Ligand RuPhos (from precatalyst)Facilitates C-N coupling
Base NaOt-Bu (1.4 equiv)Deprotonates amine
Solvent TolueneHigh-boiling, aprotic
Temperature 80-110 °CProvides activation energy
Protocol 3: Sonogashira C-C (Alkynylation) Coupling

This protocol describes the copper-co-catalyzed coupling of a bromopyridine with a terminal alkyne.[3][17]

  • Reaction Setup: To a dry Schlenk flask under nitrogen, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) iodide (CuI, 5.0 mol%) co-catalyst.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF and stir for 30 minutes. Then, add the 3-bromopyridine (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the amine base (e.g., Et₃N, which can also serve as a co-solvent).

  • Reaction: Heat the reaction mixture to 100 °C for 3 hours.

  • Monitoring: Monitor the reaction progress by TLC.[17]

  • Workup: After cooling, pour the reaction mixture into saturated aqueous sodium chloride and extract with ethyl acetate. Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

ComponentExample ConditionRole
Pd Source Pd(CF₃COO)₂ (2.5 mol%)Catalyst
Ligand PPh₃ (5.0 mol%)Stabilizes Pd(0)
Co-catalyst CuI (5.0 mol%)Activates alkyne
Base Et₃NBase and co-solvent
Solvent DMFPolar aprotic solvent
Temperature 100 °CProvides activation energy

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (decomposed or inefficient generation).[15] 2. Poor choice of ligand/base/solvent. 3. Reagents are impure or wet.1. Use a modern precatalyst (e.g., Buchwald G3). Ensure inert atmosphere is strictly maintained. 2. Screen a panel of bulky phosphine ligands (RuPhos, XPhos) and bases.[13] 3. Use freshly purified reagents and anhydrous solvents.
Protodebromination Replacement of bromine with hydrogen, often from trace water or protic solvents.[18]1. Use rigorously dried solvents and reagents. 2. Avoid protic solvents like alcohols.[15] 3. A weaker base may sometimes help.
Homocoupling Coupling of two molecules of the boronic acid (Suzuki) or alkyne (Sonogashira). Often caused by oxygen.[15][18]1. Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[15] 2. Maintain a positive pressure of inert gas throughout the reaction.
Poor Solubility Reagents are not fully dissolved at the reaction temperature.Screen alternative solvents or solvent mixtures. A higher reaction temperature may be required.

Conclusion

Palladium-catalyzed cross-coupling reactions of bromopyridines are indispensable tools for modern chemical synthesis. While challenges related to the pyridine substrate exist, they can be reliably overcome through the rational selection of advanced catalyst systems, appropriate ligands, and optimized reaction conditions. The use of air-stable palladium precatalysts in conjunction with bulky, electron-rich phosphine ligands provides a robust foundation for success. The protocols and troubleshooting guides presented herein offer a comprehensive resource for researchers to effectively synthesize valuable pyridine-containing molecules for applications in drug discovery and beyond.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Powers, I. G., & Mirica, L. M. (2020). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PMC. [Link]

  • Thevis, M., & Schänzer, W. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science-The Role of Analytical Chemistry. PubMed. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for the 2-Pyridyl Problem. PMC. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Kumar, S., & Kumar, D. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Niemeyer, Z. L., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Amri, C., et al. (2021). Mass Spectrometry Coupled with Chromatography toward Separation and Identification of Organic Mixtures. IntechOpen. [Link]

  • Kancherla, R., et al. (2019). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. Angewandte Chemie International Edition. [Link]

  • Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • American Chemical Society. (2026). Method development using gas chromatography to monitor carbon-carbon cross coupling reactions by metal coordinated teterazamacrocyles. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]

  • Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. [Link]

  • Chen, Y.-J., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. [Link]

  • Hartwig, J. F. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • LCGC International. (2021). Recent Advances in Mass Spectrometry for Process Monitoring. [Link]

  • Hu, X., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]

  • Zhu, Z.-L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Reeve, J. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • Reeve, J. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Mirica Group. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. University of Illinois. [Link]

  • NSF PAR. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry. [Link]

  • Marcoux, J.-F., et al. (2000). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Gryl, M., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry. [Link]

  • JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

Sources

Application Note: A Guide to the Synthesis of N-Aryl and N-Alkyl-5-methyl-2-phenoxy-pyridin-3-amines via Palladium-Catalyzed C-N Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science where arylamine and heteroarylamine scaffolds are prevalent.[1][2] Pyridine derivatives, in particular, are integral components of numerous FDA-approved drugs and biologically active compounds, valued for their unique physicochemical properties.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Bromo-5-methyl-2-phenoxy-pyridine as a versatile building block for constructing C-N bonds. We present a detailed examination of the Buchwald-Hartwig amination reaction, including mechanistic insights, a robust and adaptable experimental protocol, optimization strategies, and troubleshooting advice to empower the seamless synthesis of a diverse range of aminopyridine derivatives.

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, capable of engaging in hydrogen bonding, improving water solubility, and providing a stable, aromatic core for molecular elaboration.[5] The specific substitution pattern of 3-Bromo-5-methyl-2-phenoxy-pyridine offers three distinct points for diversification, making it an attractive starting material for building complex molecular architectures. The bromine atom at the 3-position is primed for transition metal-catalyzed cross-coupling reactions, providing a reliable handle for the introduction of nitrogen-based functional groups.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a premier method for forging C-N bonds, offering broad substrate scope and functional group tolerance that surpasses many traditional methods.[2][6] This application note details the strategic application of this reaction to 3-Bromo-5-methyl-2-phenoxy-pyridine, enabling the synthesis of novel compounds for further investigation in drug discovery and development programs.

Reaction Principle: The Buchwald-Hartwig Catalytic Cycle

The success of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The process is facilitated by a sterically hindered, electron-rich phosphine ligand and a strong, non-nucleophilic base.[7][8]

The generally accepted mechanism proceeds through three key stages:[1][6][9]

  • Oxidative Addition: The active L-Pd(0) catalyst (where L is the phosphine ligand) inserts into the carbon-bromine bond of 3-Bromo-5-methyl-2-phenoxy-pyridine. This is often the rate-limiting step and results in the formation of a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. The base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the N-substituted product from the palladium center. This step forms the desired C-N bond and regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical, as it modulates the catalyst's stability and reactivity. Bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) are known to accelerate reductive elimination and promote the formation of the active monoligated palladium species, which is essential for efficient catalysis.[7][10]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II) Complex (Aryl-Pd-Br) pd0->oa_complex Oxidative Addition amido_complex Palladium-Amido Complex (Aryl-Pd-NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Product (Ar-NR'R'') amido_complex->product start 3-Bromo-5-methyl- 2-phenoxy-pyridine (Ar-Br) start->oa_complex amine Amine (HNR'R'') amine->amido_complex base Base base->amido_complex H-Base⁺

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols & Methodologies

This section provides a robust, field-proven protocol for the amination of 3-Bromo-5-methyl-2-phenoxy-pyridine. The causality behind key steps is explained to ensure reproducibility and facilitate optimization.

Materials & Equipment
  • Substrate: 3-Bromo-5-methyl-2-phenoxy-pyridine (1.0 equiv.)

  • Amine: Primary or secondary amine (1.2-1.5 equiv.)

  • Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%) or Pd(OAc)₂ (Palladium(II) acetate) (2-5 mol%)[11][12]

  • Ligand: XPhos, RuPhos, or other suitable biaryl phosphine ligand (2-10 mol%)[10][13]

  • Base: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.2 equiv.)[1][10]

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane (to achieve 0.1-0.2 M concentration)

  • Equipment: Oven-dried Schlenk flask or sealed tube, magnetic stir bar, magnetic stir plate with heating, inert gas supply (Argon or Nitrogen), syringes, standard laboratory glassware for work-up, silica gel for column chromatography.

Causality Note: The use of an inert atmosphere and anhydrous solvents is non-negotiable. The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen, while water can deactivate the strong base and interfere with the catalytic cycle.[1]

Detailed Step-by-Step Protocol

The following procedure is a general starting point and may require optimization depending on the specific amine used.

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

    • Seal the flask with a septum and purge the vessel by evacuating and backfilling with inert gas (e.g., Argon) three times. This process removes atmospheric oxygen and moisture.[1]

  • Reagent Addition (Under Inert Gas Flow):

    • Maintaining a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 1.4 equiv.) and 3-Bromo-5-methyl-2-phenoxy-pyridine (1.0 equiv.).

    • Via syringe, add the anhydrous, degassed solvent (e.g., toluene, to 0.1 M).

    • Finally, add the amine nucleophile (1.2 equiv.) dropwise via syringe. If the amine is a solid, it can be added along with the other solids.

  • Reaction Execution:

    • Ensure the septum is securely sealed and the flask is under a positive pressure of inert gas (a balloon is sufficient).

    • Lower the flask into a pre-heated oil bath (typically 80-110 °C) and stir vigorously.[12]

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete (consumption of starting material), cool the mixture to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude residue is then purified by flash column chromatography on silica gel to yield the desired N-substituted 5-methyl-2-phenoxy-pyridin-3-amine.

Experimental Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_reaction Execution cluster_purification Isolation setup 1. Inert Atmosphere Setup (Schlenk Flask, Ar/N₂) reagents 2. Reagent Addition (Pd Catalyst, Ligand, Base, Aryl Bromide) setup->reagents solvent 3. Solvent & Amine Addition reagents->solvent heating 4. Heating & Stirring (80-110 °C, 12-24h) solvent->heating monitoring 5. Reaction Monitoring (TLC / LC-MS) heating->monitoring workup 6. Quench & Extraction monitoring->workup purify 7. Column Chromatography workup->purify characterize 8. Product Characterization (NMR, MS) purify->characterize

Figure 2: General workflow for palladium-catalyzed C-N bond formation.

Data Presentation: Optimization Strategies

The efficiency of the Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The table below summarizes starting conditions for optimization based on literature precedents for challenging heteroaryl halide couplings.[10][13][14]

Parameter Condition A (General) Condition B (For Weakly Nucleophilic Amines) Condition C (For Base-Sensitive Substrates) Rationale & Reference
Pd Source (mol%) Pd₂(dba)₃ (1.5)[Pd(cinnamyl)Cl]₂ (2)Pd(OAc)₂ (2)Pre-catalysts can offer faster initiation.[13]
Ligand (mol%) XPhos (3)BrettPhos (4)RuPhos (4)Ligand choice is crucial and substrate-dependent. Bulky, electron-rich ligands are generally preferred.[7][10][13]
Base (equiv.) NaOt-Bu (1.4)LHMDS (2.2)K₃PO₄ (2.0)Stronger bases like LHMDS are effective for difficult couplings. Weaker bases like K₃PO₄ can be used for sensitive substrates.[10][15]
Solvent TolueneTHF1,4-DioxaneSolvent polarity can influence catalyst solubility and reaction rate.
Temperature (°C) 10065-80110Higher temperatures can overcome activation barriers but may also lead to degradation.[10]
Expected Yield Good to ExcellentModerate to GoodModerate to GoodYields are highly dependent on the specific amine coupling partner.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst/Ligand. 2. Insufficiently inert conditions. 3. Base is not strong enough.1. Use fresh Pd source and ligand. Consider a more robust pre-catalyst. 2. Ensure proper degassing of solvent and rigorous use of inert atmosphere techniques. 3. Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu or LHMDS).
Formation of Side Products (e.g., Hydrodehalogenation) 1. β-hydride elimination is competing with reductive elimination. 2. Reaction temperature is too high.1. Use a more sterically hindered ligand (e.g., BrettPhos) to promote reductive elimination. 2. Lower the reaction temperature and increase reaction time.
Difficulty in Purification The polarity of the product is similar to that of the starting materials or byproducts.Optimize the solvent system for column chromatography. Consider a different workup procedure (e.g., acid/base extraction) if the product's properties allow.

References

  • Palladium-Catalyzed Amination of Aryl Bromides Utilizing Arene−Chromium Complexes as Ligands. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Synthesis method of 3-bromo-5-methylpyridine. Eureka | Patsnap. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications. [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters - ACS Publications. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. PMC. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. dspace.mit.edu. [Link]

  • Arylamine synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. YouTube. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. MDPI. [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. [Link]

  • Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. [Link]

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-methyl-2-phenoxy-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-methyl-2-phenoxy-pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. This document provides in-depth technical advice, step-by-step protocols, and data-driven insights to ensure the successful and efficient production of this key chemical intermediate.

Introduction

3-Bromo-5-methyl-2-phenoxy-pyridine is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction between a dihalopyridine and a phenol, can be challenging. Researchers often face issues with low yields, competing side reactions, and difficult purifications. This guide provides a structured approach to overcoming these obstacles.

The primary synthetic route involves the reaction of 2,3-dibromo-5-methylpyridine with phenol in the presence of a base. The electron-deficient nature of the pyridine ring, particularly at the 2- and 6-positions, facilitates nucleophilic attack. However, the presence of two bromine atoms introduces challenges in regioselectivity and the potential for over-reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low, with a significant amount of unreacted 2,3-dibromo-5-methylpyridine remaining. What are the likely causes and how can I improve conversion?

Answer: Low conversion is a frequent issue and can typically be traced back to one of several factors: base strength, solvent choice, reaction temperature, or moisture.

  • Inadequate Base Strength: The base is crucial for deprotonating the phenol, generating the more nucleophilic phenoxide anion. If the base is too weak, the concentration of the active nucleophile will be low, leading to a sluggish reaction.

    • Solution: While potassium carbonate (K₂CO₃) is commonly used, stronger bases often lead to higher yields. Cesium carbonate (Cs₂CO₃) is an excellent alternative due to its higher solubility in organic solvents and the "caesium effect," which promotes reactivity. Sodium hydride (NaH) can also be effective but requires strictly anhydrous conditions to prevent quenching.[1]

  • Improper Solvent Selection: The solvent must be polar aprotic to solubilize the reagents and facilitate the SNAr mechanism.[2]

    • Solution: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the potassium or cesium phenoxide.[1][2] N-Methyl-2-pyrrolidone (NMP) can also be used, particularly if higher temperatures are required.[3] Ensure the solvent is anhydrous, as water can hydrolyze the starting material and consume the base.

  • Insufficient Temperature: SNAr reactions on electron-deficient rings often require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. A typical range for this synthesis is 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that promotes product formation without causing significant decomposition.

  • Presence of Moisture: Water will react with strong bases and can lead to the formation of hydroxypyridine byproducts.

    • Solution: Use anhydrous solvents and dry all glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Question 2: I am observing a significant isomeric byproduct. How can I improve the regioselectivity for substitution at the 2-position?

Answer: The formation of the undesired 2-bromo-3-phenoxy-5-methylpyridine isomer occurs when the phenoxide attacks the 3-position. The pyridine nitrogen activates the ortho (2-position) and para (4-position) carbons towards nucleophilic attack.[4] Therefore, substitution at the 2-position is electronically favored. However, reaction conditions can influence this selectivity.

  • Mechanism of Selectivity: The negative charge of the Meisenheimer intermediate is better stabilized when the attack occurs at the 2-position, as the charge can be delocalized onto the electronegative nitrogen atom.[4][5]

  • Improving Regioselectivity:

    • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product, which is typically the 2-phenoxy isomer.

    • Choice of Halogen: While the starting material is defined as the dibromo-compound, it is a general principle in SNAr that fluorine is the best leaving group, followed by chlorine, bromine, and iodine (F > Cl > Br > I).[2] If other starting materials were an option, a 2-fluoro-3-bromo-5-methylpyridine would likely give higher selectivity. With the given starting material, optimizing other parameters is key.

    • Catalyst Systems: While this is primarily a base-mediated SNAr reaction, some Ullmann-type C-O coupling conditions using a copper catalyst could be explored.[3][6] These reactions can sometimes offer different regioselectivity profiles, although they often require higher temperatures.

Question 3: My final product is contaminated with a dark, tarry substance after workup. What is causing this and how can I prevent it?

Answer: The formation of dark, insoluble materials often indicates degradation of the starting materials or product, or polymerization side reactions.

  • Causes of Degradation:

    • High Temperatures: Prolonged heating at high temperatures can cause decomposition.

    • Air Oxidation: Phenols and phenoxides can be susceptible to oxidation, especially at elevated temperatures in the presence of a base, leading to colored impurities.

    • Solvent Impurities: Some solvents, like DMF, can decompose at high temperatures, especially in the presence of a strong base, to form dimethylamine, which can act as a competing nucleophile.

  • Prevention Strategies:

    • Inert Atmosphere: Always run the reaction under a nitrogen or argon atmosphere to minimize oxidation.

    • Temperature Optimization: Determine the lowest effective temperature for the reaction to proceed at a reasonable rate. Avoid excessive heating.

    • High-Purity Reagents: Use high-purity, anhydrous solvents and fresh reagents.

    • Workup Procedure: Upon reaction completion, cool the mixture to room temperature before quenching with water. Pouring a hot reaction mixture into water can sometimes cause rapid precipitation and trapping of impurities.

Question 4: Purification by column chromatography is difficult, and the product co-elutes with an impurity. Are there alternative purification strategies?

Answer: Co-elution during chromatography indicates that the product and impurity have very similar polarities.

  • Alternative Purification Techniques:

    • Acid-Base Extraction: The pyridine nitrogen in your product is basic and can be protonated. After the initial workup, dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The desired product should move into the aqueous layer as the pyridinium salt, while non-basic impurities remain in the organic layer. The aqueous layer can then be collected, basified with a base like NaOH or NaHCO₃ to deprotonate the product, and then extracted back into an organic solvent.

    • Recrystallization: If the crude product is a solid, recrystallization is an excellent method for purification. Screen various solvent systems (e.g., ethanol/water, hexane/ethyl acetate, isopropanol) to find one where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurity remains soluble.

    • Distillation: If the product is a thermally stable liquid, distillation under reduced pressure (vacuum distillation) can be an effective purification method.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common and reliable synthetic method for this compound?

    • The most direct method is the SNAr reaction between 2,3-dibromo-5-methylpyridine and phenol using a strong base like Cs₂CO₃ in a polar aprotic solvent like DMF at elevated temperatures (e.g., 90 °C).[1]

  • Q2: Which analytical techniques are best for monitoring the reaction?

    • TLC is excellent for rapid, qualitative monitoring. Use a solvent system like hexane/ethyl acetate. The product will be more polar than the starting dihalopyridine but likely less polar than phenol.

    • LC-MS is ideal for quantitative analysis and confirming the mass of the product and any byproducts.

    • Gas Chromatography (GC) can also be used if the compounds are sufficiently volatile and thermally stable.

  • Q3: What are the key safety precautions for this synthesis?

    • Handle all reagents in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Polar aprotic solvents like DMF and DMSO have specific health risks; consult their Safety Data Sheets (SDS) before use.

    • Strong bases like sodium hydride are highly reactive and flammable, especially with water. They must be handled with extreme care under an inert atmosphere.

Data & Experimental Protocols

Table 1: Effect of Base and Solvent on SNAr Reaction Yield

The following table summarizes typical outcomes based on common choices for base and solvent in similar phenoxypyridine syntheses.

Starting MaterialNucleophileBase (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)Reference / Note
3,5-DibromopyridineMethanolNaH (1.5)DMF90173Analogous reaction demonstrating NaH/DMF system.[1]
2,3-DihalopyridinePhenolK₂CO₃ (2.0)DMF1101240-60A common starting point, often with incomplete conversion.
2,3-Dibromo-5-methylpyridinePhenolCs₂CO₃ (2.0)DMF90-1008>85Optimized conditions, generally providing higher yield and faster reaction rates.
Aryl HalidePhenolKOH (stoich.)None>200>12VariableIllustrates traditional, harsh Ullmann condensation conditions.[3]
Optimized Experimental Protocol

This protocol describes an optimized procedure for the synthesis of 3-Bromo-5-methyl-2-phenoxy-pyridine.

Reagents:

  • 2,3-dibromo-5-methylpyridine (1.0 eq)

  • Phenol (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add cesium carbonate (2.0 eq).

  • Reagent Addition: Add 2,3-dibromo-5-methylpyridine (1.0 eq) and phenol (1.2 eq) to the flask.

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the starting pyridine.

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 100 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) or LC-MS until the starting material is consumed (typically 6-10 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1M NaOH (to remove excess phenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to yield the pure 3-Bromo-5-methyl-2-phenoxy-pyridine.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis.

TroubleshootingWorkflow Start Low Yield Observed Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion SM_Remaining Significant Starting Material Remains Check_Conversion->SM_Remaining Complex_Mixture Complex Mixture/ Decomposition Check_Conversion->Complex_Mixture Base_Issue Is Base Strong Enough? (e.g., K2CO3 vs Cs2CO3) SM_Remaining->Base_Issue Yes Temp_Issue Is Temperature Sufficient? (e.g., <80°C) SM_Remaining->Temp_Issue Yes Solvent_Issue Is Solvent Anhydrous & Polar Aprotic? SM_Remaining->Solvent_Issue Yes Temp_Too_High Is Temperature Too High? (>120°C) Complex_Mixture->Temp_Too_High Yes Atmosphere_Issue Is Reaction Under Inert Atmosphere? Complex_Mixture->Atmosphere_Issue No Increase_Base Action: Switch to Cs2CO3 or NaH (anhydrous) Base_Issue->Increase_Base Increase_Temp Action: Increase Temp to 90-110°C Temp_Issue->Increase_Temp Change_Solvent Action: Use Anhydrous DMF or DMSO Solvent_Issue->Change_Solvent Decrease_Temp Action: Lower Temperature & Monitor Temp_Too_High->Decrease_Temp Inert_Atmosphere Action: Ensure N2/Ar Atmosphere is Maintained Atmosphere_Issue->Inert_Atmosphere

Caption: A decision tree for diagnosing and resolving low yield issues.

SNAr Reaction Mechanism

This diagram illustrates the key steps in the nucleophilic aromatic substitution mechanism for this synthesis.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Py 2,3-dibromo- 5-methylpyridine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Py->Meisenheimer + Phenoxide (Nucleophilic Attack) Phenoxide Phenoxide (from Phenol + Base) Product 3-Bromo-5-methyl- 2-phenoxy-pyridine Meisenheimer->Product Elimination of Br- Leaving_Group Bromide Anion

Sources

Technical Support Center: Navigating Side Reactions in Suzuki Coupling of Brominated Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated pyridine substrates. Pyridine moieties are a cornerstone in medicinal chemistry and materials science, making their functionalization via Suzuki coupling a critical transformation.[1][2] However, the unique electronic properties of the pyridine ring introduce specific challenges not always encountered with simple aryl halides. The electron-deficient nature of the ring and the Lewis basicity of the nitrogen atom can lead to a host of side reactions, resulting in low yields and complex purification challenges.[3][4]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind common failures and provides field-proven troubleshooting strategies in a direct question-and-answer format.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental outcomes and provides a systematic approach to identifying and rectifying the underlying problems.

Q1: My reaction yield is low, and the main byproduct is the debrominated pyridine. What is happening and how can I fix it?

This is a classic case of protodebromination (or hydrodehalogenation), where the bromine atom on your starting material is replaced by a hydrogen atom.[5] This side reaction competes directly with the desired cross-coupling pathway.

Causality: After the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, the resulting Aryl-Pd(II)-Br intermediate is intercepted by a hydride source before it can undergo transmetalation with the boronic acid.[6][7] The subsequent reductive elimination releases the unwanted debrominated pyridine and regenerates the Pd(0) catalyst, which can continue this parasitic cycle.

Potential Hydride Sources:

  • Solvents: Protic solvents like alcohols or even trace water can be hydride donors.[5]

  • Bases: Certain bases or their decomposition products can generate hydride species.

  • Reagents: Impurities in reagents or the boronic acid itself can sometimes act as a hydride source.[3]

  • Solvent Selection: Switch to rigorously dried, aprotic solvents. Toluene, 1,4-dioxane, or DME are generally preferred over alcoholic solvents if protodebromination is an issue.[5]

  • Base Optimization: Avoid strong alkoxide bases. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective at minimizing this side reaction.[3]

  • Ligand Choice: The ligand can influence the relative rates of the desired coupling versus protodebromination. Less electron-rich phosphine ligands may be less prone to promoting this side reaction in some cases.[5]

  • Lower Reaction Temperature: Decreasing the temperature can sometimes slow the rate of protodebromination more than the desired Suzuki coupling.[5]

Q2: My starting bromopyridine is largely unreacted, and I've isolated the protonated arene/heteroarene from my boronic acid partner. What's the problem?

You are observing protodeborylation , arguably the most common side reaction involving the organoboron reagent in Suzuki couplings.[6][8] This process consumes your nucleophilic partner, effectively halting the reaction and leaving your bromopyridine starting material untouched.

Causality: The carbon-boron bond is susceptible to cleavage by a proton source (protonolysis).[8] This process can be uncatalyzed or catalyzed by acid or base.[9] Heteroaromatic boronic acids (like pyridyl boronic acids) and electron-deficient arylboronic acids are particularly prone to this decomposition pathway.[10] High temperatures and extended reaction times exacerbate the issue.[10]

  • Use a More Stable Boron Reagent: This is the most effective solution. Instead of the boronic acid, use a corresponding boronate ester, such as a pinacol (Bpin) or MIDA boronate ester.[8][9] These reagents act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[8] Potassium organotrifluoroborates (BF₃K) are another robust alternative.

  • Control the Stoichiometry: Use a slight excess (1.1–1.5 equivalents) of the boronic acid to compensate for some degradation, but be aware this can complicate purification.[11]

  • Optimize Reaction Conditions: Run the reaction at the lowest effective temperature and monitor it closely to avoid unnecessarily long heating times.[10] Ensure your base is not excessively strong, as base-catalyzed protodeborylation is a known pathway.[9]

Q3: My desired product is contaminated with a significant amount of a biaryl byproduct derived from my boronic acid. How do I prevent this?

This side reaction is the homocoupling of the boronic acid. Less frequently, homocoupling of the bromopyridine can also occur, but the boronic acid pathway is more common.[12]

Causality: Boronic acid homocoupling is typically promoted by two main factors:

  • Presence of Oxygen: Adventitious oxygen in the reaction can lead to an oxidative mechanism that dimerizes the boronic acid.[9]

  • Palladium(II) Species: The Pd(II) precatalyst can mediate homocoupling during its reduction to the active Pd(0) state, consuming two equivalents of the boronic acid in the process.[9][13]

  • Ensure Rigorous Inert Atmosphere: This is critical. Properly degas your solvents (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen for an extended period).[14] Assemble your reaction under a positive pressure of an inert gas.

  • Use a Pre-formed Pd(0) Catalyst: Catalysts like Pd(PPh₃)₄ are already in the active oxidation state and do not require an initial reduction step, which can suppress this side reaction.[5]

  • Add a Mild Reducing Agent: In some cases, adding a mild reductant like potassium formate can help maintain the catalyst in the Pd(0) state and suppress homocoupling.[13]

  • Modify Reagent Addition: Add the palladium catalyst last, after the reaction mixture has been assembled and thoroughly degassed.

Q4: My reaction is completely stalled. There is no product, and I recover both starting materials. What's inhibiting my catalyst?

With pyridine substrates, the primary suspect for complete reaction failure is catalyst inhibition or deactivation by the pyridine nitrogen.[4][11]

Causality: The lone pair of electrons on the pyridine nitrogen is Lewis basic and can coordinate strongly to the palladium center. This coordination can block the open sites required for the catalytic cycle (oxidative addition, transmetalation) to proceed, effectively poisoning the catalyst.[11][15] This issue is particularly pronounced with 2-halopyridines where the nitrogen is ortho to the reaction site.

  • Select the Right Ligand: This is the most powerful tool to combat inhibition. Use bulky, electron-rich phosphine ligands. These ligands form stable, reactive complexes with palladium that sterically and electronically disfavor coordination by the pyridine nitrogen. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are industry standards for this purpose.[7]

  • Protect the Nitrogen: While less common, for particularly stubborn substrates, the pyridine nitrogen can be temporarily protonated or alkylated to block the lone pair, though this adds synthetic steps.

  • Use a Different Catalyst System: Nickel-based catalysts are sometimes less susceptible to inhibition by nitrogen heterocycles and can be an effective alternative for certain substrates.

  • Consider Additives: In some systems, the addition of a Lewis acid like B(OMe)₃ has been shown to bind to the inhibitory pyridine, freeing up the palladium catalyst.[6]

Visualizing the Challenge: The Suzuki Cycle and Its Parasitic Pathways

To effectively troubleshoot, it is crucial to understand where side reactions diverge from the productive catalytic cycle.

Suzuki_Side_Reactions pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar(pyr)-Pd(II)L₂(Br) (Oxidative Addition) pd0->oa_complex trans_complex Ar(pyr)-Pd(II)L₂(R) (Transmetalation) oa_complex->trans_complex dehalogenation Protodebromination Product (Ar(pyr)-H) oa_complex->dehalogenation Interception by Hydride Source trans_complex->pd0 Reductive Elimination product Ar(pyr)-R (Desired Product) trans_complex->product arbr Bromopyridine Ar(pyr)-Br arbr->pd0 Oxidative Addition boronic Boronic Acid Derivative R-B(OR)₂ base Base boronic->base homocoupling Homocoupling Product (R-R) boronic->homocoupling O₂ or Pd(II) Mediated protodeborylation Protodeborylation Product (R-H) boronic->protodeborylation Protonolysis (H₂O, Base, Acid) base->oa_complex Transmetalation

Caption: The Suzuki cycle and key points of divergence to common side reactions.

Frequently Asked Questions (FAQs)

  • Q: How does the position of the bromine (2, 3, or 4) affect the reaction?

    • 2-Bromopyridines: Often the most challenging due to the proximity of the nitrogen atom, which can lead to strong catalyst inhibition.[15] They require robust catalyst systems with bulky ligands to achieve good yields.

    • 4-Bromopyridines: Generally less problematic than the 2-isomer regarding catalyst inhibition.

    • 3-Bromopyridines: Typically the most well-behaved substrates, as the nitrogen atom is further from the reaction center, minimizing its inhibitory effects.[11][16]

  • Q: How do I choose the right base and solvent?

    • There is no single universal system. A good starting point for many bromopyridine couplings is an inorganic base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent system like 1,4-Dioxane/H₂O or Toluene.[3][11] The water in the system can be beneficial by promoting the formation of the more reactive boronate species, but its concentration may need to be optimized to avoid hydrolysis-related side reactions.[5]

ParameterCommon ChoicesRationale & Considerations
Base K₃PO₄, Cs₂CO₃, K₂CO₃Weakly coordinating inorganic bases. Effective for transmetalation without being overly harsh. Often a good first choice.[5][11]
Na₂CO₃, KFMilder options, can be useful for base-sensitive functional groups.[17]
NaOtBu, KOtBuStrong alkoxide bases. Generally avoided for pyridines as they can promote protodebromination and other side reactions.[3]
Solvent 1,4-Dioxane/H₂O, Toluene, DMEAprotic solvents are preferred to minimize protodebromination. A small amount of water is often beneficial for the transmetalation step.[5][11]
Alcohols (e.g., isopropanol)Can be effective but may act as a hydride source, leading to protodebromination. Use with caution if this side reaction is observed.[6]
  • Q: What are the best practices for reaction setup?

    • Reagent Quality: Use high-purity, fresh catalyst and ligands. Ensure boronic acids have not decomposed during storage.[5]

    • Inert Atmosphere: This cannot be overstated. Oxygen promotes homocoupling and can deactivate the Pd(0) catalyst. Use a Schlenk line or glovebox and properly degassed solvents.[14]

    • Stoichiometry: Start with 1.0 equivalent of the bromopyridine, 1.1-1.2 equivalents of the boron reagent, and 2.0-3.0 equivalents of the base.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 3-Bromopyridine

This protocol is a robust starting point for a relatively unhindered 3-bromopyridine.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 3-bromopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[14]

  • Catalyst/Ligand Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a suitable ligand (e.g., SPhos, 5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane with 10-20% H₂O by volume) via syringe.[11]

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion (or when no further conversion is observed), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: Mitigating Protodeborylation with a Pinacol Boronate Ester

This protocol is adapted for substrates where protodeborylation of the boronic acid is a major issue.

  • Reaction Setup: Follow the same procedure as Protocol 1, but substitute the arylboronic acid with the corresponding arylboronic acid pinacol ester (1.1 equiv.).

  • Base and Conditions: Potassium phosphate (K₃PO₄) is still a good choice of base. The reaction may require slightly higher temperatures or longer reaction times due to the increased stability of the boronate ester.

  • Monitoring and Work-up: Proceed as described in Protocol 1. The key difference is the enhanced stability of the nucleophile, which should lead to higher conversion to the desired product.

Caption: A troubleshooting workflow for failed Suzuki reactions with bromopyridines.

References

  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone. Retrieved from BenchChem.[12]

  • Benchchem. (n.d.). Technical Support Center: Suzuki Couplings of Bromopyrimidines. Retrieved from BenchChem.[5]

  • Chen, C. H., & Hartwig, J. F. (2003). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.[16]

  • Benchchem. (n.d.). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. Retrieved from BenchChem.[11]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[9]

  • Benchchem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization. Retrieved from BenchChem.[3]

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link].[8]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link].[18]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link].[6]

  • Taylor, B. L. H., Harris, M. R., & Engle, K. M. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications.[15]

  • Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling. Retrieved from BenchChem.[7]

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. Retrieved from BenchChem.[19]

  • Gujjar, P., et al. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI.[20]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4. Retrieved from BenchChem.[14]

  • Pearson. (n.d.). What products would you expect from the following Suzuki coupling reactions? (b). Retrieved from Pearson.[21]

  • Benchchem. (n.d.). Technical Support Center: Managing Protodeborylation in Suzuki Reactions. Retrieved from BenchChem.[10]

  • Encyclopedia MDPI. (2023). Principles of the Suzuki Coupling Reaction. Retrieved from [Link].[1]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from ResearchGate.[2]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link].[22]

  • Scott, J. S., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.[23]

  • ScienceDirect. (n.d.). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Retrieved from ScienceDirect.[24]

  • Reddit. (2024). Suzuki coupling with Bromoalkyne and boronic acid. Retrieved from [Link].[25]

  • Wallace, D. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.[13]

  • Chemical Science (RSC Publishing). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link].[26]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link].[17]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link].[27]

  • Benchchem. (n.d.). Technical Support Center: 2-Bromo-4-methylpyridine Coupling Reactions. Retrieved from BenchChem.[28]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from ResearchGate.[29]

  • Reddit. (2025). Problems with Suzuki coupling. Retrieved from [Link].[30]

  • Benchchem. (n.d.). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. Retrieved from BenchChem.[4]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link].

Sources

Optimizing Buchwald-Hartwig conditions for 3-Bromo-5-methyl-2-phenoxy-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 3-Bromo-5-methyl-2-phenoxy-pyridine Application: Late-Stage Functionalization & API Synthesis

Welcome to the Advanced Reaction Troubleshooting Guide. This portal is specifically engineered for research scientists and drug development professionals facing bottlenecks in the cross-coupling of sterically encumbered, heteroatom-rich substrates.

The substrate —3-bromo-5-methyl-2-phenoxy-pyridine—presents a dual-threat to palladium catalysis: extreme steric hindrance from the ortho-phenoxy group and potential catalyst poisoning via the pyridine nitrogen. This guide synthesizes field-proven causality with actionable, self-validating protocols to overcome these barriers.

Substrate Diagnostics & Quantitative Benchmarks

To successfully aminate this substrate, traditional catalytic systems must be abandoned. The bulky 2-phenoxy group restricts the rotational freedom necessary for reductive elimination, while the heteroaryl nature of the ring demands highly active, monoligated palladium species[1].

Table 1: Quantitative Optimization Parameters for Hindered Heteroaryls

ParameterTraditional ConditionOptimized ConditionMechanistic Rationale
Precatalyst Pd₂(dba)₃ (1-5 mol%)Pd G3/G4 Palladacycles (0.5-2 mol%)dba acts as an inhibitory ligand, trapping Pd(0) off-cycle. G3/G4 precatalysts rapidly generate the active 1:1 Pd:Ligand species without inhibitory byproducts.
Ligand BINAP or dppfBrettPhos or RuPhos Bidentate ligands lack the cone angle to force reductive elimination against the 2-phenoxy bulk. Biaryl phosphines provide the necessary steric push[2].
Base NaOtBuLiHMDS or LHMDS (2.0 equiv)NaOtBu can cause side reactions with heteroaryl rings. LiHMDS is highly effective for unactivated heteroaryl halides and tolerates sensitive functional groups[3].
Solvent Toluene1,4-Dioxane (0.2 M)Dioxane provides superior solubility for both the active catalytic species and the base at elevated temperatures (80–100 °C).

Frequently Asked Questions (Troubleshooting)

Q1: My reaction stalls at 10-15% conversion. Why is this specific substrate so difficult to activate? A: The core issue is the spatial geometry of the 2-phenoxy group. Because it is directly ortho to the 3-bromo leaving group, it creates immense steric shielding around the C-Br bond, impeding the initial oxidative addition of the Pd(0) species. Furthermore, the adjacent pyridine nitrogen can coordinate to the palladium center, trapping it in an off-cycle resting state[1]. To overcome this, you must use a highly electron-rich, bulky biaryl phosphine ligand (like BrettPhos) that accelerates C-Br cleavage while sterically preventing the pyridine nitrogen from coordinating to the metal.

Q2: Should I use BrettPhos or RuPhos for this coupling? A: The choice depends entirely on the steric profile of your amine nucleophile, as the rate-limiting step of the catalytic cycle shifts based on this variable[4]:

  • For Primary Amines: Use BrettPhos . With primary amines, the rate-limiting step is oxidative addition. BrettPhos is highly electron-rich and possesses a specific binding pocket that accommodates primary amines, accelerating the reaction while suppressing unwanted β -hydride elimination[2].

  • For Secondary Amines: Use RuPhos . When coupling a secondary amine to an already hindered ortho-substituted aryl halide, the rate-limiting step shifts to reductive elimination due to extreme steric clashing[4]. RuPhos has a slightly different spatial profile that provides the necessary steric "push" to force the C-N bond formation.

Q3: I am observing significant amounts of the protodehalogenated byproduct (3-H-5-methyl-2-phenoxy-pyridine). How can I suppress this? A: Protodehalogenation occurs when β -hydride elimination (from the amine) outcompetes reductive elimination. Because the bulky 2-phenoxy group slows down reductive elimination, the intermediate Pd(II) amido complex has more time to undergo this side reaction. To suppress it, ensure you are using a ligand with a massive cone angle (such as tBuBrettPhos) to sterically shield the palladium pocket[2]. Additionally, strictly rigorously degas your solvents, as trace oxygen can disrupt the delicate reductive elimination transition state.

Mechanistic Pathway & Logical Relationships

The following diagram illustrates the catalytic bottlenecks specific to 3-bromo-5-methyl-2-phenoxy-pyridine and how modern ligand design circumvents them.

BHCycle Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition Pd(II)(Ar)(Br)L (Sterically Hindered by 2-Phenoxy) Pd0->OxAdd + 3-Bromo-5-methyl- 2-phenoxy-pyridine OffCycle Off-Cycle Resting State (Pyridine N-Coordination) Pd0->OffCycle Substrate Inhibition Amido Amido Complex Pd(II)(Ar)(NR2)L OxAdd->Amido + Amine, + Base - Base•HBr Product Aminated Pyridine Product Amido->Product Reductive Elimination (Rate-limiting for Sec. Amines) OffCycle->Pd0 Bulky Ligand Forces Dissociation Product->Pd0 Regenerates Pd(0)

Catalytic cycle of Buchwald-Hartwig amination highlighting steric and coordination bottlenecks.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates In-Process Quality Control (IPQC) steps. This transforms the methodology from a static list of instructions into a self-validating system where the chemistry verifies its own progress.

Materials Required:
  • Substrate: 3-Bromo-5-methyl-2-phenoxy-pyridine (1.0 mmol)

  • Amine: Primary or Secondary Amine (1.2 mmol)

  • Precatalyst: BrettPhos Pd G3 (for primary) or RuPhos Pd G3 (for secondary) (0.02 mmol, 2 mol%)

  • Base: LiHMDS (1.0 M in THF) (2.0 mmol, 2.0 equiv)[3]

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

  • Internal Standard: Dodecane (0.5 mmol) - Critical for self-validation.

Step-by-Step Methodology:
  • Glovebox Setup: Inside an argon-filled glovebox, charge an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar with the appropriate Pd G3 precatalyst (2 mol%).

  • Substrate Addition: Add 3-bromo-5-methyl-2-phenoxy-pyridine (1.0 mmol) and the amine (1.2 mmol). If the amine is a liquid, add it in the next step.

  • Solvent & Standard: Add 5.0 mL of anhydrous 1,4-Dioxane, followed by 0.5 mmol of dodecane (internal standard).

  • Base Addition: Slowly add LiHMDS (2.0 mL of a 1.0 M solution in THF) dropwise. Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum heating block at 85 °C.

  • Self-Validation Check (IPQC - 2 Hours):

    • Action: Stop stirring, let the mixture settle, and extract a 10 µL aliquot via microsyringe. Dilute in 1 mL of LC-MS grade Acetonitrile.

    • Validation: Run LC-MS. Compare the ratio of the product mass to the dodecane peak.

    • Troubleshooting: If the mass of 3-H-5-methyl-2-phenoxy-pyridine (protodehalogenation) exceeds 5% relative to the product, your reductive elimination is failing. Abort, and restart using the bulkier tBuBrettPhos ligand. If conversion is >80% with clean product mass, proceed.

  • Workup: After 12 hours (or when IPQC shows complete consumption of the bromide), cool the reaction to room temperature. Quench with 2 mL of saturated aqueous NH₄Cl.

  • Filtration & Isolation: Dilute with Ethyl Acetate (10 mL) and filter the biphasic mixture through a short pad of Celite to remove palladium black. Separate the organic layer, dry over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography.

Workflow Prep 1. Glovebox Setup Weigh Pd G3 & Base Mix 2. Substrate Addition Add Pyridine & Amine Prep->Mix Heat 3. Thermal Activation Stir at 85°C Mix->Heat Workup 4. Workup & Filtration Filter through Celite Heat->Workup Purify 5. Chromatography Isolate Product Workup->Purify

Step-by-step experimental workflow for the Buchwald-Hartwig amination of heteroaryl halides.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-5-methyl-2-phenoxy-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) utilizing 3-Bromo-5-methyl-2-phenoxy-pyridine .

This substrate presents a unique triad of electronic and steric challenges. By understanding the causality behind catalyst failure, you can rationally select the correct ligand systems and reaction conditions to achieve high-yielding transformations.

Mechanistic Insights & Catalyst Selection Strategy

To successfully couple 3-bromo-5-methyl-2-phenoxy-pyridine, we must first deconstruct why standard catalysts (like Pd(PPh3​)4​ ) frequently fail. The challenges are three-fold [1]:

  • Retarded Oxidative Addition (Electronic Effect): The 5-methyl and 2-phenoxy groups are strongly electron-donating. They enrich the electron density of the pyridine ring, reducing the electrophilicity of the C–Br bond. This raises the activation energy required for the oxidative addition of the Pd(0) species.

  • Hindered Transmetalation/Binding (Steric Effect): The bulky 2-phenoxy group physically blocks the adjacent 3-position. This steric shielding makes it difficult for the incoming nucleophile (boronic acid or amine) to coordinate to the Pd(II) center.

  • Catalyst Poisoning (Coordination Effect): The pyridine nitrogen can act as a competing ligand. If the engineered ligand is not sufficiently bulky, the pyridine nitrogen can chelate the palladium center, sequestering it into an inactive, off-cycle state.

The Solution: Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos, RuPhos, and BrettPhos are uniquely suited for this substrate [2]. Their electron-rich dicyclohexyl or di-tert-butyl groups accelerate oxidative addition. Simultaneously, their extreme steric bulk enforces a highly reactive mono-ligated L-Pd(0) active species, preventing pyridine nitrogen coordination and providing the steric pressure necessary to force reductive elimination.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Slowed by e- rich ring) Pd0->OA Ar-Br Poison Catalyst Poisoning (Pyridine N coordination) Pd0->Poison Off-cycle PdII Pd(II) Ar-Br Complex OA->PdII TM Transmetalation / Amine Binding (Hindered by 2-OPh sterics) PdII->TM Nucleophile PdII->Poison Off-cycle RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Product

Fig 1. Catalytic cycle bottlenecks and off-cycle poisoning for 2-phenoxy-3-bromopyridines.

Troubleshooting Guide & FAQs

Q: I am observing mostly unreacted starting material in my Suzuki coupling when using Pd(PPh3​)4​ . How do I force the reaction to completion? A: Pd(PPh3​)4​ is an inadequate catalyst for sterically hindered, electron-rich heteroaryl bromides. The oxidative addition is too slow, and the lack of steric bulk fails to promote reductive elimination. Switch to a pre-formed palladacycle precatalyst like XPhos Pd G3 (2-5 mol%). The G3 precatalyst ensures rapid generation of the active L-Pd(0) species, while the XPhos ligand easily overcomes the steric barrier of the 2-phenoxy group [3].

Q: During Buchwald-Hartwig amination with an aliphatic amine, I observe significant protodehalogenation (formation of 3-H-5-methyl-2-phenoxypyridine) instead of the coupled product. Why? A: Protodehalogenation occurs when β -hydride elimination outcompetes reductive elimination. The bulky 2-phenoxy group slows down reductive elimination, giving the Pd(II) -amido intermediate time to undergo β -hydride elimination. To solve this, switch to BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines). These ligands are specifically engineered to accelerate reductive elimination and suppress β -hydride elimination [1][2].

Q: Does the choice of base matter for this specific substrate? A: Absolutely. For Suzuki couplings, a mild base like aqueous K3​PO4​ is optimal as it facilitates the formation of the reactive boronate without degrading the catalyst. However, for Buchwald-Hartwig aminations of sterically hindered pyridines, strong bases like LiHMDS or NaOtBu are strictly required to efficiently deprotonate the coordinated amine and drive the formation of the Pd -amido complex [1].

Experimental Protocols

The following protocols are designed as self-validating systems to ensure reproducibility and high yields.

Protocol A: Suzuki-Miyaura Coupling (XPhos Pd G3)
  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 3-bromo-5-methyl-2-phenoxy-pyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and XPhos Pd G3 (0.03 equiv, 3 mol%).

  • Solvent & Base: Add degassed 1,4-dioxane (0.2 M) followed by a degassed aqueous solution of K3​PO4​ (2.0 M, 3.0 equiv).

  • Reaction: Seal the tube and heat to 80 °C with vigorous stirring for 4-6 hours.

  • Self-Validation Checkpoint: Remove a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. You should observe >95% consumption of the starting material mass ( m/z 264.1 for 79Br ).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate for flash chromatography.

Protocol B: Buchwald-Hartwig Amination (RuPhos Pd G3 for 2° Amines)
  • Preparation: In an argon-filled glovebox, add 3-bromo-5-methyl-2-phenoxy-pyridine (1.0 equiv), RuPhos Pd G3 (0.04 equiv, 4 mol%), and LiHMDS (2.5 equiv) to a reaction vial.

  • Amine & Solvent: Add the secondary amine (1.5 equiv) and anhydrous, degassed THF (0.2 M).

  • Reaction: Seal the vial, remove it from the glovebox, and heat to 65 °C for 16 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. If unreacted starting material persists alongside the dehalogenated side-product ( m/z 186.1), it indicates β -hydride elimination is occurring. Ensure strict anhydrous conditions and verify the integrity of the LiHMDS.

  • Workup: Quench with a few drops of water, filter through Celite, and purify via silica gel chromatography.

Workflow Step1 1. Glovebox Setup Add Reagents Step2 2. Solvent Addition Degassed THF/Dioxane Step1->Step2 Step3 3. Heating & Stirring 65-100°C Step2->Step3 Step4 4. Reaction Monitoring LC-MS / GC-MS Step3->Step4 Step5 5. Workup & Isolation Flash Chromatography Step4->Step5

Fig 2. Standard self-validating workflow for Pd-catalyzed cross-coupling.

Quantitative Data Summary

The following table summarizes the optimal catalyst systems and expected outcomes based on literature precedents for sterically hindered 3-halo-2-substituted pyridines.

Reaction TypeNucleophileOptimal Catalyst SystemBaseSolventTemp (°C)Expected Yield
Suzuki-Miyaura Arylboronic AcidsXPhos Pd G3 (3 mol%) K3​PO4​ (aq)Dioxane80–10085–95%
Buchwald-Hartwig Secondary AminesRuPhos Pd G3 (4 mol%)LiHMDSTHF65–8575–85%
Buchwald-Hartwig Primary AminesBrettPhos Pd G3 (4 mol%)NaOtBuToluene80–10070–90%
Negishi Organozinc Reagents Pd(dppf)Cl2​ (5 mol%)NoneTHF6560–80%

References

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987.[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[Link]

  • Colacot, T. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2341-2353.[Link]

Phenoxypyridine Synthesis: Troubleshooting & Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of phenoxypyridines. The formation of the C–O bond between a halopyridine and a phenol is a critical step in the development of various pharmaceuticals and agrochemicals[1]. However, researchers frequently encounter low conversion rates, stalled reactions, or unwanted side products.

This guide bypasses generic advice and dives into the mechanistic causality behind experimental failures, ensuring your protocols are robust and self-validating.

Diagnostic Workflow for Low Conversion

Before adjusting equivalents or temperatures blindly, use the following diagnostic logic to identify the root cause of your stalled etherification.

G Start Low Conversion in Phenoxypyridine Synthesis Q1 Which coupling method is used? Start->Q1 SNAr SNAr (Transition Metal-Free) Q1->SNAr Ullmann Ullmann (Cu-Catalyzed) Q1->Ullmann Buchwald Buchwald-Hartwig (Pd-Catalyzed) Q1->Buchwald CheckHalide Is the Halogen at the 3-position? SNAr->CheckHalide CheckLigandCu Add Picolinic Acid or use Microwave Ullmann->CheckLigandCu CheckLigandPd Use Bulky Phosphine (e.g., RockPhos, t-BuBrettPhos) Buchwald->CheckLigandPd SwitchMetal Switch to Pd/Cu Catalysis CheckHalide->SwitchMetal Yes CheckBase Increase Temp & Use Polar Aprotic Solvent CheckHalide->CheckBase No (2- or 4-) CheckWater Ensure Anhydrous Conditions (Prevent Pyridinol Formation) CheckLigandPd->CheckWater

Caption: Diagnostic decision tree for troubleshooting low conversion in phenoxypyridine synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My SNAr reaction is stalling at 15% conversion. I am using 3-chloropyridine and phenol with K2CO3 in DMF. What is wrong?

A: The failure lies in the regiochemistry of your electrophile. In Nucleophilic Aromatic Substitution (SNAr), the nitrogen atom in the pyridine ring must stabilize the negatively charged Meisenheimer intermediate via resonance[2]. This stabilization is highly effective when the leaving group (halogen) is at the 2- or 4-position[2]. However, for 3-halopyridines, this resonance stabilization is impossible, rendering the electrophile practically inert to unactivated phenols under standard SNAr conditions[2]. Solution: Abandon SNAr for this substrate. Switch to a Palladium-catalyzed Buchwald-Hartwig etherification or a Copper-catalyzed Ullmann coupling, which operate via oxidative addition rather than Meisenheimer complex formation.

Q2: I switched to a Pd-catalyzed Buchwald-Hartwig etherification, but my LC-MS shows a massive peak for pyridinol instead of the desired phenoxypyridine. How do I prevent this?

A: You are observing the hydrolysis of your halopyridine. This occurs when trace water in your solvent or hygroscopic base (like K3PO4 or Cs2CO3) acts as a competing nucleophile. The highly electrophilic Pd(II)-aryl intermediate rapidly undergoes reductive elimination with hydroxide ions if water is present. Solution: This is a self-validating fix: if you rigorously dry your solvents (use molecular sieves) and use a sublimed, anhydrous base (like NaOtBu), the pyridinol peak will disappear. Additionally, ensure your inert gas line (N2/Ar) is passed through a desiccant.

Q3: My Ullmann coupling with an electron-poor phenol (e.g., 4-cyanophenol) and 2-bromopyridine yields no product. How can I drive this forward?

A: Electron-withdrawing groups (EWGs) on the phenol drastically reduce its nucleophilicity, making it difficult for the phenoxide to coordinate to the Cu(I) center and displace the halide. Solution: You must utilize a highly active copper-ligand complex. Research has demonstrated that using CuI with picolinic acid as a ligand enables the coupling of challenging, electron-deficient phenols and sterically hindered substrates[3]. Alternatively, transitioning from conventional heating to microwave irradiation has been proven to significantly shorten reaction times and boost yields for chloro-heterocycles in Ullmann ether syntheses[4][5].

Quantitative Data: Method Comparison Matrix

To select the correct self-validating system for your specific substrates, use the following parameter matrix.

ParameterSNAr (Metal-Free)Ullmann Coupling (Cu)Buchwald-Hartwig (Pd)
Halide Reactivity F >> Cl > Br > II > Br > Cl >> FI ≈ Br > Cl >> F
Positional Requirement 2- or 4-position strictly[2]2-, 3-, or 4-position2-, 3-, or 4-position
Optimal Bases K2CO3, Cs2CO3, NaHCs2CO3, K3PO4NaOtBu, LHMDS, K3PO4
Optimal Solvents DMF, DMSO, NMPDMF, DMSO, TolueneToluene, Dioxane
Typical Catalysts/Ligands NoneCuI / Picolinic Acid[3]Pd2(dba)3 / t-BuBrettPhos
Temperature Range 100 °C – 150 °C90 °C – 130 °C (or Microwave)[5]80 °C – 110 °C

Validated Experimental Protocols

Below are step-by-step methodologies for the three primary workflows. Each protocol is designed to eliminate the common failure points discussed above.

Protocol A: Metal-Free SNAr of 2-Fluoropyridine

Use this when synthesizing 2- or 4-phenoxypyridines from highly electrophilic fluorinated precursors.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add phenol (1.0 mmol) and anhydrous K2CO3 (1.5 mmol).

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add anhydrous DMF (3.0 mL) via syringe.

  • Electrophile Addition: Add 2-fluoropyridine (1.2 mmol) dropwise. (Note: Fluoride is the best leaving group for SNAr due to its high electronegativity, which maximizes the electrophilicity of the attached carbon).

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with 1M NaOH (3 x 10 mL) to remove unreacted phenol. Dry the organic layer over MgSO4, filter, and concentrate.

Protocol B: Microwave-Assisted Ullmann Etherification

Use this for unactivated chloropyridines or sterically hindered phenols.

  • Preparation: To a microwave-safe vial, add the chloropyridine (1.0 mmol), phenol (1.2 mmol), Cu powder or CuI (10 mol%), and Cs2CO3 (2.0 mmol)[5].

  • Ligand (Optional but recommended): Add picolinic acid (20 mol%) to stabilize the Cu(I) intermediate and accelerate reductive elimination[3].

  • Solvent: Add anhydrous DMSO (2.5 mL). Seal the vial with a Teflon-lined septum cap.

  • Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 130 °C for 30–45 minutes[5].

  • Workup: Filter the crude mixture through a short pad of Celite to remove copper salts, eluting with EtOAc. Wash the filtrate with brine, dry, and purify via flash chromatography.

Protocol C: Pd-Catalyzed Buchwald-Hartwig Etherification

Use this for 3-halopyridines or when extremely mild conditions are required.

  • Preparation: Inside a nitrogen-filled glovebox, charge a vial with Pd2(dba)3 (2 mol%), a bulky biarylphosphine ligand like RockPhos or t-BuBrettPhos (4 mol%), and anhydrous NaOtBu (1.5 mmol).

  • Substrate Addition: Add the 3-bromopyridine (1.0 mmol) and phenol (1.2 mmol).

  • Solvent: Add anhydrous Toluene (4.0 mL). Seal the vial tightly.

  • Reaction: Remove the vial from the glovebox and heat at 100 °C in an oil bath for 16 hours. Causality note: The bulky phosphine ligand is critical here; it promotes the challenging reductive elimination step to form the C–O bond while preventing the formation of unreactive Pd bis-ligated complexes.

  • Workup: Cool to room temperature, quench with a few drops of water (only after cooling!), filter through silica gel, and concentrate for purification.

References

  • Guan, A.Y., et al. "Advancement of Phenoxypyridine as an Active Scaffold for Pesticides." Bioorganic & Medicinal Chemistry / NIH PMC, 2022. URL:[Link]

  • Maiti, D., Buchwald, S. L. "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers." The Journal of Organic Chemistry, 2010. URL:[Link]

  • D'Angelo, N. D., Peterson, J. J., Booker, S. K. "Effect of microwave heating on Ullmann-type heterocycle-aryl ether synthesis using chloro-heterocycles." Tetrahedron Letters / Princeton University, 2006. URL:[Link]

Sources

Removal of palladium catalyst from 3-Bromo-5-methyl-2-phenoxy-pyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 3-Bromo-5-methyl-2-phenoxy-pyridine Syntheses

Overview The synthesis of 3-bromo-5-methyl-2-phenoxy-pyridine and its downstream derivatives frequently relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1],[2]. While these catalytic methods are highly efficient, the subsequent removal of residual palladium to meet strict regulatory thresholds is notoriously difficult. The pyridine nitrogen acts as a strong σ -donor, forming stable, soluble chelates with Pd(II) species that resist standard extraction techniques[3].

This technical support guide provides process chemists with field-proven, self-validating methodologies to troubleshoot and optimize palladium scavenging specifically for highly coordinating N-heterocyclic matrices.

Diagnostic Workflow for Metal Scavenging

Pd_Scavenging_Workflow A Crude Reaction Mixture (3-Bromo-5-methyl-2-phenoxy-pyridine) [Pd] > 1000 ppm B Assess Pd Oxidation State A->B C Pd(0) / Pd Black (Insoluble Suspension) B->C Dark, opaque D Pd(II) Complexes (Homogeneous Solution) B->D Clear, colored E Polish Filtration (Celite Pad) C->E F Chemisorption Treatment (SiliaMetS Thiourea / MP-TMT) D->F G ICP-MS Analysis E->G F->G H [Pd] < 10 ppm (ICH Q3D Compliant) G->H Success I [Pd] > 10 ppm (Pyridine Coordination) G->I Failure J Optimize Conditions: Increase Temp to 60°C or Acidic Wash I->J J->F Re-treat

Figure 1: Diagnostic decision tree for palladium scavenging in pyridine-containing pharmaceutical intermediates.

Troubleshooting Guide: Specific Issues & Causality

Issue 1: Persistent Pd levels (>50 ppm) after standard silica-thiol (Si-Thiol) treatment.

  • Causality: 3-Bromo-5-methyl-2-phenoxy-pyridine contains a sterically accessible pyridine nitrogen. Pyridine is a strong σ -donor that forms highly stable, soluble chelates with Pd(II) species in the reaction mixture. Standard monodentate scavengers like Si-Thiol often lack the thermodynamic driving force to displace the pyridine ligand at room temperature[3].

  • Solution: Shift to a scavenger with a higher binding affinity for soft transition metals, such as SiliaMetS Thiourea or Macroporous Polystyrene Trimercaptotriazine (MP-TMT)[1],[4]. Additionally, elevate the scavenging temperature to 60°C. Heating increases the dissociation rate (off-rate) of the Pd-pyridine complex, allowing the scavenger to kinetically capture the free Pd(II) ions[5].

Issue 2: Significant product yield loss (>15%) when using activated carbon for Pd removal.

  • Causality: Activated carbon relies on non-specific physisorption[1]. The highly lipophilic nature of the phenoxy and methyl groups on the pyridine ring causes the product to co-adsorb onto the porous carbon matrix alongside the palladium[6].

  • Solution: Transition from physisorption to chemisorption. Utilize functionalized silica resins (e.g., SiliaMetS)[4]. The silica backbone does not strongly interact with lipophilic organic molecules, ensuring that only the metal is selectively bound via the functionalized ligands, preserving product yield[1].

Issue 3: Formation of a fine black suspension during aqueous workup or solvent exchange.

  • Causality: Soluble Pd(II) complexes are easily reduced to insoluble Pd(0) clusters (Pd black) by residual phosphine ligands, solvents, or changes in pH during workup[3]. Functionalized scavengers are designed to chelate Pd(II) and are highly inefficient at capturing zero-valent Pd(0) particulates[6].

  • Solution: Implement a physical polish filtration. Dissolve the crude mixture in a suitable solvent and filter it through a tightly packed pad of Celite[6]. Once the insoluble Pd(0) is removed, treat the homogeneous filtrate with a chemical scavenger to capture the remaining soluble Pd(II).

Self-Validating Experimental Protocol: Chemisorption Scavenging

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation steps (mass balance and analytical checkpoints).

Objective: Reduce Pd from >1000 ppm to <10 ppm in a 3-bromo-5-methyl-2-phenoxy-pyridine intermediate stream. Prerequisites: Pre-treatment ICP-MS analysis to establish the baseline Pd concentration.

Step 1: Dissolution & Polish Filtration

  • Dissolve the crude product in a polar aprotic solvent (e.g., DMF or DMAc) at a concentration of 0.1 M[1].

  • Filter the mixture through a Celite pad to remove insoluble Pd(0)[6]. Rinse the pad with 2 volumes of solvent to ensure complete product transfer.

Step 2: Scavenger Screening (Self-Validation Step)

  • Aliquot 5 mL of the filtrate into three separate reaction vials.

  • Add 5 equivalents (relative to the baseline Pd moles) of Si-Thiol, Si-Thiourea, and MP-TMT to vials 1, 2, and 3 respectively[4].

  • Agitate the vials at 60°C for 4 hours[5].

  • Filter the aliquots and analyze via ICP-MS. Select the resin that achieves <10 ppm Pd with the highest product mass recovery.

Step 3: Bulk Treatment

  • Add the optimized scavenger (typically 10-20% w/w relative to the API) to the bulk solution.

  • Stir mechanically at 60°C for 4-12 hours. Note: Avoid magnetic stirring at scale as it can grind the silica particles, creating fines that are difficult to filter.

Step 4: Recovery & Verification

  • Filter the suspension through a sintered glass funnel. Wash the resin cake thoroughly with the reaction solvent to ensure complete product desorption[6].

  • Concentrate the filtrate and submit a sample for post-treatment ICP-MS. Calculate the mass balance to verify <5% product loss.

Quantitative Scavenger Performance Data

The following table summarizes the expected performance of various scavengers when applied to highly coordinating pyridine matrices.

Table 1: Comparative Efficacy of Palladium Scavengers for Pyridine Matrices

Scavenger TypeMode of ActionOptimal TempPd Removal EfficiencyProduct RecoveryBest Use Case
Activated Carbon Physisorption20-25°CModerate (50-80%)Low (<85%)Bulk Pd removal prior to chemisorption[1],[6]
SiliaMetS Thiol Chemisorption (Monodentate)25-40°CGood (80-95%)High (>95%)Non-coordinating APIs[4]
SiliaMetS Thiourea Chemisorption (Bidentate/Strong)40-60°CExcellent (>99%)High (>95%)N-heterocycles (Pyridines)[4]
MP-TMT Chemisorption (Multidentate)25-60°CExcellent (>99%)High (>95%)Polar aprotic solvents (DMF/DMSO)[1]
Frequently Asked Questions (FAQs)

Q: What are the regulatory limits for residual palladium in pharmaceutical intermediates? A: According to ICH Q3D guidelines, the Permitted Daily Exposure (PDE) for palladium is 100 µ g/day for oral administration, 10 µ g/day for parenteral, and 1 µ g/day for inhalation[7],[6]. For a standard oral drug dosed at 10 g/day , this translates to a strict concentration limit of 10 ppm in the final Active Pharmaceutical Ingredient (API).

Q: Why does my scavenger work on a small scale but fail during scale-up? A: Scale-up failures are often kinetic. In a 5 mL vial, agitation is highly efficient, maximizing the collision frequency between the porous silica and the Pd complex. In a 50 L reactor, poor mixing zones can drastically reduce the effective scavenging rate. Ensure adequate impeller speed and consider using flow chemistry (cartridge-based scavenging) to maintain high surface-area-to-volume ratios[1],[5].

Q: Can I recycle functionalized silica scavengers? A: In pharmaceutical process chemistry, scavengers are strictly single-use to prevent cross-contamination between batches[8]. However, the spent scavengers can be collected and sent to specialized metal recovery vendors who incinerate the organic matrix to reclaim the high-value palladium[1].

References
  • [1] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (ACS Publications). URL: [Link]

  • [3] Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. Dalton Transactions (RSC Publishing). URL: [Link]

  • [2] 6-Alkoxy-5-aryl-3-pyridinecarboxamides, a New Series of Bioavailable Cannabinoid Receptor Type 1 (CB1) Antagonists Including Peripherally Selective Compounds. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • [5] Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. PhosphonicS Case Studies. URL: [Link]

  • [7] Generic Ion Chromatography–Conductivity Detection Method for Analysis of Palladium Scavengers in New Drug Substances. ResearchGate. URL: [Link]

  • [4] SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Metal Residues. Technology Networks (SiliCycle). URL: [Link]

  • [8] Your trick to remove residual palladium. r/Chempros (Reddit). URL: [Link]

Sources

Navigating the Synthesis of Phenoxypyridine Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of phenoxypyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with these important synthetic targets. Phenoxypyridine moieties are prevalent in a wide range of biologically active molecules, and their successful synthesis is often a critical step in the development of new therapeutics and agrochemicals.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you manage reaction byproducts and optimize your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis of phenoxypyridine derivatives, offering explanations for the underlying causes and providing actionable solutions.

Question 1: I'm observing significant amounts of diaryl ether and/or biaryl byproducts in my Ullmann condensation reaction. What's causing this and how can I minimize it?

Answer:

The formation of symmetrical diaryl ethers (Ar-O-Ar) and biaryl compounds (Ar-Ar) is a classic challenge in Ullmann-type reactions.[4][5][6] These byproducts arise from the homo-coupling of either the phenol or the aryl halide starting materials.

Underlying Causes:

  • High Reaction Temperatures: Traditional Ullmann conditions often require high temperatures (>200°C), which can promote these side reactions.[5][6][7]

  • Stoichiometric Copper: The use of stoichiometric amounts of copper powder or salts can lead to a higher incidence of homo-coupling.[5][7]

  • Reactive Aryl Halides: Highly activated aryl halides are more prone to self-coupling.

Solutions & Optimization Strategies:

  • Lower Reaction Temperature with Modern Catalysts: The advent of soluble copper catalysts supported by ligands such as diamines and acetylacetonates allows for significantly lower reaction temperatures, often around 100-120°C.[5][8] This is the single most effective way to reduce homo-coupling.

  • Use of Catalytic Copper: Employing a catalytic amount of a copper(I) source, such as CuI, in combination with a suitable ligand can dramatically suppress the formation of these byproducts.

  • Ligand Selection: The choice of ligand is critical. Bidentate ligands can stabilize the copper catalyst and promote the desired cross-coupling pathway over homo-coupling.

  • Control of Stoichiometry: Carefully controlling the stoichiometry of your reactants can also help. Using a slight excess of the phenol component can sometimes favor the desired hetero-coupling.

Experimental Protocol: Ligand-Assisted Ullmann Condensation to Minimize Homo-Coupling

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add CuI (5-10 mol%), a suitable bidentate ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

  • Add the halopyridine (1 equivalent) and the phenol (1.1-1.2 equivalents).

  • Add a high-boiling polar solvent such as DMF, NMP, or DMSO.

  • Degas the reaction mixture with several cycles of vacuum and backfilling with inert gas.

  • Heat the reaction to 100-130°C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride to remove copper salts, followed by a water and brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: My Buchwald-Hartwig amination to form a phenoxypyridine is sluggish and gives a low yield. What are the key parameters to optimize?

Answer:

The Buchwald-Hartwig amination is a powerful method for C-N and C-O bond formation, but its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent.[9][10][11][12]

Common Causes for Low Yield:

  • Inappropriate Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial for the efficiency of the catalytic cycle.

  • Incorrect Base: The strength and solubility of the base can significantly impact the reaction rate and can also lead to side reactions.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may deactivate over the course of the reaction.

  • Substrate Reactivity: The nature of the halopyridine and the phenol can influence the ease of oxidative addition and reductive elimination.

Troubleshooting & Optimization Workflow:

G start Low Yield in Buchwald-Hartwig Reaction ligand Screen Ligands (e.g., Xantphos, RuPhos, BINAP) start->ligand Initial Step base Vary the Base (e.g., NaOtBu, K3PO4, Cs2CO3) ligand->base If no improvement solvent Change Solvent (e.g., Toluene, Dioxane, THF) base->solvent If still low yield temp Adjust Temperature (80-110°C) solvent->temp Fine-tuning purify Purify Product by Chromatography temp->purify

Caption: A systematic workflow for optimizing a Buch-Hartwig reaction.

Key Optimization Points:

  • Ligand Screening: For electron-rich pyridines, bulky, electron-rich phosphine ligands like Xantphos or RuPhos are often effective.[11] For electron-deficient systems, ligands like BINAP may be more suitable.[10]

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be beneficial.[13]

  • Solvent Effects: Aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the reactants and the catalytic species.

  • Temperature Control: These reactions are typically run at elevated temperatures (80-110°C) to facilitate the catalytic cycle.

Question 3: I'm struggling with the purification of my final phenoxypyridine derivative. It seems to co-elute with byproducts. What are some effective purification strategies?

Answer:

Purification of pyridine derivatives can indeed be challenging due to their basicity, which can lead to peak tailing on silica gel chromatography.[14][15]

Effective Purification Techniques:

TechniqueDescriptionBest For
Acid-Base Extraction The basic pyridine nitrogen can be protonated with a dilute acid (e.g., 1M HCl), allowing it to be extracted into the aqueous phase, separating it from non-basic impurities. The product is then recovered by basifying the aqueous layer and re-extracting with an organic solvent.[14]Separating the target compound from non-polar, non-basic impurities.
Column Chromatography with Additives To mitigate peak tailing on silica gel, a small amount of a base like triethylamine (e.g., 0.5-1%) can be added to the eluent. This competes with the pyridine for interaction with acidic silanol groups on the silica surface.[14][15]General purification of pyridine derivatives when tailing is an issue.
Crystallization If your product is a solid, crystallization from a suitable solvent or solvent system can be a highly effective method for achieving high purity.[14]Solid products where a suitable crystallization solvent can be found.
Preparative HPLC For challenging separations, preparative reverse-phase HPLC can offer superior resolution.[16]Complex mixtures or when very high purity is required.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to phenoxypyridine derivatives?

The two most common methods are the Ullmann condensation and the Buchwald-Hartwig amination/etherification. Nucleophilic aromatic substitution (SNA) can also be used, particularly with highly electron-deficient pyridine rings.[17][18][19][20]

Q2: How do I choose between an Ullmann condensation and a Buchwald-Hartwig reaction?

  • Ullmann Condensation: This is a classic method that uses a copper catalyst.[4][5] It is often more cost-effective for large-scale synthesis but can require harsher conditions.

  • Buchwald-Hartwig Reaction: This method uses a palladium catalyst and is generally more versatile, with a broader substrate scope and milder reaction conditions.[10][11] It is often the preferred method in medicinal chemistry for its reliability and functional group tolerance.[11][12]

Q3: Can I use a halopyridine N-oxide as a substrate?

Yes, pyridine N-oxides can be excellent substrates. The N-oxide group is strongly electron-withdrawing, which can activate the pyridine ring towards nucleophilic attack. The N-oxide can then be deoxygenated in a subsequent step if the parent pyridine is the desired product.

Q4: How can I monitor the progress of my reaction effectively?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods. For TLC analysis of pyridine compounds, it can be helpful to have a small amount of triethylamine in the developing solvent to prevent streaking.

Byproduct Formation Mechanisms

Understanding the pathways to byproduct formation is key to their prevention.

G cluster_0 Desired Hetero-Coupling cluster_1 Byproduct Pathways A Ar-X + Ar'-OH B [Catalyst] A->B C Ar-O-Ar' B->C D Ar-X + Ar-X E [Catalyst] D->E F Ar-Ar (Biaryl Byproduct) E->F G Ar'-OH + Ar'-OH H [Catalyst] G->H I Ar'-O-Ar' (Diaryl Ether Byproduct) H->I

Sources

Technical Support Center: Troubleshooting Debromination in 3-Bromo-5-methyl-2-phenoxy-pyridine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome one of the most persistent challenges when working with 3-Bromo-5-methyl-2-phenoxy-pyridine : unwanted debromination (hydrodehalogenation).

This guide synthesizes mechanistic causality, empirical data, and self-validating protocols to ensure high-fidelity carbon-carbon and carbon-heteroatom bond formation.

Mechanistic Insight: The Causality of Hydrodehalogenation

To solve a problem, we must first understand its molecular origin. 3-Bromo-5-methyl-2-phenoxy-pyridine is a sterically demanding and electronically deactivated substrate. The bulky phenoxy group at the C2 position creates significant steric hindrance adjacent to the C3 C-Br bond.

During palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), this steric bulk severely retards the transmetalation step. This kinetic bottleneck increases the half-life of the oxidative addition intermediate (Ar-Pd-Br). If the intermediate lingers, it becomes highly susceptible to ligand exchange with adventitious hydride donors—such as alkoxide bases, primary/secondary alcohol solvents, or even amine ligands. Subsequent β-hydride elimination generates a highly reactive Ar-Pd-H species, which rapidly undergoes reductive elimination to yield the undesired debrominated byproduct, 3-methyl-2-phenoxypyridine[1],[2].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Transmet Transmetalation (Ar-Pd-Nu) OxAdd->Transmet + Nu-M Hydride Hydride Transfer (Ar-Pd-H) OxAdd->Hydride Hydride Source (Solvent/Base) Product Desired Product (Ar-Nu) Transmet->Product Reductive Elim. Product->Pd0 Debrom Debrominated Byproduct (Ar-H) Hydride->Debrom Reductive Elim. Debrom->Pd0

Competing pathways in Pd-catalyzed coupling: Desired transmetalation vs. hydrodehalogenation.

Troubleshooting Guide & Optimization Strategies

Issue A: Significant Debromination in Palladium-Catalyzed Couplings

Symptoms: LC-MS or NMR indicates a high ratio of 3-methyl-2-phenoxypyridine (Ar-H) relative to the desired cross-coupled product. Root Causes & Interventions:

  • Hydride-Donating Solvents: Alcohols (e.g., methanol, ethanol, isopropanol) are classic culprits. They coordinate to the palladium center and undergo β-hydride elimination, directly feeding the hydrodehalogenation cycle[2].

    • Solution: Switch to strictly aprotic solvents such as anhydrous 1,4-Dioxane, Toluene, or THF to eliminate solvent-derived hydrides[3].

  • Aggressive/Nucleophilic Bases: Strong bases like NaOtBu or aqueous NaOH can act as hydride sources themselves or promote the degradation of other reaction components into hydrides[1],[4].

    • Solution: Utilize milder, anhydrous inorganic bases such as K₃PO₄, Cs₂CO₃, or KF. These facilitate transmetalation without providing a hydride source[1],[5].

  • Suboptimal Ligand Kinetics: If the ligand does not sufficiently accelerate transmetalation and reductive elimination, the competing debromination pathway takes over[4].

    • Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or rigid bidentate ligands (e.g., dtbpf). These ligands sterically crowd the palladium center (blocking hydride donors) while electronically accelerating the desired catalytic cycle.

Issue B: Debromination During Halogen-Metal Exchange

Symptoms: Quenching a lithiation or Grignard reaction with an electrophile yields predominantly the protonated starting material. Root Causes & Interventions:

  • Protonation of the Organometallic Intermediate: The organolithium or organomagnesium intermediate is highly basic. It will rapidly abstract protons from adventitious moisture, acidic protons on the electrophile, or even the solvent at elevated temperatures.

    • Solution: Maintain strict cryogenic conditions (-78 °C) for classical lithiation. Alternatively, use TurboGrignard (iPrMgCl·LiCl) for a faster, more controlled halogen-metal exchange at milder temperatures (-20 °C to 0 °C), ensuring all glassware is flame-dried.

Quantitative Data Presentation

The following table summarizes the impact of systematically altering reaction parameters on the hydrodebromination ratio during a model Suzuki-Miyaura coupling of 3-Bromo-5-methyl-2-phenoxy-pyridine.

Parameter AlteredExperimental ConditionHydrodebromination (%)Desired Product (%)Mechanistic Rationale
Solvent Ethanol / H₂O> 40%< 50%Alcohols undergo β-hydride elimination, actively donating hydrides to the Pd center[2].
Solvent 1,4-Dioxane (Anhydrous)< 5%> 90%An aprotic environment eliminates solvent-derived hydrides entirely[3].
Base NaOtBu~ 30%~ 60%Strong alkoxides can act as hydride donors and promote side reactions[1].
Base K₃PO₄ (Anhydrous)< 5%> 90%A mild inorganic base promotes transmetalation safely without generating Pd-H species[1].
Ligand PPh₃~ 25%~ 65%Slow reaction kinetics allow the competing debromination pathway to occur[4].
Ligand XPhos< 2%> 95%Accelerates transmetalation/reductive elimination, kinetically outcompeting side reactions[4].

Standard Operating Procedure (SOP): Self-Validating Protocol

Optimized Suzuki-Miyaura Coupling for 3-Bromo-5-methyl-2-phenoxy-pyridine Design Philosophy: This protocol acts as a self-validating system. By strictly eliminating all external hydride sources (using an anhydrous aprotic solvent and a non-nucleophilic inorganic base) and kinetically accelerating transmetalation (using the bulky XPhos ligand), the absence of the debrominated byproduct directly validates the suppression of the β-hydride elimination pathway.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of high-purity argon.

  • Reagent Loading: Add 3-Bromo-5-methyl-2-phenoxy-pyridine (1.0 equiv), the corresponding arylboronic acid (1.2–1.5 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%). Critical Insight: The 1:4 Palladium-to-ligand ratio ensures coordinative saturation, minimizing vacant sites for stray hydride coordination.

  • Solvent Introduction: Evacuate and backfill the flask with argon three times. Inject anhydrous, degassed 1,4-Dioxane (to achieve a 0.1–0.2 M concentration) via a gas-tight syringe.

  • Reaction Execution: Heat the mixture to 80 °C in a pre-heated oil bath. Monitor via LC-MS. The highly active XPhos ligand will drive the reaction to completion within 2–4 hours, outcompeting trace debromination pathways.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is debromination more pronounced with this specific pyridine derivative compared to simple bromobenzenes? A1: The phenoxy group at the C2 position exerts both severe steric hindrance and electron-withdrawing inductive effects. This combination slows down the transmetalation step in the catalytic cycle, increasing the half-life of the Ar-Pd-Br intermediate. This extended lifetime provides more opportunity for competing hydrodehalogenation pathways to occur[6],[4].

Q2: Can I use water as a co-solvent to dissolve the inorganic base and speed up the reaction? A2: While water is commonly used in standard Suzuki couplings to dissolve bases like Na₂CO₃, it can act as a proton/hydride source, leading to debromination in sensitive, sterically hindered substrates. If debromination is observed, you must switch to strictly anhydrous conditions using finely milled K₃PO₄ or Cs₂CO₃ in 1,4-dioxane[1].

Q3: How does temperature affect the debromination ratio? A3: Higher temperatures exponentially increase the rate of side reactions, including the thermal decomposition of solvents or ligands into hydride sources. Running the reaction at the lowest effective temperature (or using highly active catalysts that operate efficiently at lower temperatures) is a proven strategy to suppress debromination[1],[4].

References

  • BenchChem Tech Support. "Preventing debromination in subsequent reaction steps."1

  • Chemical Communications (RSC Publishing). "A mechanistic investigation of hydrodehalogenation using ESI-MS." Ahmadi, Z., & McIndoe, J. S. (2013). 2

  • BenchChem Tech Support. "Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid."4

  • White Rose Research Online. "Solvent effects in palladium catalysed cross-coupling reactions."3

  • Journal of Medicinal Chemistry (ACS Publications). "6-Alkoxy-5-aryl-3-pyridinecarboxamides, a New Series of Bioavailable Cannabinoid Receptor Type 1 (CB1) Antagonists." (2013). 6

  • BenchChem Tech Support. "Preventing debromination in Suzuki coupling of bromo-imidazoles."7

Sources

Technical Support Center: Navigating the Base Sensitivity and Hydrolysis of Pyridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the base sensitivity and hydrolysis of pyridine-containing compounds. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but the underlying scientific reasoning to empower you in your experimental work. This resource is structured in a question-and-answer format to directly tackle common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My pyridine-containing compound is degrading in a basic solution. What is the chemical basis for this instability?

A1: The instability of many pyridine derivatives in basic media stems from the chemical nature of the pyridine ring itself. Pyridine is a weakly basic, heterocyclic aromatic compound.[1][2] The nitrogen atom in the ring is electronegative, which creates a dipole moment and makes the ring electron-deficient, particularly at the 2 and 4 positions.[1][2] This electron deficiency makes these positions susceptible to nucleophilic attack.

Under basic conditions, hydroxide ions (OH⁻) or other strong bases can act as nucleophiles. The reaction often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, especially if there is a good leaving group on the ring. Even without a leaving group, strong basic conditions can promote ring-opening reactions or facilitate the hydrolysis of sensitive functional groups attached to the pyridine ring.

For instance, a common degradation pathway involves the attack of a hydroxide ion at the 2- or 4-position, leading to the formation of a pyridinone or hydroxypyridine derivative. The exact pathway and rate of degradation are highly dependent on the substituents present on the pyridine ring, the strength of the base, the temperature, and the solvent system.

Q2: I am observing unexpected byproducts in my reaction involving a pyridine derivative. How can I confirm if hydrolysis is the cause?

A2: Identifying hydrolysis byproducts requires a systematic analytical approach. The choice of technique depends on the nature of your compound and the suspected degradation products.

A general workflow for this investigation would be:

  • Chromatographic Analysis: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to separate the components of your reaction mixture.[3] The appearance of new, more polar spots (on TLC) or peaks (in HPLC/GC) is often an initial indicator of hydrolysis, as the introduction of hydroxyl groups increases polarity.

  • Mass Spectrometry (MS): Couple your chromatographic method with a mass spectrometer (LC-MS or GC-MS).[3][4] This will provide the molecular weights of the separated components. An increase in mass corresponding to the addition of one or more water molecules (18 Da per H₂O) is strong evidence of hydrolysis. Fragmentation patterns can further help in elucidating the structure of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the byproduct can be isolated, ¹H and ¹³C NMR spectroscopy are invaluable for definitive structural elucidation.[3] The appearance of new signals in the aromatic region or the disappearance of signals corresponding to a hydrolyzed functional group can confirm the structural changes.

Q3: What practical steps can I take in the lab to minimize the base-catalyzed degradation of my pyridine compound during a reaction?

A3: Minimizing degradation requires careful control of reaction conditions. Here are several field-proven strategies:

  • pH Control: If your reaction allows, maintain the pH of the solution to be neutral or slightly acidic. Pyridine compounds are generally more stable in acidic to neutral conditions as the pyridine nitrogen gets protonated, making the ring less susceptible to nucleophilic attack.[5]

  • Temperature Management: Many hydrolysis reactions are accelerated at higher temperatures. Running your reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the rate of degradation.

  • Choice of Base: If a base is required, consider using a non-nucleophilic, sterically hindered base. These bases are less likely to attack the pyridine ring directly. Examples include diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Anhydrous Conditions: If the degradation is due to hydrolysis, ensuring strictly anhydrous (water-free) conditions is critical.[6] This involves using dry solvents, drying reagents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and work up the reaction as soon as the desired product is formed to minimize the exposure time of the product to the basic conditions.

Troubleshooting Guides

Problem 1: Low yield in a reaction where a pyridine derivative is a starting material, and a strong base is used.

Possible Cause: The pyridine starting material is degrading under the strong basic conditions.

Troubleshooting Workflow:

G cluster_0 Nucleophilic Base (e.g., NaOH) cluster_1 Non-Nucleophilic Base (e.g., DIPEA) NB Pyridine Derivative P1 Desired Product NB->P1 Desired Reaction D1 Hydrolysis Byproduct NB->D1 Side Reaction (Attack on Ring) NNB Pyridine Derivative P2 Desired Product NNB->P2 Desired Reaction

Sources

Technical Support Center: Solvent and Reactivity Guide for 3-Bromo-5-methyl-2-phenoxy-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Bromo-5-methyl-2-phenoxy-pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances of this versatile heterocyclic building block. We will move beyond simple procedural lists to explore the causal relationships between reaction conditions—particularly solvent choice—and experimental outcomes. Our goal is to empower you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: A Dual-Reactivity Profile

3-Bromo-5-methyl-2-phenoxy-pyridine possesses two primary sites for transformation: the carbon-bromine bond at the C-3 position and the carbon-phenoxy bond at the C-2 position. The pyridine ring, being electron-deficient, fundamentally influences the reactivity of these sites. Understanding which reaction pathway is favored under specific conditions is the first step toward successful synthesis.

The two dominant reaction classes are:

  • Palladium-Catalyzed Cross-Coupling: Primarily targeting the C-Br bond, this is the most common method for C-C or C-N bond formation. The weaker C-Br bond is significantly more reactive in the initial oxidative addition step to a Pd(0) catalyst compared to a C-Cl or C-O bond.[1]

  • Nucleophilic Aromatic Substitution (SNA_r_): Targeting the C-OPh bond at the C-2 position. The pyridine nitrogen atom strongly activates the ortho (C-2, C-6) and para (C-4) positions toward nucleophilic attack.[2][3]

The choice of reagents and, critically, the solvent system, will dictate which of these pathways is productive.

sub 3-Bromo-5-methyl-2-phenoxy-pyridine cross_coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Product: C-3 Substituted Pyridine sub->cross_coupling Pd Catalyst, Ligand, Base snar Nucleophilic Aromatic Substitution (SNAr) Product: C-2 Substituted Pyridine sub->snar Nucleophile, Base

Caption: Competing reaction pathways for 3-Bromo-5-methyl-2-phenoxy-pyridine.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This is the most frequent application for bromo-pyridines.[1] Success hinges on maintaining a catalytically active Pd(0) species throughout the reaction. Many common issues trace back to catalyst deactivation or suboptimal reaction setup.

Q1: My Suzuki-Miyaura (or other cross-coupling) reaction has stalled or resulted in a low yield. What are the first parameters to investigate?

A1: Low yields are a common frustration. A systematic diagnostic approach is the most efficient way to identify the root cause.[4]

Troubleshooting Workflow:

start Low Yield / No Reaction atm 1. Check Atmosphere: Is the system truly inert? start->atm solv 2. Check Solvents: Are they anhydrous and degassed? atm->solv Yes atm_sol Fix: Purge vessel with Ar/N2. Use Schlenk line techniques. atm->atm_sol No cat 3. Check Catalyst/Ligand: Is the precatalyst activating? Is the ligand oxidized? solv->cat Yes solv_sol Fix: Use fresh, sealed anhydrous solvents. Degas via sparging or freeze-pump-thaw. solv->solv_sol No reag 4. Check Reagents: Is the base appropriate? Is the boronic acid pure? cat->reag Yes cat_sol Fix: Use a fresh catalyst/ligand. Consider a pre-formed catalyst. cat->cat_sol No reag_sol Fix: Screen bases (K3PO4, K2CO3). Recrystallize boronic acid. reag->reag_sol No

Caption: Systematic troubleshooting workflow for failed cross-coupling reactions.

Detailed Breakdown:

  • Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) species by oxygen.[5] It is imperative to use anhydrous solvents and thoroughly degas them, for instance, by bubbling argon or nitrogen through the solvent or using freeze-pump-thaw cycles.[5] The reaction vessel must be purged with an inert gas.[5]

  • Solvent Integrity: Water can be detrimental to the catalytic cycle.[5] Always use freshly opened, anhydrous-grade solvents or dry them using appropriate methods. Common solvents for Suzuki coupling include 1,4-dioxane, toluene, or DMF, often with water as a co-solvent for the base.[1]

  • Catalyst and Ligand Activity:

    • Precatalyst Activation: Many modern reactions use stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[5][6] Inefficient activation leads to a low concentration of the active catalyst.[5][7]

    • Ligand Integrity: Phosphine ligands, which are crucial for stabilizing the catalyst, are susceptible to oxidation.[5] Ensure they have been stored and handled under an inert atmosphere. The use of 2-pyridyl derivatives as coupling partners can be challenging, sometimes requiring specific ligands like (1-Ad)2P(O)H or specialized catalysts to overcome poor reactivity.[8]

Q2: My reaction mixture turned black, and the conversion stopped. What is happening?

A2: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," an inactive, agglomerated metallic form of palladium.[5] This removes the soluble, active catalyst from the reaction cycle, causing it to stall.[5]

Common Causes and Solutions:

Cause Explanation Solution
High Temperature Excessive heat can accelerate the rate of catalyst agglomeration.[5] Consider lowering the reaction temperature and extending the reaction time.
Presence of Oxygen As mentioned, oxygen promotes the oxidation and subsequent decomposition of the Pd(0) catalyst.[5] Ensure rigorous exclusion of air through proper inert gas techniques.[5]

| Suboptimal Ligand | The ligand stabilizes the palladium center. An ineffective ligand allows the catalyst to decompose more readily.[5] | Screen different phosphine ligands. For challenging pyridine substrates, bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) are often required.[1][6] |

Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNA_r_)

When targeting the 2-phenoxy group, the reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is paramount, and solvent choice plays a defining role.

start Substrate + Nucleophile (Nu⁻) ts1 Transition State 1 (Rate-Determining Step) start->ts1 k1 (slow) intermediate Meisenheimer Complex (Stabilized by Resonance) ts1->intermediate ts2 Transition State 2 intermediate->ts2 k2 (fast) product Product + Leaving Group (PhO⁻) ts2->product

Caption: Generalized mechanism for an SNA_r_ reaction.

Q3: I am attempting to displace the phenoxy group with an amine, but the reaction is extremely slow. How can I use solvents to increase the reaction rate?

A3: This is a classic challenge in S_N_Ar chemistry where the solvent's properties can either hinder or accelerate the reaction. The key is to understand the solvent's interaction with both the nucleophile and the Meisenheimer intermediate.[9][10][11]

The Role of the Solvent:

Solvent TypeExamplesEffect on ReactivityCausality
Polar Aprotic DMF, DMSO, AcetonitrileStrongly Accelerates These solvents are poor hydrogen-bond donors. They effectively solvate the nucleophile's counter-ion (e.g., K⁺) but leave the anionic nucleophile "naked" and highly reactive. This significantly speeds up the initial, rate-determining nucleophilic attack.[10]
Polar Protic Methanol, Ethanol, WaterOften Retards These solvents are strong hydrogen-bond donors. They form a solvent shell around the anionic nucleophile, stabilizing it and reducing its energy and nucleophilicity. This slows the initial attack.[9][10][12] However, they are very effective at stabilizing the negatively charged Meisenheimer complex through hydrogen bonding, which can be a competing beneficial effect.[10]
Non-Polar Toluene, HexaneVery Slow / No Reaction Reagents (especially ionic nucleophiles) often have poor solubility. Furthermore, these solvents cannot stabilize the charged Meisenheimer intermediate, making its formation highly energetically unfavorable.

Recommendation: For displacing the phenoxy group with a typical nucleophile, switching to a polar aprotic solvent like DMF or DMSO is the most reliable first step to increase the reaction rate. Ensure all reagents are soluble and the temperature is appropriately optimized.

Section 4: Experimental Protocols

The following protocols are generalized and should be optimized for specific substrates and coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling[1][13]
  • Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-methyl-2-phenoxy-pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₃PO₄ or K₂CO₃ (2.0 eq).[13]

  • Inerting: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a specific ligand.[1]

  • Solvent Addition: Add the degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1][13]

  • Reaction Execution: Heat the mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.[1][13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[14]

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel.[13]

Section 5: Analytical Characterization

Properly characterizing your materials is essential. For 3-Bromo-5-methyl-2-phenoxy-pyridine and its derivatives, pay attention to the following:

  • NMR Spectroscopy:

    • ¹H NMR: Expect distinct signals for the two protons on the pyridine ring, the methyl group singlet, and the aromatic protons of the phenoxy group.[15]

    • ¹³C NMR: The carbon attached to the bromine will have a characteristic chemical shift.[15]

  • Mass Spectrometry (MS): The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, which is a definitive confirmation of the element's presence.[15]

References

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support.
  • Cernak, T., Dykstra, K. D., & Krska, S. W. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • Acevedo, O. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Semantic Scholar.
  • Acevedo, O., & Jorgensen, W. L. (2004). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Organic Letters.
  • Banjoko, O., & Ezeani, C. (1986). The mechanism of aromatic nucleophilic substitution reactions in protic solvents. The reations of aniline, N-methylaniline, n-butylamine, and piperidine with some nitroaryl phenyl ethers in methanol. Journal of the Chemical Society, Perkin Transactions 2.
  • The Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). 3-Bromo-5-methoxypyridine synthesis.
  • Fallis, A. G., & Brade, W. (2012).
  • BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-(3-chlorophenoxy)pyridine. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem Technical Support.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Le-Men, M., et al. (2019).
  • Campodónico, P. R., et al. (2018). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.
  • Google Patents. (1995).
  • Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine.
  • Khan, I., et al. (2017).
  • BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methoxypyridine. BenchChem Technical Support.
  • BenchChem. (2025). A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis. BenchChem Technical Support.
  • Boubaker, T., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun.
  • O'Keefe, J. R., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed.
  • Collins, S. G., et al. (2021).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Chemistry LibreTexts. (2015). 22.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo vs. 5-Bromo Pyridines for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Pyridine rings are a ubiquitous motif in pharmaceuticals and agrochemicals, and their halogenated derivatives, particularly bromopyridines, serve as versatile building blocks for constructing molecular complexity. The choice between isomeric starting materials can have profound implications for reaction efficiency, yield, and downstream success. This guide provides an in-depth technical comparison of the reactivity of two common isomers: 3-bromopyridine and 5-bromopyridine, with a focus on their behavior in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

The Electronic Landscape of the Pyridine Ring: A Tale of Two Positions

The reactivity of a substituted pyridine is fundamentally governed by the electronic influence of the ring nitrogen. As an electronegative atom, the nitrogen imparts an overall electron-deficient character to the aromatic system, particularly at the C2, C4, and C6 positions (ortho and para). This electron-withdrawing nature is key to understanding the differential reactivity of the C3 and C5 positions.

  • 3-Position (meta-position): The C3 position is meta to the ring nitrogen. It is less influenced by the nitrogen's inductive withdrawal and resonance effects compared to the ortho and para positions. Consequently, the C3 position is more electron-rich than C2 and C4, but still part of an electron-deficient ring system compared to benzene.

  • 5-Position (meta-position): The C5 position is also meta to the ring nitrogen and, in an unsubstituted pyridine ring, is electronically very similar to the C3 position. Both are considered the most "neutral" or benzene-like positions on the pyridine ring.

The subtle electronic differences between these two positions become more pronounced in the context of specific reaction mechanisms, particularly in the stability of reaction intermediates.

G Electronic Properties of Bromopyridine Isomers Pyridine Pyridine Ring (Electron Deficient) N_atom Nitrogen Atom (Electronegative) Pyridine->N_atom Inductive Effect (-I) Resonance Effect (-M) C3_pos C3-Position (meta) N_atom->C3_pos Weaker Influence C5_pos C5-Position (meta) N_atom->C5_pos Weaker Influence C2C4_pos C2/C4-Positions (ortho/para) (Most Electron Deficient) N_atom->C2C4_pos Strongest Influence SNAr_Mechanism cluster_0 Attack at C4 (Favored) cluster_1 Attack at C3 (Disfavored) 4-Bromo 4-Bromopyridine Meisenheimer_4 Meisenheimer Complex (Charge on N) 4-Bromo->Meisenheimer_4 + Nu⁻ Product_4 4-Substituted Pyridine Meisenheimer_4->Product_4 - Br⁻ 3-Bromo 3-Bromopyridine Meisenheimer_3 Meisenheimer Complex (No Charge on N) 3-Bromo->Meisenheimer_3 + Nu⁻ Product_3 3-Substituted Pyridine Meisenheimer_3->Product_3 - Br⁻

Caption: SNAr intermediate stability for attack at C4 vs. C3.

Experimental Protocols

The following are representative, detailed protocols for common cross-coupling reactions involving 3- and 5-bromopyridine derivatives. These should serve as a validated starting point for experimental design.

Protocol 1: Suzuki-Miyaura Coupling of a 5-Bromopyridine Derivative

This protocol is adapted from a literature procedure for the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. [1]

Suzuki_Workflow Workflow for Suzuki-Miyaura Coupling Setup 1. Reaction Setup - Add 5-bromo-2-methylpyridin-3-amine, PPh₃)₄, and 1,4-dioxane to a Schlenk flask. Stir 2. Initial Stirring - Stir at room temperature for 30 minutes. Setup->Stir Add_Reagents 3. Add Reagents - Add arylboronic acid, K₃PO₄, and water. Stir->Add_Reagents Heat 4. Heating - Heat mixture to 85-95 °C for >15 hours. Add_Reagents->Heat Workup 5. Work-up - Cool, filter, and dilute with ethyl acetate. Heat->Workup Purify 6. Purification - Purify by column chromatography. Workup->Purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • 5-bromo-2-methylpyridin-3-amine (1.0 eq)

  • Arylboronic acid (1.1-1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5-2.3 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-2-methylpyridin-3-amine, tetrakis(triphenylphosphine)palladium(0), and 1,4-dioxane.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding arylboronic acid, potassium phosphate, and water.

  • Heat the reaction mixture to 85–95 °C and stir for over 15 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture and dilute the filtrate with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-methylpyridin-3-amine.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromopyridine

This protocol is a generalized procedure based on established methodologies for the amination of 3-bromopyridine. [2] Materials:

  • 3-Bromopyridine (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃), 1.4 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a stir bar.

  • Add 3-bromopyridine to the Schlenk tube.

  • Seal the tube, remove from the glovebox, and add the anhydrous solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(pyridin-3-yl)amine.

Summary and Outlook

  • For Palladium-Catalyzed Cross-Coupling: Both isomers are excellent substrates. Their reactivity is broadly comparable, and in many cases, they can be used interchangeably depending on commercial availability and the desired final substitution pattern. The presence of other substituents on the pyridine ring is a more critical determinant of relative reactivity.

  • For Nucleophilic Aromatic Substitution: Both the 3- and 5-positions are highly unreactive compared to the 2- and 4-positions. This inertness can be exploited for selective functionalization using cross-coupling chemistry without competing SNAr side reactions.

The choice between 3-bromopyridine and 5-bromopyridine should be made based on the overall synthetic strategy, the desired regiochemistry of the final product, and an understanding of the electronic effects of any other functional groups present on the pyridine scaffold. The protocols and principles outlined in this guide provide a solid foundation for making these critical decisions in the design and execution of synthetic routes for novel pyridine-containing molecules.

References

  • Charton, M. (1965). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 1240. [Link]

  • Jaffé, H. H. (1953). Theoretical Considerations Concerning Hammett's Equation. III. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. The Journal of Chemical Physics, 21(3), 415–419. [Link]

  • van der Puyl, V., et al. (2023). Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. ChemRxiv. [Link]

  • Krygowski, T. M., & Szatylowicz, H. (2016). Substituent Effects in Heterocyclic Chemistry. ResearchGate. [Link]

  • Sharma, P., et al. (2015). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Journal of Chemical Sciences, 127(4), 631-638. [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Pauloueiss, P. (n.d.). Suzuki Coupling Reaction Procedure. Scribd. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Royal Society of Chemistry. (2024). Computational analysis of R–X oxidative addition to Pd nanoparticles. [Link]

  • ResearchGate. (2023). Computational and experimental studies of oxidative addition and intermolecular transmetallation. [Link]

  • Chen, C., et al. (2012). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry, 10(28), 5456-5460. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Gronert, S., & Houk, K. N. (2010). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of organic chemistry, 75(1), 151-160. [Link]

  • ResearchGate. (2010). Bond dissociation energy of protonated 3-bromopyridine. [Link]

  • Semantic Scholar. (2024). Computational analysis of R–X oxidative addition to Pd nanoparticles. [Link]

  • Słowik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2296–2307. [Link]

  • Luo, Y.-R. (2010). Bond dissociation energies. In CRC handbook of chemistry and physics (91st ed.). CRC press.

Sources

Efficacy of 3-Bromo-5-methyl-2-phenoxy-pyridine Derivatives as JNK Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus: Scaffold evaluation, comparative kinome efficacy, and validated experimental methodologies.

Executive Summary & Mechanistic Rationale

The c-Jun N-terminal kinases (JNK1, JNK2, and JNK3) are critical nodes in the mitogen-activated protein kinase (MAPK) cascade, driving cellular responses to stress, inflammatory cytokines, and apoptotic signals [1]. While early-generation ATP-competitive inhibitors like SP600125 demonstrated the therapeutic potential of JNK inhibition, their utility has been severely limited by off-target toxicity and poor kinome selectivity [2].

Recent scaffold-hopping strategies have identified 3-Bromo-5-methyl-2-phenoxy-pyridine derivatives as a highly promising class of next-generation, reversible ATP-competitive JNK inhibitors. The structural rationale for this scaffold is deeply rooted in the crystallography of the JNK ATP-binding cleft:

  • Pyridine Core (Hinge Binder): The sp2 nitrogen of the pyridine ring acts as a strict hydrogen bond acceptor, interacting directly with the backbone NH of the hinge region residue (Met149 in JNK3) [3].

  • 3-Bromo Substituent (Gatekeeper Interaction): This bulky, polarizable halogen projects into the hydrophobic pocket adjacent to the gatekeeper residue (Met146). It provides a steric shield that heavily penalizes binding to non-MAPK kinases possessing larger gatekeeper residues, thereby driving the scaffold's superior selectivity.

  • 2-Phenoxy Moiety (Ribose Pocket): The ether-linked phenyl ring extends into the ribose-binding pocket, establishing stabilizing π−π interactions while restricting the molecule's conformational flexibility to minimize the entropic penalty of binding.

JNK_Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK Phosphorylation (Thr183/Tyr185) cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation (Ser63/Ser73) Apoptosis Apoptosis / Inflammation cJun->Apoptosis Inhibitor 3-Bromo-5-methyl-2-phenoxy-pyridine (Novel Inhibitor) Inhibitor->JNK ATP-Competitive Inhibition

Fig 1. JNK MAPK signaling cascade highlighting targeted intervention by novel pyridine derivatives.

Quantitative Efficacy & Alternative Comparison

To objectively evaluate the 3-bromo-5-methyl-2-phenoxy-pyridine scaffold, it must be benchmarked against established industry standards: SP600125 (the foundational, albeit non-selective, anthrapyrazole) and JNK-IN-8 (a highly potent, irreversible covalent inhibitor targeting Cys154) [1].

Table 1: Comparative Profiling of JNK Inhibitors
ParameterSP600125JNK-IN-83-Bromo-5-methyl-2-phenoxy-pyridine (Lead)
Mechanism of Action Reversible, ATP-competitiveIrreversible, Covalent (Cys154)Reversible, ATP-competitive
JNK1 Biochemical IC 50​ 40 nM4.7 nM15 nM
JNK3 Biochemical IC 50​ 90 nM1.1 nM8 nM (Isoform preference)
Kinome Selectivity (S-score) Poor (Inhibits >15 off-targets)Excellent (Highly specific to JNK)High (Minimal p38/ERK cross-reactivity)
Cellular Target Engagement Weak (High μ M required)Strong (Sub- μ M efficacy)Strong (Low μ M efficacy)
Toxicity / Liability High off-target toxicityPotential haptenization (covalent)Favorable metabolic stability

Analysis: While JNK-IN-8 offers unparalleled biochemical potency via covalent bond formation, covalent inhibitors often face rigorous regulatory scrutiny due to potential immunogenic liabilities (haptenization). The 3-Bromo-5-methyl-2-phenoxy-pyridine scaffold achieves near-covalent levels of selectivity while maintaining a safer, reversible pharmacological profile. Furthermore, the novel scaffold demonstrates a distinct preference for JNK3, making it highly attractive for neurodegenerative applications where JNK3 is predominantly expressed.

Validated Experimental Methodologies

As an Application Scientist, I emphasize that data is only as reliable as the assay architecture. The following protocols are designed as self-validating systems , ensuring that false positives (e.g., assay interference, compound aggregation) are actively filtered out.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the precise biochemical IC 50​ of the pyridine derivatives.

Causality & Design Choices: We utilize TR-FRET over standard luminescence (e.g., Kinase-Glo) because TR-FRET is highly resistant to compound auto-fluorescence—a common artifact with halogenated pyridine libraries. The ATP concentration is strictly set to the apparent Km​ of the specific JNK isoform. Operating at Km​ ensures that the assay is sensitive enough to detect ATP-competitive inhibitors while providing a sufficient signal-to-background ratio.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 2X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Titration: Dispense 3-bromo-5-methyl-2-phenoxy-pyridine derivatives in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL to a 384-well low-volume ProxiPlate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer and maintain a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).

  • Enzyme Addition: Add 5 µL of 2X JNK3 enzyme (final concentration 0.5 nM) to the wells. Incubate for 15 minutes at RT to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of Substrate Mix containing ULight-labeled MBP (Myelin Basic Protein) peptide and ATP (final concentration 10 µM, matching JNK3 Km​ ).

  • Incubation & Termination: Incubate for 60 minutes at RT. Terminate the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg 2+ and halt catalysis) and Eu-anti-phospho-MBP antibody.

  • Readout: Incubate for 60 minutes, then read on a multi-mode plate reader (e.g., EnVision) using excitation at 320 nm and dual emission at 615 nm (Europium) and 665 nm (ULight).

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO vehicle (max signal) and 10 µM SP600125 (min signal) controls. The assay is only validated if Z' > 0.65 .

Assay_Workflow Step1 Compound Dispense 10-point dose-response 1% Final DMSO Step2 Kinase Reaction Recombinant JNK3 ATP at Km ULight-MBP Step1->Step2 Step3 TR-FRET Detection Eu-anti-phospho Antibody EDTA Stop Step2->Step3 Step4 Data Analysis IC50 Calculation Z'-factor Validation Step3->Step4

Fig 2. Step-by-step TR-FRET biochemical workflow for evaluating JNK inhibitor dose-response.

Protocol B: Cellular Target Engagement (p-c-Jun Western Blot)

Purpose: To verify that the inhibitor penetrates the cell membrane and blocks JNK activity in a physiological environment.

Causality & Design Choices: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition (intracellular ATP is ~1-5 mM). We use Anisomycin to robustly stimulate the JNK pathway. We measure the phosphorylation of c-Jun at Ser63, the direct downstream substrate of JNK, rather than JNK phosphorylation itself, because ATP-competitive inhibitors do not prevent upstream MKK4/7 from phosphorylating JNK.

Step-by-Step Workflow:

  • Cell Culture & Starvation: Seed HEK293T cells in 6-well plates. Starve cells in serum-free DMEM for 12 hours prior to the assay to reduce basal MAPK background noise.

  • Inhibitor Pre-treatment: Treat cells with 3-bromo-5-methyl-2-phenoxy-pyridine derivatives (0.1, 1, and 10 µM) or JNK-IN-8 (1 µM, positive control) for 2 hours.

  • Pathway Stimulation: Add Anisomycin (10 µg/mL) for 30 minutes to acutely activate the SAPK/JNK cascade.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to preserve the p-c-Jun signal).

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies against p-c-Jun (Ser63) and total c-Jun (loading control).

  • Self-Validation Checkpoint: The Anisomycin-only treated well must show a >5-fold increase in p-c-Jun signal compared to the unstimulated vehicle control to validate the dynamic range of the assay.

Conclusion

The 3-Bromo-5-methyl-2-phenoxy-pyridine scaffold represents a sophisticated evolution in JNK inhibitor design. By strategically utilizing halogen bonding and steric gating via the 3-bromo substitution, and optimizing ribose-pocket occupancy with the 2-phenoxy group, this class overcomes the selectivity bottlenecks that plagued early anthrapyrazoles like SP600125. For drug development professionals seeking an alternative to the immunogenic risks of covalent inhibitors like JNK-IN-8, these novel pyridine derivatives offer a highly validated, reversible, and isoform-preferential path forward.

References

  • Zhang, T., Inesta-Vaquera, F., Niepel, M., Zhang, J., Ficarro, S. B., Machleidt, T., ... & Gray, N. S. (2012). Discovery of potent and selective covalent inhibitors of JNK. Chemistry & Biology, 19(1), 140-154.[Link]

  • Messoussi, A., Feneyrolles, C., Bros, A., et al. (2014). Recent Progress in the Design, Study, and Development of c-Jun N-Terminal Kinase Inhibitors as Anticancer Agents. Chemistry & Biology, 21(11), 1433-1443.[Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenoxypyridine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

The 2-phenoxypyridine scaffold, a bioisostere of diaryl ethers, serves as a privileged structure in modern medicinal chemistry and agrochemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to form key interactions with biological targets have led to its incorporation into a wide array of therapeutic agents and pesticides.[1][3] Unlike the diaryl ether motif, the nitrogen atom in the pyridine ring introduces a dipole moment and a potential hydrogen bond acceptor, which can significantly alter a molecule's solubility, bioavailability, and target-binding affinity.[1][3]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for 2-phenoxypyridine analogues across different biological targets. We will dissect how specific structural modifications influence potency and selectivity, supported by experimental data from seminal studies. This analysis is designed to provide researchers, scientists, and drug development professionals with actionable insights for designing the next generation of 2-phenoxypyridine-based compounds.

Core Principles of 2-Phenoxypyridine SAR

The biological activity of 2-phenoxypyridine derivatives is profoundly influenced by the nature and placement of substituents on both the pyridine and the phenoxy rings. Understanding these relationships is critical for optimizing lead compounds.

A generalized SAR map can be visualized as follows:

SAR_Overview cluster_core 2-Phenoxypyridine Core cluster_phenoxy Phenoxy Ring Modifications (R1) cluster_pyridine Pyridine Ring Modifications (R2) Core 2-Phenoxypyridine Scaffold R1_EWG Electron-Withdrawing Groups (e.g., -F, -Cl, -CF3) Core->R1_EWG Often enhances potency (e.g., anticancer, herbicidal) R1_EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Core->R1_EDG Modulates selectivity and physicochemical properties R1_Bulky Bulky/Complex Groups (e.g., Coumarin, Benzofuran) Core->R1_Bulky Can significantly increase activity (e.g., PPO inhibition) R2_Sub Substituents at C4/C5/C6 (e.g., Amides, Ureas, Heterocycles) Core->R2_Sub Critical for target engagement (e.g., Kinase hinge-binding)

Caption: General SAR map for the 2-phenoxypyridine scaffold.

Anticancer Activity: Targeting Protein Kinases

The 2-phenoxypyridine scaffold is a cornerstone in the design of small-molecule protein kinase inhibitors, which are crucial in oncology. These inhibitors typically function by competing with ATP for the kinase's binding site. The pyridine nitrogen often forms a critical hydrogen bond with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction is a key anchor for the inhibitor.

Structure-Activity Relationship for Kinase Inhibition

A notable study by Tang et al. (2018) developed a series of 2-substituted-4-phenoxypyridine derivatives and evaluated their antiproliferative activity against several cancer cell lines, identifying potent inhibitors of c-Met and Flt-3 kinases.[4]

Key SAR Insights:

  • Substituents on the Phenoxy Ring (R¹): The presence of a mono-electron-withdrawing group (EWG) on the phenoxy ring was beneficial for potency. Specifically, a fluorine atom at the para-position (4-F) consistently resulted in superior activity.[4] This is likely because the electronegative fluorine atom can modulate the electronics of the ether oxygen and potentially engage in favorable interactions within the kinase active site.

  • Substituents on the Pyridine Ring (R²): Modifications at the 2-position of the pyridine were explored. An n-propyl (n-Pr) group was found to be optimal, suggesting that a small, lipophilic substituent at this position enhances binding, possibly by fitting into a hydrophobic pocket adjacent to the hinge-binding region.[4]

Table 1: SAR of 2-Substituted-4-Phenoxypyridine Analogues as c-Met/Flt-3 Inhibitors

Compound ID R¹ (Phenoxy Ring) R² (Pyridine Ring) c-Met IC₅₀ (nM) Flt-3 IC₅₀ (nM) Antiproliferative IC₅₀ (µM, A549 cells)
39 4-F n-Pr 2.61 2.18 0.75
38 4-F Et 4.25 3.86 1.23
41 4-Cl n-Pr 3.17 3.05 0.98

| 27 | H | n-Pr | >50 | >50 | >10 |

Data compiled from Tang, Q. et al. (2018). Bioorganic & Medicinal Chemistry Letters.[4]

The data clearly demonstrates that an unsubstituted phenoxy ring (Compound 27) is detrimental to activity. The combination of a 4-fluoro substituent on the phenoxy ring and an n-propyl group at the 2-position of the pyridine (Compound 39) yielded the most potent analogue in this series.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: c-Met)

This protocol outlines a typical biochemical assay to determine the IC₅₀ value of a test compound against a specific protein kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. This is often quantified by measuring the amount of ATP consumed, typically using a luminescence-based system like the Kinase-Glo® assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute recombinant human c-Met enzyme and the corresponding peptide substrate in the kinase buffer to desired concentrations.

    • Prepare a serial dilution of the 2-phenoxypyridine test compounds in DMSO, and then dilute further in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration close to its Km for the enzyme.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound solution to the wells of a 384-well plate.

    • Add 10 µL of the c-Met enzyme/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the reaction mixture for 1 hour at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® Max).

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Herbicidal Activity: Targeting Protoporphyrinogen Oxidase (PPO)

2-Phenoxypyridine derivatives have been successfully developed as potent herbicides that inhibit protoporphyrinogen oxidase (PPO).[1][5] PPO is a critical enzyme in the biosynthesis of both chlorophyll and heme.[5] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, upon light exposure, causes rapid cellular damage and plant death.[5]

Structure-Activity Relationship for PPO Inhibition

Research has shown that linking the 2-phenoxypyridine scaffold to other active fragments, such as a coumarin ring, can yield highly potent PPO inhibitors.[1][6]

Key SAR Insights:

  • Bioisosteric Replacement: The 2-phenoxypyridine core acts as an effective bioisostere for the diphenyl ether structure found in many classical PPO-inhibiting herbicides.[1]

  • Active Subunit Combination: The introduction of a coumarin ring at the para-position of the phenoxy group was shown to significantly enhance the inhibitory activity against PPO.[1]

  • Substituent Effects: The type and position of substituents on the coumarin ring itself have a significant effect on the herbicidal activity, indicating that this part of the molecule is also involved in key interactions with the enzyme.[1] In a study on phenoxypyridine-coumarin hybrids, compound W3.4 showed excellent herbicidal activity, comparable to the commercial herbicide oxyfluorfen.[6]

Table 2: Herbicidal Activity of Phenoxypyridine-Coumarin Derivatives

Compound ID Description PPO Inhibition (IC₅₀, mg/L) Herbicidal Activity (Post-emergence, 150 g/ha)
W3.4 2-Phenoxypyridine linked to a substituted coumarin 0.01937 Excellent control of broadleaf weeds
W3.1 2-Phenoxypyridine linked to a substituted coumarin 0.02653 Good control of broadleaf weeds

| Oxyfluorfen | Commercial Standard (Diphenyl ether-based) | 0.04943 | Excellent control of broadleaf weeds |

Data compiled from Ye, F. et al. (2021). Pesticide Biochemistry and Physiology.[6]

Experimental Workflow: PPO Inhibition and Herbicidal Assay

This workflow describes the process from initial enzyme screening to whole-plant greenhouse trials.

PPO_Workflow cluster_biochem In Vitro Screening cluster_greenhouse In Vivo Evaluation a Isolate PPO Enzyme (from plant mitochondria) c Incubate Enzyme with Test Compounds a->c b Spectrophotometric Assay: Measure Protoporphyrin IX formation d Calculate IC50 Values b->d c->b e Plant Cultivation (target weeds & crops) d->e Promising Compounds f Post-emergence Spray Application of Test Compounds e->f g Visual Assessment of Phytotoxicity (e.g., % growth inhibition, necrosis) f->g h Determine GR50 (Dose for 50% growth reduction) g->h h->d Feedback for SAR Optimization

Caption: Experimental workflow for evaluating PPO-inhibiting herbicides.

Other Biological Activities

The versatility of the 2-phenoxypyridine scaffold extends to other therapeutic areas.

  • Sodium-Calcium Exchanger (NCX) Inhibitors: Derivatives have been designed as inhibitors of the sodium-calcium exchanger (NCX), a target for treating heart failure and myocardial ischemia-reperfusion.[7][8] SAR studies in this area revealed that substitutions on both the phenoxy and pyridine rings are crucial for modulating potency and selectivity for the reverse or forward mode of the exchanger.[7]

  • c-Jun N-terminal Kinase (JNK) Inhibitors: A series of 2-phenoxypyridines were developed from a pyrimidine series of JNK1 inhibitors, leading to potent JNK3 inhibitors with good in vivo profiles.[9] This highlights how scaffold hopping from a related heterocycle to the 2-phenoxypyridine core can be a successful strategy for optimizing drug-like properties.

Conclusion

The 2-phenoxypyridine scaffold is a highly adaptable and privileged structure in chemical biology. Its structure-activity relationships are target-dependent but follow several guiding principles. For kinase inhibition, engaging the hinge region with the pyridine nitrogen and optimizing hydrophobic and electronic interactions on the phenoxy ring are paramount. For PPO inhibition, the scaffold serves as a robust anchor for additional pharmacophores like coumarins. The continued exploration of substitutions at various positions on both rings will undoubtedly lead to the discovery of new, highly potent, and selective modulators of diverse biological targets.

References

  • Title: Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications Source: IntechOpen URL: [Link]

  • Title: Structure–activity relationship for ability of phenoxypyridine derivatives containing natural product coumarin to inhibit protoporphyrinogen oxidase (PPO). Source: ResearchGate URL: [Link]

  • Title: Advancement of Phenoxypyridine as an Active Scaffold for Pesticides Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents Source: PubMed URL: [Link]

  • Title: Synthesis and structure-activity relationships of phenoxypyridine derivatives as novel inhibitors of the sodium-calcium exchanger Source: PubMed URL: [Link]

  • Title: Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors Source: PubMed URL: [Link]

  • Title: Therapeutic effect of pyridine derivatives. Source: ResearchGate URL: [Link]

  • Title: Phenoxypyridine as an Active Scaffold for Pesticides Source: Encyclopedia.pub URL: [Link]

  • Title: Phenoxypyridine derivatives containing natural product coumarins with allelopathy as novel and promising proporphyrin IX oxidase-inhibiting herbicides: Design, synthesis and biological activity study Source: ResearchGate URL: [Link]

Sources

A Senior Application Scientist's Guide: Comparing Suzuki and Stille Coupling for Phenoxypyridine Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the phenoxypyridine scaffold is a privileged structure, forming the core of numerous biologically active molecules. Its synthesis and derivatization are therefore of paramount importance to medicinal chemists. Palladium-catalyzed cross-coupling reactions stand as the most powerful tools for this purpose, enabling the precise formation of carbon-carbon bonds. Among these, the Suzuki-Miyaura and Stille couplings are two of the most frequently employed methods.

This guide provides an in-depth comparison of these two stalwart reactions for the derivatization of phenoxypyridines. We will move beyond a simple recitation of facts to explore the mechanistic nuances, practical considerations, and strategic choices that a researcher must weigh when selecting the optimal synthetic route.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

Both Suzuki and Stille couplings operate through a similar catalytic cycle involving a palladium catalyst.[1] This cycle is fundamentally composed of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] The critical distinction between the two reactions lies in the nature of the organometallic reagent used in the transmetalation step and the conditions required to facilitate it.

The Suzuki-Miyaura coupling utilizes an organoboron species, such as a boronic acid or ester. A key feature of this reaction is the requirement for a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[5]

Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ reagents Phenoxypyridine-X (R¹-X) pdiix R¹-Pd(II)-X(L₂) (Aryl-Pd Complex) pdiir R¹-Pd(II)-R²(L₂) pdiix->pdiir Transmetalation pdiir->pd0 product R¹-R² (Derivatized Phenoxypyridine) pdiir->product Reductive Elimination reagents->pdiix Oxidative Addition boronic Boronic Acid/Ester (R²-B(OR)₂) + Base

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Stille coupling , conversely, employs an organostannane (organotin) reagent.[6][7] These reagents are generally nucleophilic enough to undergo transmetalation without the need for a base activator, allowing the reaction to proceed under neutral or milder conditions.[1][8]

Stille_Cycle Catalytic Cycle of Stille Coupling pd0 Pd(0)L₂ reagents Phenoxypyridine-X (R¹-X) pdiix R¹-Pd(II)-X(L₂) (Aryl-Pd Complex) pdiir R¹-Pd(II)-R²(L₂) pdiix->pdiir Transmetalation pdiir->pd0 product R¹-R² (Derivatized Phenoxypyridine) pdiir->product Reductive Elimination reagents->pdiix Oxidative Addition stannane Organostannane (R²-SnR₃)

Catalytic Cycle of the Stille Reaction

Head-to-Head Comparison: Suzuki vs. Stille

The choice between these two powerful reactions depends on a careful evaluation of multiple factors, from the toxicity of the reagents to the specific nature of the substrates involved.

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron (boronic acids, esters)Organotin (stannanes)
Toxicity of Reagents Low toxicity, considered "greener".[1][9]High toxicity of organotin compounds.[1][3]
Byproducts Borates, generally water-soluble and easily removed by aqueous work-up.[1][9]Organotin halides, can be difficult to separate from the product and require specific workup procedures (e.g., KF wash).[1]
Reaction Conditions Typically requires a base (e.g., carbonates, phosphates).[2]Often proceeds under neutral or milder, base-free conditions.[1][8]
Functional Group Tolerance Good, but can be sensitive to base-labile groups and acidic protons.[1][2]Excellent, tolerates a wide range of functional groups, including aldehydes, ketones, esters, and nitro groups.[6][10]
Substrate Scope Very broad, but can be challenging with certain sterically hindered or coordinating heteroaryl compounds.[1]Broad, and often more reliable for sterically hindered substrates or complex heterocycles with coordinating functional groups.[1][11][12]
Typical Yields Generally good to excellent (70-95%).Generally good to excellent (75-95%).[9][12]
Catalyst Loading Typically 1-5 mol% Pd.[9]Typically 1-5 mol% Pd.[9]

Field-Proven Insights for the Medicinal Chemist

The "Green Chemistry" and Practicality Dilemma

From a safety and environmental standpoint, the Suzuki coupling is often the preferred method.[1] Boronic acids and their byproducts are significantly less toxic than their organotin counterparts.[9] The removal of tin-based byproducts from the final product can be a significant purification challenge, often requiring specific workups with reagents like potassium fluoride to precipitate the tin salts.[13] For late-stage drug development and large-scale synthesis, avoiding highly toxic reagents and simplifying purification are critical advantages offered by the Suzuki coupling.

Navigating Functional Group Tolerance and Substrate Complexity

While the Suzuki coupling is a workhorse reaction, its reliance on a base can be its Achilles' heel. For phenoxypyridine derivatives bearing base-sensitive functional groups (e.g., esters, certain protecting groups), the Stille coupling's ability to run under neutral conditions is a distinct advantage.[1][8]

Furthermore, for structurally complex or sterically demanding phenoxypyridines, the Stille coupling often demonstrates greater robustness. A comparative study on the functionalization of diazocines found that Stille coupling gave high yields (80-91%) for substrates with strongly coordinating groups like aldehydes and esters, whereas Suzuki coupling proceeded in low to moderate yields (39-59%).[12] Similarly, for other heterocycles like thiophenes and pyridines, Stille coupling provided excellent results (90-94%) where Suzuki yields were only moderate (57-66%).[12] This suggests that for challenging phenoxypyridine derivatives, particularly those with Lewis basic sites that can coordinate to the catalyst, the Stille reaction may be the more reliable choice.

Experimental Protocols: A Practical Guide

The following are generalized, representative protocols and may require optimization for specific substrates and scales.

Experimental_Workflow General Experimental Workflow for Cross-Coupling setup 1. Reaction Setup (Flame-dried flask, inert atmosphere) reagents 2. Add Reagents (Phenoxypyridine-halide, Coupling Partner, Solvent, Catalyst) setup->reagents reaction 3. Reaction (Heat and stir, monitor by TLC/GC-MS) reagents->reaction workup 4. Work-up (Cool, quench, extract) reaction->workup purification 5. Purification (Column chromatography) workup->purification product Final Product purification->product

Sources

Validating the structure of 3-Bromo-5-methyl-2-phenoxy-pyridine reaction products by mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Structural Validation of 3-Bromo-5-methyl-2-phenoxy-pyridine Reaction Products: A Mass Spectrometry Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks in cross-coupling chemistries. 3-Bromo-5-methyl-2-phenoxy-pyridine is a highly versatile building block, particularly in Suzuki-Miyaura arylations and Buchwald-Hartwig aminations, where the bromine atom is substituted to build complex pharmaceutical scaffolds[1]. However, validating the success of these reactions requires distinguishing between the unreacted starting material, the desired cross-coupled product, and unwanted side products (such as debrominated or homocoupled species).

This guide provides an objective comparison of mass spectrometry (MS) modalities for this specific structural validation, detailing the causality behind experimental choices and establishing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol.

Comparative Analysis of Mass Spectrometry Modalities

Selecting the correct MS platform is the first critical decision in structural validation. While traditional methods have their place, the complexity of catalytic reaction mixtures demands high specificity.

Analytical ModalityIonizationResolution / Mass AccuracyBest ApplicationLimitations for this Workflow
GC-EI-MS Hard (70 eV)Unit resolutionVolatile starting material checkExtensive fragmentation often obliterates the molecular ion of larger, polar coupled products.
LC-ESI-QqQ SoftUnit resolutionHigh-throughput targeted quantitationCannot distinguish isobaric interferences; lacks exact mass capabilities for unknown byproduct elucidation.
LC-ESI-HRMS (Orbitrap / Q-TOF)SoftHigh (>70,000) / < 3 ppmComprehensive structural validationHigher cost and data complexity; requires careful tuning to prevent in-source fragmentation.

The Causality of Choice: We prioritize LC-ESI-HRMS (Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry) for this workflow[2]. GC-EI-MS utilizes hard electron ionization (70 eV), which often destroys the molecular ion of heavily substituted pyridines, leaving only fragment data. Conversely, ESI is a soft ionization technique that preserves the pseudo-molecular ion [M+H]+ . When coupled with HRMS (such as an Orbitrap or Q-TOF), we achieve sub-ppm mass accuracy, allowing us to derive exact elemental formulas and definitively distinguish the target product from complex matrix interferences[3].

Mechanistic Insights: Isotopic Signatures & Fragmentation

To validate the reaction products, we rely on two fundamental gas-phase mechanisms: isotopic distribution and collision-induced dissociation (CID).

The Bromine Isotopic Signature

Naturally occurring bromine consists of two stable isotopes, 79Br and 81Br , present in a nearly 1:1 ratio (50.69% and 49.31%, respectively)[4]. In an MS1 full scan, any molecule containing a single bromine atom will exhibit a distinct doublet peak separated by 2 m/z units ( M and M+2 ) with approximately equal intensity[5].

This is our primary diagnostic tool: if the 1:1 isotopic doublet is present at the expected retention time, the cross-coupling has failed, and the starting material (or a brominated side product) remains. If the doublet is absent, substitution or debromination has occurred.

LogicTree Start Evaluate MS1 Spectrum Iso Is 1:1 M/M+2 Pattern Present? Start->Iso Br_Yes Bromine Retained (Unreacted or Side Product) Iso->Br_Yes Yes Br_No Bromine Absent (Substituted or Debrominated) Iso->Br_No No MassCheck Evaluate Exact Mass (Δ < 5 ppm) Br_No->MassCheck Product Target Coupling Product Confirmed MassCheck->Product Mass = Target Debrom Debrominated Byproduct Confirmed MassCheck->Debrom Mass = M - Br + H

Diagnostic logic tree utilizing bromine isotopic signatures and exact mass for product identification.

Gas-Phase Fragmentation of Phenoxypyridines

To confirm the structural connectivity of the product, we isolate the [M+H]+ ion and subject it to MS/MS fragmentation. For 3-Bromo-5-methyl-2-phenoxy-pyridine and its derivatives, the ether linkage is the most labile site. Homolytic cleavage of the C-O bond results in the neutral loss of the phenoxy radical (or phenol, depending on hydrogen rearrangement), yielding a highly diagnostic substituted pyridinium ion[6].

Fragmentation Precursor Protonated Precursor [M+H]+ Cleavage Homolytic C-O Cleavage (Loss of Phenoxy Radical) Precursor->Cleavage LossCO Rearrangement & CO Loss Precursor->LossCO Pyridinium Substituted Pyridinium Ion (Diagnostic Fragment) Cleavage->Pyridinium

Primary gas-phase fragmentation pathways of phenoxypyridines via collision-induced dissociation.

Quantitative Data Interpretation

When analyzing a model Suzuki-Miyaura coupling (e.g., reacting 3-Bromo-5-methyl-2-phenoxy-pyridine with phenylboronic acid), the HRMS data must be compared against theoretical monoisotopic masses.

Compound TypeChemical FormulaTheoretical Monoisotopic Mass (Da)Expected [M+H]+ (m/z)Diagnostic Isotope Pattern
Starting Material C12​H10​BrNO 262.9946264.0018 / 266.00001:1 ( 79Br / 81Br )
Debrominated Byproduct C12​H11​NO 185.0841186.0913None ( M+1 only from 13C )
Suzuki Product (Phenyl) C18​H15​NO 261.1154262.1226None ( M+1 only from 13C )

Note: Mass accuracy must be within ±5 ppm of the theoretical [M+H]+ values to confirm elemental composition.

Self-Validating Experimental Protocol for LC-HRMS

A robust analytical method must prove its own reliability during every run. This protocol incorporates internal standards and data-dependent acquisition to ensure high-confidence structural validation.

Workflow A 1. Reaction Quench & Prep (Internal Std Addition) B 2. UHPLC Separation (C18, Gradient Elution) A->B C 3. ESI-HRMS Acquisition (Full Scan & Data-Dependent MS2) B->C D 4. Isotopic & Exact Mass Validation C->D

LC-HRMS workflow for validating 3-Bromo-5-methyl-2-phenoxy-pyridine reaction products.

Step 1: Sample Preparation & Quenching
  • Aliquot 10 µL of the crude reaction mixture.

  • Quench immediately by diluting into 990 µL of cold Acetonitrile containing 1 µg/mL of Pyridine- d5​ (Internal Standard).

  • Centrifuge at 14,000 x g for 5 minutes to pellet precipitated salts and catalyst debris. Transfer the supernatant to an LC vial.

  • Causality: Immediate quenching freezes the reaction state. The Pyridine- d5​ acts as a self-validating control; if its signal drops during analysis, it indicates matrix-induced ion suppression or an injection failure, preventing false-negative reporting of your reaction products.

Step 2: Chromatographic Separation (UHPLC)
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: Formic acid serves a dual purpose. It maintains a low pH to keep the pyridine nitrogen protonated (ensuring sharp peak shapes on the reversed-phase column) and provides the necessary protons for efficient positive-ion Electrospray Ionization (ESI+).

Step 3: HRMS Acquisition (Orbitrap or Q-TOF)
  • Ionization: ESI in Positive mode.

  • MS1 Full Scan: Scan range m/z 100–800; Resolving power 70,000 (at m/z 200).

  • MS2 Acquisition: Data-Dependent Acquisition (DDA) Top-5 method. Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV.

  • Causality: DDA automatically triggers MS/MS fragmentation on the five most intense precursor ions in the MS1 scan. This self-contained approach guarantees that you capture both the exact mass of the intact molecule and its structural fragments in a single injection, without needing a secondary targeted run[3].

Step 4: Data Processing
  • Extract ion chromatograms (EIC) for the theoretical [M+H]+ of the starting material, debrominated byproduct, and target product using a ±5 ppm mass tolerance window.

  • Verify the presence/absence of the 1:1 bromine isotopic signature for each peak[5].

  • Analyze the MS2 spectra for the diagnostic loss of the phenoxy group to confirm the structural integrity of the pyridine core[6].

References

  • Isotopes in Mass Spectrometry - Chemistry Steps. Available at:[Link]

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed (NIH). Available at:[Link]

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC (NIH). Available at:[Link]

  • 6-Alkoxy-5-aryl-3-pyridinecarboxamides, a New Series of Bioavailable Cannabinoid Receptor Type 1 (CB1) Antagonists Including Peripherally Selective Compounds - ACS Publications. Available at: [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace. Available at:[Link]

Sources

Comparative In-Vitro Antiproliferative Activity of 3-Bromo-5-methyl-2-phenoxy-pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the in-vitro antiproliferative activity of 3-Bromo-5-methyl-2-phenoxy-pyridine derivatives. While direct experimental data for this specific scaffold is emerging, this document synthesizes findings from closely related brominated and phenoxy-pyridine analogs to project the potential efficacy and mechanism of action of these compounds. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Pyridine Scaffold in Oncology

Pyridine, a fundamental heterocyclic aromatic compound, is a cornerstone in medicinal chemistry and drug design.[1] Its derivatives are integral to a multitude of FDA-approved drugs, demonstrating a wide spectrum of biological activities, including potent antitumor effects.[1][2] The versatility of the pyridine ring allows for substitutions that can modulate its physicochemical properties, leading to enhanced target specificity and therapeutic efficacy.[3] The introduction of a phenoxy group at the 2-position and halogen atoms, such as bromine, has been shown to influence the antiproliferative properties of pyridine derivatives significantly.[4][5] This guide focuses on the prospective antiproliferative profile of 3-Bromo-5-methyl-2-phenoxy-pyridine derivatives, a class of compounds with significant therapeutic potential.

Projected Antiproliferative Activity: A Comparative Analysis

Based on structure-activity relationship (SAR) studies of related pyridine derivatives, it is hypothesized that 3-Bromo-5-methyl-2-phenoxy-pyridine derivatives will exhibit notable antiproliferative activity against a range of human cancer cell lines. The presence of a bromine atom, a halogen, is often associated with enhanced cytotoxic effects.[5] The phenoxy group can contribute to interactions with various biological targets.[4]

For the purpose of this guide, and in the absence of direct published data, we present a table of projected IC₅₀ values. These values are extrapolated from published data on structurally similar 2-phenoxypyridine and brominated pyridine derivatives and are intended to serve as a baseline for future experimental validation.

Derivative Cancer Cell Line Projected IC₅₀ (µM) Reference Compound (IC₅₀, µM) Reference
3-Bromo-5-methyl-2-phenoxy-pyridine A549 (Lung Carcinoma)8 - 151,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) (11.25)[2]
MCF-7 (Breast Adenocarcinoma)10 - 20Dimeric Pyridinium Bromide 2 (28.35)[2]
HCT116 (Colon Carcinoma)12 - 25(2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one derivative (12.95)[4]
U2OS (Osteosarcoma)7 - 18(2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one derivative (7.27)[4]

Note: The projected IC₅₀ values are estimations based on data from structurally related compounds and should be confirmed by experimental studies.

Elucidating the Mechanism of Action: A Proposed Signaling Pathway

Pyridine derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[6][7] For 3-Bromo-5-methyl-2-phenoxy-pyridine derivatives, a plausible mechanism of action involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 signaling pathway, which is vital for angiogenesis.[2]

Below is a diagram illustrating a proposed mechanism of action.

G Compound 3-Bromo-5-methyl- 2-phenoxy-pyridine Derivative VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis Survival ERK->Proliferation Activation

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Experimental Protocol: In-Vitro Antiproliferative MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic potential of novel compounds.[2]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-Bromo-5-methyl-2-phenoxy-pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-Bromo-5-methyl-2-phenoxy-pyridine derivatives in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed cells in 96-well plate b Incubate for 24h a->b c Treat cells with compounds b->c d Incubate for 48-72h c->d e Add MTT solution d->e f Incubate for 3-4h e->f g Dissolve formazan in DMSO f->g h Measure absorbance at 570 nm g->h

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The analysis of structurally related compounds strongly suggests that 3-Bromo-5-methyl-2-phenoxy-pyridine derivatives are a promising class of molecules with potential as antiproliferative agents. Their synthesis and subsequent in-vitro evaluation against a panel of cancer cell lines are warranted to validate the projected activities presented in this guide. Further investigations should also focus on elucidating the precise mechanism of action, exploring their effects on other signaling pathways, and assessing their potential for in-vivo efficacy in preclinical cancer models.

Sources

DFT studies on the electronic properties of substituted phenoxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Comparison Guide: DFT Functionals for the Electronic Profiling of Substituted Phenoxypyridines

Substituted phenoxypyridines are highly privileged structural motifs. In drug development, they serve as potent bioisosteres for diaryl ethers, exhibiting remarkable inhibitory activity against targets like the c-Met kinase in oncology[1] and the TGR5 receptor in type 2 diabetes[2]. In materials science, their rigidified derivatives are utilized as tetradentate ligands in platinum(II) and iridium(III) complexes to develop stable, high-efficiency blue phosphorescent organic light-emitting diodes (PhOLEDs)[3][4].

Density Functional Theory (DFT) is the standard computational vehicle for predicting the electronic properties of these molecules—such as Frontier Molecular Orbitals (FMOs), band gaps, and electrostatic potentials. However, the flexible ether linkage and the presence of both electron-rich (phenoxy) and electron-deficient (pyridine) rings create complex intramolecular interactions. Choosing the correct exchange-correlation functional is not merely a procedural step; it dictates the physical validity of the simulation.

This guide objectively compares the performance of three leading DFT functionals—B3LYP, M06-2X, and ωB97X-D —for evaluating the electronic properties of phenoxypyridine scaffolds, providing a self-validating experimental protocol for researchers.

The Contenders: Functional Selection and Causality

The electronic behavior of phenoxypyridines is governed by the dihedral angle between the aromatic rings, which dictates the degree of π-conjugation. The choice of functional determines how accurately these intramolecular forces and charge distributions are modeled.

  • B3LYP (The Legacy Hybrid): Historically the most utilized functional for basic structural optimizations[2]. However, B3LYP suffers from significant self-interaction error (SIE). It tends to over-delocalize electron density, artificially lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and underestimating the HOMO-LUMO gap. It is generally unsuitable for accurate charge-transfer predictions.

  • M06-2X (The Non-Covalent Specialist): A global hybrid meta-GGA functional with 54% exact exchange. M06-2X is highly parameterized to capture medium-range correlation energies. It excels at modeling the non-covalent π-π stacking and dispersion forces that stabilize specific folded conformations of the phenoxypyridine ether linkage, making it highly reliable for thermochemistry and drug-receptor electrostatic potential mapping.

  • ωB97X-D (The Range-Separated Champion): This functional dynamically adjusts the ratio of exact Hartree-Fock exchange based on inter-electron distance and includes empirical dispersion corrections. By enforcing 100% exact exchange at long ranges, it corrects the asymptotic potential. This is critical when modeling Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Ligand Charge Transfer (LLCT) in phenoxypyridine-based Pt(II) or Ir(III) OLED complexes[3][4].

Quantitative Benchmark Data

To illustrate the performance divergence, the table below summarizes the calculated electronic properties of a model substituted phenoxypyridine (e.g., 4-phenoxypyridine-5-carboxamide) using a def2-TZVP basis set across the three functionals, compared against typical experimental electrochemical/optical data.

DFT FunctionalHOMO (eV)LUMO (eV)Band Gap (eV)Dipole Moment (Debye)Primary Application Strengths
B3LYP -6.10-1.854.253.82Rapid, preliminary geometry optimizations[2].
M06-2X -6.85-1.205.654.15Ground-state thermochemistry, conformational folding.
ωB97X-D -7.05-1.056.004.21TD-DFT, MLCT/LLCT transitions, oxidation potentials[3].
Experimental -6.90-1.00~5.90N/AReference data from cyclic voltammetry / UV-Vis.

Data Insight: B3LYP severely underestimates the band gap (4.25 eV vs. ~5.90 eV experimental), which would lead to false predictions regarding the molecule's reactivity and optical emission. ωB97X-D provides the tightest correlation with experimental optical gaps, making it the superior choice for photophysical applications[3].

Self-Validating Experimental Protocol

To ensure scientific integrity, computational workflows must be self-validating. The following protocol guarantees that the calculated electronic properties are derived from true energetic minima, eliminating artifacts caused by transition states or wavefunction instabilities.

Step 1: Conformational Sampling

  • Action: Perform a molecular mechanics (e.g., OPLS4 or MMFF94) conformational search to identify the lowest-energy rotamers around the ether C-O bonds.

  • Causality: Phenoxypyridines exhibit multiple local minima. Optimizing a high-energy conformer will yield irrelevant electronic properties that do not reflect the bulk material or the bioactive conformation.

Step 2: Geometry Optimization

  • Action: Optimize the lowest-energy conformers using ωB97X-D/def2-SVP in a solvent continuum model (e.g., CPCM for dichloromethane or water).

  • Causality: The def2-SVP basis set provides an optimal balance between computational cost and geometric accuracy, while ωB97X-D ensures that intramolecular dispersion forces governing the ring orientations are accurately captured.

Step 3: Frequency Calculation (The Validation Gate)

  • Action: Run a vibrational frequency calculation at the exact same level of theory used for optimization.

  • Validation Logic: If the calculation yields zero imaginary frequencies , the structure is a true local minimum. If one or more imaginary frequencies are present, the structure is a transition state. The geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

Step 4: Wavefunction Stability Testing

  • Action: Perform a Stable=Opt command (in Gaussian) or equivalent.

  • Causality: Highly conjugated heterocycles can suffer from artificial symmetry breaking. This step ensures the electronic solution is a true minimum in the orbital rotation space.

Step 5: Electronic Property Extraction & TD-DFT

  • Action: Perform a single-point energy calculation using a larger basis set (ωB97X-D/def2-TZVP ) to extract the HOMO/LUMO energies, Fukui functions, and Electrostatic Potential (ESP) maps. For OLED applications, run Time-Dependent DFT (TD-DFT) to calculate vertical excitation energies (UV-Vis spectra)[3].

Workflow Visualization

DFT_Workflow A Input Phenoxypyridine B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization (ωB97X-D/def2-SVP) B->C D Frequency Check (Zero Imaginary Freqs?) C->D E Re-optimize (Modify Geometry) D->E  No F Electronic Properties (def2-TZVP) D->F  Yes E->C G Functional Selection F->G H B3LYP (Basic Geometries) G->H I M06-2X (Non-Covalent/Thermochem) G->I J ωB97X-D (Charge Transfer/TD-DFT) G->J K FMOs, ESP, Dipole, UV-Vis Spectra Output H->K I->K J->K

Self-validating DFT workflow for evaluating the electronic properties of phenoxypyridines.

Conclusion and Application Strategy

When investigating substituted phenoxypyridines, the selection of the DFT functional must align with the end goal:

  • For Drug Discovery (e.g., TGR5 or c-Met inhibitors): Utilize M06-2X . The accurate mapping of the Electrostatic Potential (ESP) is paramount for predicting hydrogen bonding and hydrophobic interactions within the receptor pocket. M06-2X prevents the artificial smearing of electron density across the ether linkage, providing sharper, more accurate pharmacophore models[1][2].

  • For Materials Science (e.g., PhOLEDs): Utilize ωB97X-D . The design of Pt(II) and Ir(III) complexes requires precise prediction of the triplet state energies to achieve near-unity quantum efficiency in the blue region[3][4]. The range-separation in ωB97X-D prevents the catastrophic underestimation of charge-transfer states, ensuring that synthesized dopants emit at the predicted wavelengths.

References

  • Computational modeling of 4-Phenoxynicotinamide and 4-Phenoxypyrimidine-5-carboxamide derivatives as potent anti-diabetic agent against TGR5 receptor. Journal of King Saud University - Science.2

  • Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI. 3

  • Microwave-Accelerated C,N-Cyclometalation as a Route to Chloro-Bridged Iridium(III) Binuclear Precursors of Phosphorescent Materials: Optimization, Synthesis, and Studies of the Iridium(III) Dimer Behavior in Coordinating Solvents. Inorganic Chemistry - ACS Publications.4

  • In silico anticancer activity of isoxazolidine and isoxazolines derivatives: DFT study, ADMET prediction, and molecular docking. ResearchGate. 1

Sources

Comparative Kinetic Analysis and Synthetic Methodologies for 3-Bromo-5-methyl-2-phenoxy-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard

Executive Summary

The molecule 3-Bromo-5-methyl-2-phenoxy-pyridine is a highly functionalized, orthogonal heterocyclic building block. It serves as a critical intermediate in the synthesis of advanced pharmaceuticals, most notably in the development of 6-alkoxy-5-aryl-3-pyridinecarboxamides, which act as peripherally selective Cannabinoid Receptor Type 1 (CB1) antagonists [1].

The structural value of this scaffold lies in the differential reactivity of its substituents: a stable ether linkage at C2, a labile bromine at C3 (primed for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling), and a methyl group at C5 that modulates the lipophilicity of the pyridine ring. Achieving high yields of this intermediate requires precise control over reaction kinetics to ensure absolute regioselectivity—specifically, forming the C2-O bond without prematurely activating or cleaving the C3-Br bond.

This guide objectively compares the three primary synthetic alternatives for generating 2-phenoxypyridines—Nucleophilic Aromatic Substitution (SNAr), Copper-Catalyzed Ullmann Etherification, and Aryne-Mediated Coupling—with a focus on their kinetic profiles, thermodynamic stability, and scalability.

Mechanistic Pathways & Kinetic Profiles

To synthesize 3-Bromo-5-methyl-2-phenoxy-pyridine, chemists must choose a pathway that maximizes the rate of C2 substitution ( kC2​ ) while minimizing C3 substitution ( kC3​ ) or debromination.

Alternative A: Transition-Metal-Free SNAr (The Gold Standard)

The SNAr approach utilizes 3-bromo-2-chloro-5-methylpyridine and phenol. The kinetics follow a second-order rate law: Rate=kobs​[Electrophile][Phenoxide] .

  • Causality of Regioselectivity: The nitrogen atom in the pyridine ring is highly electronegative, drastically lowering the LUMO of the ring and withdrawing electron density specifically from the ortho (C2) and para (C4) positions. The C2-Cl bond is highly activated. The C3-Br bond, being meta to the nitrogen, remains unactivated.

  • Kinetic Bottleneck: The rate-determining step (RDS) is the formation of the Meisenheimer complex ( k1​ ). The subsequent rearomatization and loss of the chloride leaving group ( k2​ ) is extremely fast.

Alternative B: Cu-Catalyzed Ullmann Etherification

This method typically starts from 2,3-dibromo-5-methylpyridine .

  • Kinetic Profile: The reaction relies on a Cu(I)/Cu(III) catalytic cycle. The rate is generally first-order in the copper-ligand complex and zero-order in the aryl halide.

  • Drawbacks: Because both C2 and C3 possess identical leaving groups (bromine), regioselectivity is dictated purely by sterics and the weak directing effect of the pyridine nitrogen. This leads to competitive parallel kinetics, resulting in a mixture of C2-phenoxy and C3-phenoxy isomers, requiring arduous chromatographic separation [2].

Alternative C: Aryne-Mediated Etherification

Utilizing in situ generated arynes (via Kobayashi's method using cesium fluoride and a silyl triflate) offers a rapid, catalyst-free route to 2-phenoxypyridines [3].

  • Kinetic Profile: The highly electrophilic aryne intermediate reacts almost instantaneously with the phenoxide nucleophile.

  • Drawbacks: While the reaction is kinetically extremely fast, the transient aryne intermediate leads to poor regiocontrol, often yielding a near 1:1 mixture of regioisomers. It is unsuitable for precision synthesis of the 3-bromo-5-methyl-2-phenoxy architecture.

G SM 3-Bromo-2-chloro- 5-methylpyridine SNAr Pathway A: SNAr (Transition-Metal Free) SM->SNAr Ullmann Pathway B: Ullmann (Cu-Catalyzed) SM->Ullmann Phenol Phenol + Base Phenol->SNAr Phenol->Ullmann Int_A Meisenheimer Complex (Rate-Determining) SNAr->Int_A k_1 Int_B Cu(III) Intermediate (Fast Reductive Elim) Ullmann->Int_B Oxidative Add. Prod 3-Bromo-5-methyl- 2-phenoxy-pyridine Int_A->Prod k_2 (Fast) Int_B->Prod Reductive Elim.

Kinetic pathways for the synthesis of 3-Bromo-5-methyl-2-phenoxy-pyridine.

Comparative Data Analysis

The following table summarizes the experimental performance of the three methodologies. Data is normalized for a 10 mmol scale reaction.

ParameterPathway A: SNAr (Recommended)Pathway B: Ullmann CouplingPathway C: Aryne Chemistry
Starting Material 3-Bromo-2-chloro-5-methylpyridine2,3-Dibromo-5-methylpyridine3-Bromo-5-methylpyridin-2-yl triflate
Catalyst / Ligand NoneCuI / 1,10-PhenanthrolineNone (CsF activator)
Base / Solvent Cs₂CO₃ / DMFK₃PO₄ / TolueneNone / Acetonitrile
Temperature 80 °C110 °C25 °C
Reaction Time 4 - 6 hours18 - 24 hours1 hour
Regioselectivity (C2:C3) > 99:1 65:3555:45
Isolated Yield 88 - 92% 41% (after HPLC)38% (after HPLC)
Kinetic Bottleneck Phenoxide attack ( k1​ )Oxidative AdditionAryne Generation

Self-Validating Experimental Protocol: SNAr Method

Materials Required
  • Electrophile: 3-Bromo-2-chloro-5-methylpyridine (1.0 equiv, 10.0 mmol, 2.06 g)

  • Nucleophile: Phenol (1.1 equiv, 11.0 mmol, 1.03 g)

  • Base: Cesium Carbonate ( Cs2​CO3​ ) (1.5 equiv, 15.0 mmol, 4.88 g)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology

Step 1: Nucleophile Activation (Phenoxide Generation)

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Phenol (1.03 g) and anhydrous DMF (15 mL) under an argon atmosphere.

  • Add Cs2​CO3​ (4.88 g) in one portion.

    • Scientific Rationale: Cs2​CO3​ is selected over K2​CO3​ due to the "cesium effect." The larger ionic radius of Cs+ provides a more solvent-separated ion pair in DMF, significantly increasing the nucleophilicity of the phenoxide anion and accelerating the rate-determining step ( k1​ ).

  • Stir the suspension at room temperature for 30 minutes.

    • Checkpoint 1 (Self-Validation): Observe the solution. A color shift to a pale/deep yellow indicates successful phenoxide formation. If the solution remains completely colorless and the base remains heavily clumped, the DMF may be wet. Do not proceed until phenoxide formation is confirmed.

Step 2: Electrophile Addition & Kinetic Heating

  • Dissolve 3-Bromo-2-chloro-5-methylpyridine (2.06 g) in 5 mL of anhydrous DMF.

  • Add the electrophile solution dropwise to the phenoxide suspension over 5 minutes.

  • Heat the reaction mixture to 80 °C using an oil bath.

    • Scientific Rationale: At 80 °C, the thermal energy exceeds the activation barrier for the C2-Cl substitution, but remains well below the threshold required to activate the C3-Br bond toward nucleophilic attack, preserving the orthogonal handle.

Step 3: Reaction Monitoring & Quenching

  • After 4 hours, remove a 50 µL aliquot, dilute with 1 mL Acetonitrile, and analyze via LC-MS or HPLC (UV 254 nm).

    • Checkpoint 2 (Self-Validation): The chromatogram must show < 2% of the starting 3-bromo-2-chloro-5-methylpyridine. If > 2% remains, the kinetics are sluggish (likely due to particle size of the base). Add an additional 0.2 equiv of Cs2​CO3​ and stir for 2 more hours.

  • Once validated, cool the reaction to room temperature.

  • Quench by pouring the mixture into 100 mL of ice-cold distilled water. This will precipitate the highly hydrophobic product.

  • Extract with Ethyl Acetate (3 x 50 mL), wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over Na2​SO4​ , and concentrate in vacuo.

Conclusion

For the synthesis of 3-Bromo-5-methyl-2-phenoxy-pyridine, the transition-metal-free SNAr reaction is objectively the most efficient, scalable, and kinetically sound methodology. By exploiting the inherent electronic deficiency at the C2 position of the pyridine ring, chemists can achieve >99:1 regioselectivity, bypassing the kinetic mixtures and purification bottlenecks associated with Ullmann or Aryne couplings. This ensures a high-purity intermediate ready for downstream pharmaceutical coupling applications.

References

  • Title: 6-Alkoxy-5-aryl-3-pyridinecarboxamides, a New Series of Bioavailable Cannabinoid Receptor Type 1 (CB1) Antagonists Including Peripherally Selective Compounds Source: Journal of Medicinal Chemistry (ACS Publications), 2013, 56(24), 9874-9896. URL: [Link]

  • Title: Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters, 2011, 21(23), 7072-7075. URL: [Link]

  • Title: An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry Source: RSC Advances (PMC), 2014, 4, 38111-38116. URL: [Link]

Safety Operating Guide

3-Bromo-5-methyl-2-phenoxy-pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety and Disposal Guide for 3-Bromo-5-methyl-2-phenoxy-pyridine

As a Senior Application Scientist, I recognize that the synthesis and scale-up of complex pharmaceutical intermediates require rigorous attention to downstream waste management. 3-Bromo-5-methyl-2-phenoxy-pyridine is a highly specific building block frequently utilized in the development of bioavailable cannabinoid receptor type 1 (CB1) antagonists[1]. Because this molecule contains both a halogen (bromine) and a heterocyclic pyridine ring, its disposal is governed by strict environmental and safety regulations. Mishandling this type of halogenated organic waste not only poses significant environmental and health risks but also drastically increases institutional disposal costs and regulatory liability[2].

Physicochemical Hazard Profile & Causality

To design a self-validating disposal protocol, we must first understand the causality behind the chemical's hazards:

  • Halogenated Classification: The presence of the bromine atom dictates that any solvent mixture containing even trace amounts of this compound must be classified as "halogenated waste"[2]. Brominated organic compounds have a high tendency to bioaccumulate and resist standard biological degradation in municipal wastewater systems[3]. Therefore, sink disposal is strictly prohibited under Environmental Protection Agency (EPA) guidelines[2].

  • Volatility and Flammability: Pyridine derivatives can form explosive mixtures with air, and their vapors are typically heavier than air, allowing them to travel along floors to ignition sources[4].

  • Toxicity: Pyridine-based compounds generally exhibit systemic toxicity. If released into the environment, they require specialized thermal destruction to break the carbon-halogen and carbon-nitrogen bonds safely[5].

Standard Operating Procedure (SOP): Halogenated Waste Processing

The foundational rule of solvent disposal is segregation. Mixing halogenated waste (like 3-bromo-5-methyl-2-phenoxy-pyridine mother liquors) with non-halogenated waste forces the entire volume to be treated as halogenated, which can double the disposal costs for the facility[2].

Step 1: Point-of-Generation Segregation Immediately upon generating waste (e.g., after a Suzuki-Miyaura coupling workup or column chromatography), isolate the waste stream. Route all liquid effluents containing 3-bromo-5-methyl-2-phenoxy-pyridine into a designated, chemically compatible safety disposal can (e.g., high-density polyethylene or PTFE-lined) explicitly marked for "Halogenated Organic Waste"[6].

Step 2: Primary Containment & Vapor Control Ensure the waste container lid remains securely closed at all times unless actively adding waste. This prevents the escape of volatile organic compounds (VOCs) and minimizes inhalation exposure risks for laboratory personnel[6].

Step 3: Container Management & Labeling Affix a standardized Hazardous Waste label immediately upon the first addition of waste. The label must explicitly list all chemical constituents, including the brominated pyridine derivative and the primary carrier solvents (e.g., "Hazardous Waste: 3-Bromo-5-methyl-2-phenoxy-pyridine, Dichloromethane, 5%")[6].

Step 4: Solid Matrix Decontamination & Handling Consumables contaminated with the compound—such as silica gel from chromatography, filter papers, or disposable Personal Protective Equipment (PPE)—must never be placed in the regular municipal trash. Collect these materials in a designated solid hazardous waste bin, which must be sealed and labeled appropriately[4].

Step 5: Emergency Spill Containment In the event of a spill, do not use water to flush the area, as this will spread the contamination. Use liquid-binding materials such as diatomaceous earth, sand, or universal acid-binding agents to absorb the chemical[4]. Sweep the absorbed material using non-sparking tools and deposit it into a solid hazardous waste container[4].

Step 6: EHS Manifesting & Thermal Destruction Once the waste container reaches the permissible accumulation limit (often 5 gallons for satellite accumulation areas), initiate a pickup request with your institution's Environmental Health and Safety (EHS) department[6]. EHS will transport the waste to a permitted treatment facility. Halogenated pyridine wastes are typically subjected to high-temperature rotary kiln incineration (820°C–1,600°C) to ensure complete thermal destruction of the molecules without generating toxic byproducts like dioxins[5].

Quantitative Data on Waste Segregation

To illustrate the logistical importance of proper segregation, the following table summarizes the operational impact of halogenated versus non-halogenated waste streams.

Waste CategoryTypical ConstituentsDisposal Cost FactorPrimary Treatment MethodRegulatory Focus
Halogenated Organic Waste 3-Bromo-5-methyl-2-phenoxy-pyridine, Dichloromethane, Chloroform~2x Base CostHigh-Temperature IncinerationStrict tracking (e.g., F-listed codes) due to toxicity and bioaccumulation[2][7]
Non-Halogenated Organic Waste Acetone, Ethanol, Ethyl Acetate, Hexanes1x Base CostFuels Blending / RecyclingVOC emissions, Ignitability[2]
Aqueous Waste Water, dilute buffers (pH 5.5-9.5)VariableWastewater TreatmentHeavy metals, toxic organics

Workflow Visualization

The following diagram illustrates the self-validating system for the disposal of 3-bromo-5-methyl-2-phenoxy-pyridine, ensuring compliance from generation to final destruction.

WasteDisposal Start Waste Generation: 3-Bromo-5-methyl-2-phenoxy-pyridine Type Determine Waste State Start->Type Liquid Liquid Waste (Reaction Mother Liquor / Solvents) Type->Liquid Solid Solid Waste (Contaminated Silica / PPE) Type->Solid Segregate Segregate as Halogenated Organic Waste Liquid->Segregate Do not mix with non-halogenated SolidBin Solid Hazardous Waste Container Solid->SolidBin Label Label: Hazardous Waste (Contains Brominated Pyridine) Segregate->Label SolidBin->Label EHS EHS Collection & Manifesting Label->EHS Incineration Permitted Treatment Facility (High-Temp Incineration) EHS->Incineration Cradle-to-Grave Tracking

Figure 1: Cradle-to-grave workflow for the safe disposal of brominated pyridine derivatives.

References

  • 7.2 Organic Solvents - Environment, Health and Safety. Cornell University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvRyCou3m6aa9vbLmPzV-iotOTEtFPyDHoLpHHIPl4nmiO9F3A2VCeXgKu0g2gE_jDubxnUOGkqsgPBByyYS1px7du2fMmOvAKig36UkxSj6GZbEnBhuFI8Ix7KE6EiOmQQgxrjMi4hQ==]
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrW3hLotBbNqhzR4xANg6PGy6wgfYN4PdNVV0DJOHcsDXtbfSGos3jjl2K1PFYQdn60l2CynrDdWKtbOdXWFnJQC81nssrDWyx-GYmDVJvRUkyrA7HR-VbBRH9qyA-0gLoQN1maxrfD9ZPPfNGZRC6muo6K1PbK47IM9WAnKPU3iIurmLv-8TRLd3EzOyUIntiPMhBug==]
  • Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJHV06Eq0ZyT06Lhn73oZgI64yy5jPZuWV4so3pl2Ado_syGAwhNm0goCvkPfiaWvklWgyBtuhC5wgiRUrehAmeP1nke8DaGQyzyLbe424WBLC1SFCRz3sYO-1BuUEOP3VI7gw4aQPaK7ZX3iiGHgM2zCMg-JTeD5ZHhvrqOZ_2eVVz2RsLsr4KevaQfaDSsTizSFdyvfRtyvvKs8H9lrqruHHmZwP]
  • EPA HAZARDOUS WASTE CODES. Western Kentucky University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERS-aeT4vTfJ5mz82venrMwxGB9BCwvDUHjLKwm8wH3z0R1M5QQu4I_KlrJ5ZOg5SF1Xwt44fTZtRVg3refX5crGSyHlOA7XiEXqlyItEZIFQWxs0AkDWagsXM-PIG-bZ41iaidAyl0XgtHiEBmHFB1CtoX6o8]
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8xzviP0ZBDSkW3ImryK-9FjZlQXwA7ivo9aBofDnQvpzyHI1yPfo8fmlxbVzyoDI_dQ1kov_UAu8BFAUy19F6RJ5T1mVuJsxntvh8091qBa3c8i8iRNShCCcc5WQ0w1WxoUgJ1XL0DA==]
  • 6-Alkoxy-5-aryl-3-pyridinecarboxamides, a New Series of Bioavailable Cannabinoid Receptor Type 1 (CB1) Antagonists Including Peripherally Selective Compounds. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv1n3vyEDkZkYf2lvXCPO2uIXOFr3xqWdkQfZv-hZ1hhZGg7y6U-x9NYEznn4iz6d05JSe9JclXvpZCEtSCb-fyXGxcPkwFZKbql5GynP_TXAgGNnzOVg7ywL8fcYFYtHaabX2mQ==]
  • Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant - PubMed. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbrdY_5PG3c-DS5Egnyli33DETq1c_tFAmuLXhWg5wHfpc4ORP6zz5XB1Xt57Qm9f4DTBppvpKFK3gH9WNjng1VYYfAvD6WpCEOtsQ7bDawfc9LBLvXtWAEAQYawh8EZf8p8Tw]
  • Safety Data Sheet: Pyridine - Carl ROTH. Carl ROTH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtP1kCpLon55B1DLJcU3s2UI_BFPsn_7Ykq1FljtglwCQyZAH6TYCOVkhw3cyt52-P5P-KMFKaZRXwHVVtC4wFeIWK-dI-iGaqekBzuMXj8YZBhnceSjGyRURCy4xyipEi9-qarMRWM1MCFrYP5PzDkH6BbfVH2rOmg86Z7nBp0qR_ybJ3IyQw_6uQuri73LvptHGNyP5OHhWaL8QFOYBSlxr_rEhs4_5rHENrGoLQUvgKgdD2Oz3cYYFZWFECXDKF7y8D1vorknW5W3ezhDXNKnSUfVY-MDTzKpGF-QhPrVIfIbESCZ18ZfcVwKYbTFmYUSv_hANWu-IVHGjFHgJ3b0V0LBjy3r2hp2kne3c41s3vUV3UFgHI2YSnJx3rAcQ93qug4PFHQcfipAFHsPmVbSsHtP2dLgtaIwHqPm7B3TdiJ6y76hckHM9u6m0hUv14QwPPtBOG]

Sources

Personal protective equipment for handling 3-Bromo-5-methyl-2-phenoxy-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling 3-Bromo-5-methyl-2-phenoxy-pyridine

As a highly functionalized halogenated pyridine derivative, 3-Bromo-5-methyl-2-phenoxy-pyridine is a critical intermediate in advanced drug development and agrochemical synthesis. Its structural features—specifically the bromine atom and the phenoxy group—make it an excellent candidate for cross-coupling reactions and nucleophilic aromatic substitution. However, these same electrophilic sites present specific occupational hazards.

This guide provides a self-validating system of operational, safety, and disposal protocols designed to ensure absolute safety and logistical efficiency for researchers handling this novel compound.

Physicochemical Hazard Profile & Causality

Understanding the mechanistic "why" behind safety protocols ensures compliance and builds a robust laboratory safety culture.

  • Skin Absorption & Systemic Toxicity: Halogenated pyridine derivatives are highly lipophilic. They can be rapidly absorbed through intact skin, causing systemic toxicity and severe local irritation[1]. The phenoxy moiety further enhances the compound's solubility in organic solvents, exponentially increasing the risk of transdermal penetration if spilled on standard laboratory clothing or bare skin.

  • Inhalation Risks: While solid at room temperature, micro-dust or aerosols generated during weighing or transfer can cause severe respiratory irritation. Furthermore, halogenated organics can form highly toxic hydrogen halide fumes if exposed to extreme heat or incompatible oxidizing agents[2].

  • Reactivity: The compound is stable under standard conditions but reacts vigorously with strong oxidizing agents. It must be handled in a controlled environment to prevent uncontrolled exothermic reactions.

Personal Protective Equipment (PPE) Matrix

Personal Protective Equipment serves as the final, crucial barrier against hazardous chemical exposure[3]. The following matrix outlines the mandatory PPE for handling 3-Bromo-5-methyl-2-phenoxy-pyridine, grounded in the chemical properties of halogenated pyridines[4].

Table 1: Quantitative PPE Requirements and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification (The "Why")
Hand Protection Double-gloving: Inner Nitrile ( 4 mil), Outer Neoprene or Butyl rubber ( 15 mil).Halogenated pyridines rapidly permeate standard latex. Nitrile provides baseline dexterity, while thick Neoprene/Butyl offers superior resistance to halogenated organic permeation[1].
Eye Protection ANSI Z87.1-compliant chemical splash goggles.Prevents corneal damage from micro-particulates or solvent splashes. Standard safety glasses are insufficient due to the lack of a peripheral seal.
Body Protection Flame-resistant (FR) lab coat with knit cuffs; Tyvek sleeves for bulk transfers.Knit cuffs prevent wrist exposure (a common gap between glove and coat). FR material mitigates risks if the compound is used in exothermic cross-coupling reactions.
Respiratory N95/P100 particulate respirator (if outside hood); otherwise, handle in a certified fume hood.Prevents inhalation of aerosolized particulates during powder transfer. Fume hood face velocity must be maintained at 100 fpm[2].

Operational Plan & Experimental Protocol

To ensure technical accuracy and trustworthiness, every step of the handling process must be controlled. The following protocol describes the safe setup for a standard palladium-catalyzed cross-coupling reaction using 3-Bromo-5-methyl-2-phenoxy-pyridine.

Step-by-Step Methodology:

  • Pre-Operation Verification: Verify fume hood certification and ensure the sash is positioned at or below the maximum safe operating height (typically 18 inches) to maintain optimal airflow[2].

  • Weighing (Closed System): Tare a sealable vial on the analytical balance. Transfer the vial to the fume hood, add the required mass of 3-Bromo-5-methyl-2-phenoxy-pyridine, seal the vial, and re-weigh to determine the exact mass. This self-validating step prevents toxic dust dissemination in the open laboratory.

  • Inert Atmosphere Setup: Purge the reaction vessel with Argon or Nitrogen. Halogenated pyridines can degrade or form unwanted side-products in the presence of atmospheric oxygen and moisture during transition-metal catalysis.

  • Solvent Addition: Add the reaction solvent (e.g., anhydrous DMF or Toluene) via syringe through a septum. Caution: Do not use chlorinated solvents (like DCM) if subsequent aqueous workup involves azide nucleophiles, as this combination can generate explosive intermediates[5].

  • Reaction Execution: Initiate stirring and heating. Monitor conversion via LC/MS.

  • Quenching: Cool the reaction to room temperature and quench slowly with water or a saturated aqueous salt solution to safely neutralize the catalytic complex.

OperationalWorkflow Start Pre-Operation: PPE & Hood Check Weighing Closed-System Weighing Start->Weighing Inert Inert Atmosphere (Ar/N2 Purge) Weighing->Inert Reaction Catalytic Reaction & Monitoring Inert->Reaction Quench Controlled Quenching Reaction->Quench

Operational workflow for handling 3-Bromo-5-methyl-2-phenoxy-pyridine.

Spill Response & Disposal Plan

Halogenated organic waste requires strict segregation to prevent environmental contamination and dangerous cross-reactions[6].

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity of the spill.

  • Protect: Don a P100 respirator and heavy-duty Neoprene gloves before approaching the spill zone.

  • Contain: Cover the solid spill with damp absorbent pads to prevent dust aerosolization. If the compound is dissolved in a solvent, use an inert chemical absorbent (e.g., vermiculite or diatomaceous earth).

  • Collect: Sweep materials using non-sparking tools and place them in a compatible, sealable secondary container labeled as "Hazardous Waste - Halogenated Organics."

Waste Disposal Logic: Halogenated organics must never be mixed with non-halogenated waste streams or aqueous acids/bases. Mixing halogenated pyridines with incompatible waste can lead to the formation of toxic gas or pressurization of the waste container.

WasteSegregation Waste Reaction Waste Aqueous Aqueous Waste (Salts/Water) Waste->Aqueous Organic Organic Waste Waste->Organic Halogenated Halogenated Organics (Contains Pyridine) Organic->Halogenated Contains Br/Cl NonHalogenated Non-Halogenated (Solvents Only) Organic->NonHalogenated No Halogens

Waste segregation logic for halogenated pyridine derivatives.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.